molecular formula C18H19NO5 B044525 Z-D-Tyrosine methyl ester CAS No. 124456-04-8

Z-D-Tyrosine methyl ester

Cat. No.: B044525
CAS No.: 124456-04-8
M. Wt: 329.3 g/mol
InChI Key: SLLMDHBKALJDBW-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Tyrosine methyl ester is a protected, enantiomerically pure derivative of the amino acid tyrosine, specifically engineered for peptide chemistry and proteomics research. This compound serves as a crucial chiral building block (D-isomer) for the solid-phase and solution-phase synthesis of complex peptides. The benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function provides orthogonal protection that is stable under a wide range of conditions but can be selectively removed via catalytic hydrogenation, allowing for sequential peptide chain elongation. The methyl ester on the carboxylic acid group enhances the compound's solubility in organic solvents and is a common protecting group that can be removed by saponification or other mild hydrolytic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMDHBKALJDBW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467786
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124456-04-8
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-D-Tyrosine methyl ester chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Z-D-Tyrosine Methyl Ester: Properties, Structure, and Applications

Introduction

This compound is a pivotal derivative of the non-proteinogenic amino acid D-tyrosine, engineered for precise applications in synthetic organic chemistry. Its structure is strategically modified with two key protecting groups: a benzyloxycarbonyl (Z) group at the N-terminus and a methyl ester at the C-terminus. This configuration transforms the reactive D-tyrosine molecule into a stable, versatile building block, indispensable for multi-step syntheses, particularly in the fields of peptide chemistry and pharmaceutical development.

The presence of the D-enantiomer offers a route to creating peptides with altered secondary structures and increased resistance to enzymatic degradation compared to their natural L-counterparts. The Z-group provides robust, yet selectively cleavable, protection for the amine, while the methyl ester safeguards the carboxylic acid. This dual protection allows for controlled, sequential reactions, which is the cornerstone of modern peptide synthesis and the development of complex bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, and practical applications for researchers and drug development professionals.

Section 1: Chemical Identity and Structure

The unique characteristics of this compound stem directly from its molecular architecture. The combination of the D-tyrosine core with specific protecting groups defines its reactivity and utility.

Core Chemical Properties

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name methyl (2R)-3-(4-hydroxyphenyl)-2-[(phenylmethoxy)carbonylamino]propanoateN/A
CAS Number 124456-04-8[1][2]
Molecular Formula C₁₈H₁₉NO₅[1][2]
Molecular Weight 329.35 g/mol [1]
Appearance White to off-white crystalline powder (inferred from related compounds)[3][4]
Synonyms Z-D-Tyr-OMe, Cbthis compoundN/A
Molecular Structure

The structure features a central chiral carbon in the D-configuration. The amino group is protected by the benzyloxycarbonyl (Z) group, and the carboxyl group is protected as a methyl ester. The phenolic hydroxyl group on the side chain remains unprotected, offering a potential site for further modification if required.

Caption: 2D Structure of this compound.

Section 2: Spectroscopic Profile

Spectroscopic analysis is critical for verifying the structure and purity of this compound. The expected spectral characteristics are detailed below, based on the known behavior of its constituent functional groups.

Technique Functional Group Expected Absorption/Shift Rationale
¹H NMR Aromatic (Tyr & Z-group)δ 6.7-7.4 ppmProtons on the two distinct phenyl rings will appear in this region.
Cα-Hδ ~4.5 ppmThe alpha-proton is adjacent to the electron-withdrawing ester and amide groups.
Cβ-H₂δ ~3.0 ppmThe two beta-protons are diastereotopic and will appear as a multiplet.
O-CH₃ (Ester)δ ~3.7 ppmA sharp singlet corresponding to the three equivalent methyl protons.
O-CH₂ (Benzyl)δ ~5.1 ppmA singlet for the two benzylic protons of the Z-group.
N-Hδ ~5.0-5.5 ppmA broad singlet or doublet, its position is solvent-dependent.
O-H (Phenol)δ ~9.0-10.0 ppmA broad singlet, position is highly dependent on solvent and concentration.
IR O-H (Phenol)3200-3600 cm⁻¹ (broad)Characteristic stretching vibration of the hydroxyl group.[5]
N-H (Amide)3200-3400 cm⁻¹Stretching vibration of the N-H bond in the carbamate linkage.[6]
C-H (Aromatic/Aliphatic)3000-3100 cm⁻¹ / 2850-3000 cm⁻¹Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic ones are below.[5][6]
C=O (Ester)1735-1750 cm⁻¹ (strong)The carbonyl stretch of the methyl ester is a prominent and sharp peak.[5]
C=O (Carbamate)1680-1700 cm⁻¹ (strong)The carbonyl stretch of the Z-group's carbamate linkage.
C=C (Aromatic)1450-1600 cm⁻¹In-ring stretching vibrations of the two phenyl groups.
C-O (Ester/Carbamate)1000-1300 cm⁻¹Stretching vibrations from the C-O single bonds.[5]
Mass Spec. Molecular Ion (M⁺)m/z 329.12Corresponds to the exact mass of the molecule [C₁₈H₁₉NO₅]⁺.
Key Fragmentsm/z 270, 226, 91Expected fragments correspond to the loss of the methoxycarbonyl group (-59), the benzyloxy group (-103), or the formation of the stable tropylium cation (benzyl fragment, m/z 91).

Section 3: Synthesis and Application in Peptide Chemistry

Rationale for Use in Synthesis

This compound is not merely an intermediate; it is a carefully designed tool for controlled synthesis.

  • Stereochemical Control : The D-configuration is essential for synthesizing non-natural peptides, which often exhibit enhanced stability against proteases and can adopt unique conformations to target biological receptors differently than their L-isomers.

  • Orthogonal Protection : While not fully orthogonal, the Z and methyl ester groups offer differential stability. The Z-group is stable to the mildly basic conditions used for methyl ester saponification and to the mildly acidic conditions that might be used to cleave other protecting groups like Boc. It is typically removed via catalytic hydrogenolysis, a mild method that does not affect most other protecting groups.

  • Carboxyl Activation : The methyl ester provides robust protection for the C-terminus, preventing its participation in unwanted side reactions during the coupling of the N-terminus. Before it can act as a nucleophile, the ester must be saponified (hydrolyzed) to the free carboxylic acid, which can then be activated for subsequent coupling reactions. This step-wise control is fundamental to peptide synthesis.[7]

Representative Protocol: Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a dipeptide, Z-D-Tyr-L-Ala-NH₂, demonstrating the use of this compound. This involves saponification followed by a standard carbodiimide-mediated coupling.

Step 1: Saponification of the Methyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a 1 M solution of sodium hydroxide (NaOH) (1.1 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A white precipitate of Z-D-Tyrosine should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Z-D-Tyrosine.

Step 2: Amide Coupling with L-Alaninamide

  • Reagent Dissolution: Dissolve the dried Z-D-Tyrosine (1.0 eq), L-Alaninamide hydrochloride (1.0 eq), and a coupling additive such as HOBt (1-Hydroxybenzotriazole) (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Neutralization: Add a tertiary amine base like N,N-Diisopropylethylamine (DIEA) (2.2 eq) to neutralize the hydrochloride salt and maintain a basic pH.

  • Coupling Activation: Cool the mixture to 0 °C and add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Saponification cluster_1 Step 2: Peptide Coupling start1 Z-D-Tyr-OMe proc1 1. Dissolve in MeOH/H₂O 2. Add NaOH at 0 °C start1->proc1 proc2 1. Quench & Acidify 2. Filter & Dry proc1->proc2 prod1 Z-D-Tyrosine (Free Acid) proc2->prod1 proc3 Dissolve with Z-D-Tyrosine in DMF with HOBt, DIEA prod1->proc3 start2 L-Alaninamide•HCl start2->proc3 proc4 Add EDC at 0 °C, Stir Overnight proc3->proc4 proc5 Aqueous Work-up & Column Chromatography proc4->proc5 final_prod Purified Z-D-Tyr-L-Ala-NH₂ proc5->final_prod

Caption: Workflow for Dipeptide Synthesis.

Section 4: Handling, Storage, and Safety

As a fine chemical, proper handling of this compound is essential for user safety and maintaining product integrity. The following guidelines are based on safety data sheets for structurally similar compounds.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][10] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[8][9]

  • Handling: Avoid generating dust.[9] Ensure adequate ventilation. Wash hands thoroughly after handling. Facilities should be equipped with an eyewash station and a safety shower.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, refrigeration at 2-8°C is recommended, away from incompatible substances like strong oxidizing agents.[3][12]

  • Hazards and First Aid:

    • Irritation: May cause skin, eye, and respiratory tract irritation.[8][10][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

    • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][12]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[9][12]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9][12]

Conclusion

This compound represents a class of meticulously designed reagents that empower chemists to construct complex molecular architectures with high fidelity. Its specific combination of stereochemistry and dual-protecting groups provides a stable yet reactive handle for incorporating D-tyrosine into peptide chains and other advanced organic molecules. A thorough understanding of its chemical properties, spectroscopic characteristics, and handling requirements is paramount for its effective and safe utilization in the laboratory, ultimately enabling innovation in drug discovery and materials science.

References

  • PubChem. (n.d.). Tyrosine Methyl Ester. National Center for Biotechnology Information. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%. Available at: [Link]

  • PubChem. (n.d.). L-tyrosine-methyl-ester. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Available at: [Link]

  • SpectraBase. (n.d.). D,L-tyrosine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • NIST. (n.d.). l-Tyrosine, N,O-bis(caproyl)-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

  • CHEMICAL POINT. (n.d.). This compound. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]

  • Guillot, B., et al. (2011). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]

  • Wang, D. X., et al. (1994). [Synthesis of tyrosine-related peptide and their effect on progesterone production]. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Campos, K. R., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Synthesis and purification of Z-D-Tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of Z-D-Tyrosine Methyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a critical building block in peptide chemistry and drug discovery. The protocols detailed herein are designed for robustness and scalability, offering researchers and drug development professionals a self-validating system for producing this compound with high purity and yield. We will delve into the causality behind each experimental choice, grounding our recommendations in established chemical principles.

Strategic Overview: The Importance of Protecting Groups

In the multi-step synthesis of peptides, the strategic protection and deprotection of reactive functional groups are paramount.[1][2][3] Unprotected amino acids possess at least two reactive sites: the α-amino group and the α-carboxyl group. During peptide bond formation, these sites can react indiscriminately, leading to polymerization and a complex mixture of undesired products.[2] Protecting groups are chemical moieties reversibly attached to these functional groups to ensure chemoselectivity, prevent side reactions, and control stereochemistry.[2][3][4]

This compound is a derivative of the amino acid D-tyrosine, strategically modified at its two primary functional groups:

  • N-terminus Protection: The α-amino group is protected by the Benzyloxycarbonyl (Z or Cbz) group . Introduced by Bergmann and Zervas in 1932, the Cbz group is a cornerstone of peptide chemistry.[5][] It is stable under the conditions required for peptide coupling but can be cleanly removed via methods like catalytic hydrogenolysis, which do not affect most other protecting groups, providing crucial orthogonality.[7][8] The presence of the Cbz group also tends to enhance the crystallinity of amino acid derivatives, simplifying purification.[][9]

  • C-terminus Protection: The α-carboxyl group is protected as a methyl ester . This prevents the carboxylate from acting as a nucleophile and allows for the selective activation of the carboxyl group of another N-protected amino acid for peptide bond formation.

This dual protection strategy makes this compound an ideal starting material for the controlled, stepwise elongation of a peptide chain from its C-terminus.

Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is logically executed in two sequential stages: first, the protection of the amino group, followed by the esterification of the carboxylic acid.

Synthesis_Workflow D_Tyrosine D-Tyrosine Z_D_Tyrosine Z-D-Tyrosine D_Tyrosine->Z_D_Tyrosine Stage 1: N-Protection Z_Cl Benzyl Chloroformate (Z-Cl) Z_Cl->Z_D_Tyrosine Base Aq. Base (NaOH) Base->Z_D_Tyrosine Final_Product This compound Z_D_Tyrosine->Final_Product Stage 2: Esterification Methanol Methanol (MeOH) Methanol->Final_Product Catalyst Acid Catalyst (SOCl₂ or TMSCl) Catalyst->Final_Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Stage 1: N-Protection of D-Tyrosine with Benzyloxycarbonyl (Z) Group

This transformation is a classic Schotten-Baumann reaction, which involves the acylation of the amino group.

Experimental Protocol:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a pH probe, dissolve D-Tyrosine (1 equivalent) in a 1M sodium hydroxide (NaOH) aqueous solution (2 equivalents). Stir until a clear solution is obtained.

  • Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to minimize hydrolysis of the benzyl chloroformate reagent and prevent potential racemization.

  • Reagent Addition: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (Z-Cl, 1.1 equivalents) and a 2M NaOH solution. The rate of addition should be controlled to maintain the reaction mixture's pH between 9 and 10.[9]

    • Causality: The amino group must be in its deprotonated, nucleophilic state (-NH₂) to attack the electrophilic carbonyl carbon of Z-Cl. The NaOH neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amino group and driving the reaction to completion. A pH above 10 risks racemization, while a pH below 8 is insufficient to deprotonate the amino group effectively.[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol (a hydrolysis byproduct).

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product, Z-D-Tyrosine, which is insoluble in acidic aqueous media, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to a constant weight.

Stage 2: Esterification of Z-D-Tyrosine

The most direct and efficient method for this step is Fischer esterification, catalyzed by an acid generated in situ. Using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol is highly effective.[10][11]

Experimental Protocol:

  • Suspension: Suspend the dried Z-D-Tyrosine (1 equivalent) from Stage 1 in anhydrous methanol (approx. 5-10 mL per gram of amino acid derivative) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the suspension to -10 °C using an ice-salt bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise via a syringe.[10]

    • Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl (in situ). The generated HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol. This avoids the use of gaseous HCl, which is less convenient.[11]

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[10]

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product, this compound, is typically obtained as a white or off-white solid or oil.[11]

ParameterStage 1: N-ProtectionStage 2: Esterification
Starting Material D-TyrosineZ-D-Tyrosine
Key Reagents Benzyl Chloroformate, Sodium HydroxideThionyl Chloride (or TMSCl), Methanol
Solvent WaterMethanol (anhydrous)
Temperature 0-5 °C, then Room Temperature-10 °C, then Reflux (approx. 65 °C)
Reaction Time 3-4 hours3-5 hours
Work-up Ether wash, Acidification, FiltrationEvaporation under reduced pressure
Expected Yield >90%>95%
Table 1: Summary of Reaction Parameters for Synthesis.

Purification: Achieving Analytical-Grade Purity

The crude product from the synthesis must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the nature of the impurities and the required final purity.

Purification_Workflow Crude_Product Crude Z-D-Tyrosine Methyl Ester Choice Choice of Method Crude_Product->Choice Recrystallization Recrystallization Choice->Recrystallization High Crystallinity, Minor Impurities Column Silica Gel Column Chromatography Choice->Column Oily Product, Close Impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: Decision workflow for the purification of this compound.

Method 1: Recrystallization

This is the preferred method if the crude product is a solid and the impurities have different solubility profiles. It is cost-effective and easily scalable.[12]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent system. A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more polar solvent (e.g., ethyl acetate) while heating gently to dissolve the solid completely.

  • Crystallization: Once dissolved, slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes faintly turbid. If necessary, gently heat to redissolve and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Silica Gel Column Chromatography

This method is ideal for purifying oily products or for separating impurities with polarities very similar to the desired compound.[14]

Experimental Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

    • Causality: this compound is a moderately polar compound. Less polar impurities will elute first, followed by the product. More polar impurities will be retained on the silica gel longer.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

FeatureRecrystallizationSilica Gel Column Chromatography
Principle Differential solubilityDifferential adsorption
Best For Crystalline solids with dissimilar impuritiesOily products, complex mixtures, similar impurities
Scalability High; easily scaled for large quantitiesModerate; can be cumbersome for very large scales
Solvent Consumption Generally lowerHigh
Purity Achieved High to very highVery high, excellent for resolving close spots
Cost-Effectiveness HighLower, due to cost of silica gel and large solvent volumes
Table 2: Comparison of Purification Methodologies.

Conclusion

The successful synthesis and purification of this compound are foundational steps for its application in advanced chemical synthesis. The methodologies presented in this guide, grounded in established principles of organic chemistry, provide a reliable and robust pathway to obtaining this key intermediate with high purity. By understanding the causality behind each procedural step—from controlling pH during N-protection to selecting the appropriate purification strategy—researchers can troubleshoot effectively and adapt these protocols to meet the stringent demands of drug discovery and development.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Google Vertex AI Search.
  • Vigneron, J. P., et al. (n.d.). Protecting Groups in Peptide Synthesis.PubMed - NIH.
  • Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Protecting group. (n.d.). Wikipedia.
  • The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids. (n.d.). BenchChem.
  • CBZ-Amino Acids. (n.d.). BOC Sciences.
  • How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? (n.d.). Proprep.
  • Z - Benzyloxycarbonyl. (2021, March 18). Bachem.
  • Technical Support Center: O-Methyl-D-tyrosine Synthesis. (n.d.). BenchChem.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). Journal of Organic Chemistry.
  • Technical Support Center: O-Methyl-D-tyrosine Purification. (n.d.). BenchChem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • Separation of Tyrosine methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Preparation method of L-tyrosine derivative. (n.d.). Google Patents (CN112920086A).
  • Reddy, G. V., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.PMC - NIH.
  • Supporting Information. (n.d.). University of Amsterdam.
  • Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. (n.d.). Google Patents (CN103833593A).

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to Z-D-Tyrosine Methyl Ester

Abstract

N-α-Benzyloxycarbonyl-D-tyrosine methyl ester, commonly abbreviated as Z-D-Tyr-OMe or Cbz-D-Tyr-OMe, is a pivotal intermediate in the field of peptide synthesis and pharmaceutical development.[1][2] Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group protecting the amine, a methyl ester protecting the carboxylic acid, and the characteristic phenol side chain of tyrosine. This strategic protection allows for precise, regioselective reactions, which is critical for constructing complex bioactive peptides and chiral drug molecules.[3][4] Accurate structural verification and purity assessment are paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, establishing a benchmark for its characterization.

Molecular Structure and Key Features

The structural integrity of Z-D-Tyr-OMe is the foundation of its function. The molecule combines the D-enantiomer of tyrosine with two key protecting groups. The Cbz group provides stability and is readily removed under specific conditions like catalytic hydrogenation, while the methyl ester prevents unwanted carboxylate side reactions.[2][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling reveals connectivity to neighboring protons. The expected signals for Z-D-Tyr-OMe are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Protons Label Predicted δ (ppm) Multiplicity Integration Notes
Phenyl (Cbz) H-Ar (Z) 7.25 - 7.40 m 5H Protons of the benzyloxycarbonyl group's phenyl ring.[5]
Tyrosine Ring H-Ar (Tyr) 6.95 - 7.05, 6.65 - 6.75 d, d (AA'BB') 2H, 2H Two doublets characteristic of a para-substituted benzene ring.
Amide NH ~5.30 d 1H Coupling to Hα. Position can be broad and solvent-dependent.
Benzyl (Cbz) CH₂ (Z) ~5.10 s 2H Singlet due to no adjacent protons. Appears as two doublets if diastereotopic.
Phenol OH 4.8 - 5.5 s (br) 1H Chemical shift is highly variable and concentration-dependent; may exchange with D₂O.
Alpha-Proton ~4.60 dd 1H Coupled to both the NH proton and the two diastereotopic Hβ protons.
Methyl Ester OCH₃ ~3.70 s 3H Characteristic singlet for a methyl ester.[6]

| Beta-Protons | Hβ | ~3.05 | m | 2H | Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum maps the carbon framework of the molecule. As the natural abundance of ¹³C is low, C-C coupling is not observed, resulting in a spectrum of singlets (in proton-decoupled mode), where each unique carbon environment gives a distinct signal.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Atom Label Predicted δ (ppm) Notes
Ester Carbonyl C=O (Ester) ~172.5 Typical chemical shift for an ester carbonyl.[8]
Carbamate Carbonyl C=O (Cbz) ~156.0 Characteristic of the carbamate functional group.[5]
Phenolic Carbon C-OH (Tyr) ~155.5 The aromatic carbon bearing the hydroxyl group.
Aromatic (Cbz) C-Ar (Z) 136.5 (ipso), 128.5, 128.2, 128.0 Four signals expected for the Cbz phenyl ring.
Aromatic (Tyr) C-Ar (Tyr) 130.5, 127.5 (ipso), 115.5 Three signals expected for the para-substituted tyrosine ring.
Benzyl Carbon CH₂ (Z) ~67.0 Methylene carbon of the Cbz group.[5]
Alpha-Carbon ~55.0 The chiral center of the amino acid derivative.
Methyl Ester Carbon OCH₃ ~52.5 Methyl carbon of the ester group.

| Beta-Carbon | Cβ | ~37.5 | Methylene carbon of the tyrosine side chain. |

Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of Z-D-Tyr-OMe in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH, OH).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-pulse spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. It is an excellent technique for rapidly confirming the presence of key bonds, such as carbonyls, hydroxyl groups, and amides.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Phenol (O-H) Stretch, H-bonded 3500 - 3200 Strong, Broad
Amide (N-H) Stretch 3400 - 3300 Medium
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Ester C=O Stretch ~1740 Strong
Carbamate C=O Stretch ~1690 Strong
Amide II N-H Bend ~1530 Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Weak

| C-O | Stretch (Ester & Cbz) | 1300 - 1100 | Strong |

The presence of two distinct carbonyl peaks (ester and carbamate) is a key diagnostic feature in the IR spectrum.[9][10] The broad O-H stretch from the phenol and the N-H stretch from the amide are also critical for identification.[10]

Experimental Protocol for IR
  • Sample Preparation (ATR): Place a small amount of the solid Z-D-Tyr-OMe sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision, while tandem mass spectrometry (MS/MS) reveals structural information through controlled fragmentation.

Predicted Mass and Fragmentation

For electrospray ionization (ESI), the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • Molecular Formula: C₁₈H₁₉NO₅

  • Exact Mass: 329.1263

  • [M+H]⁺: m/z 330.1336

  • [M+Na]⁺: m/z 352.1155

The fragmentation of the protonated molecule in an MS/MS experiment is predictable. Key fragmentation pathways involve the loss of the protecting groups and characteristic cleavages of the amino acid backbone.[11][12]

MS_Fragmentation parent [M+H]⁺ m/z 330.13 frag1 [M+H - CH₃OH]⁺ m/z 298.11 parent->frag1 - CH₃OH frag2 [M+H - C₇H₇•]⁺ m/z 239.08 parent->frag2 - C₇H₇• (benzyl radical) frag3 [C₇H₇]⁺ (Tropylium) m/z 91.05 parent->frag3 Cbz cleavage frag4 [Tyr-OMe+H]⁺ m/z 196.09 parent->frag4 - CO₂ - C₇H₈ frag6 [Iminium Ion]⁺ m/z 136.08 frag4->frag6 - H₂CO₂ (formic acid) frag5 [Tyr+H - H₂O]⁺ m/z 164.07 frag6->frag5 +H₂O, -NH₃, -CO

Caption: Plausible ESI-MS/MS fragmentation pathway for Z-D-Tyr-OMe.

Table 4: Key Mass Spectrometry Fragments

m/z (Predicted) Ion Identity Description
330.13 [M+H]⁺ Protonated molecular ion.
298.11 [M+H - CH₃OH]⁺ Loss of methanol from the methyl ester.
196.09 [Tyrosine Methyl Ester+H]⁺ Loss of the Cbz group as toluene and CO₂.
136.08 Iminium Ion Loss of formic acid from the [Tyr-OMe+H]⁺ fragment.[13]

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of the benzyl group from Cbz. |

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS1 Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺ and/or [M+Na]⁺ ions and confirm the molecular weight.

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 330.13) for collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the product ion spectrum.

  • Data Analysis: Compare the accurate mass of the parent ion with the calculated value. Analyze the fragmentation pattern to confirm the structural components of the molecule.

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of this compound relies on the synergistic interpretation of all spectroscopic data. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information NMR NMR (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity (J-coupling) Stereochemistry NMR->NMR_info IR FTIR IR_info Functional Groups Present (C=O, OH, NH, C-O) IR->IR_info MS HRMS (ESI-MS/MS) MS_info Molecular Weight Elemental Formula Structural Fragments MS->MS_info Confirmation Structural Confirmation & Purity Assessment NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

References

  • National Center for Biotechnology Information. (n.d.). N-Benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester. PubChem Compound Database. Retrieved from [Link]

  • Nicholas, S., et al. (2015). The peptide NCbz-Val-Tyr-OMe and aromatic π-π interactions. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 208-212. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyloxycarbonyl-l-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)... [Image]. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic Acid: Molecular Structure and IR Spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 29). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

Sources

Introduction: The Critical Role of Z-D-Tyrosine Methyl Ester in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Z-D-Tyrosine Methyl Ester

N-α-carbobenzyloxy-D-Tyrosine methyl ester, commonly abbreviated as this compound, is a pivotal protected amino acid derivative. Its structure incorporates a benzyloxycarbonyl (Z) group protecting the amine and a methyl ester protecting the carboxylic acid, rendering it an essential building block in complex organic synthesis.[1] This dual protection enables chemists to perform specific reactions on other parts of a molecule without unintended side reactions, leading to cleaner synthetic pathways and higher yields.[1] It is particularly indispensable in peptide synthesis and the development of novel pharmaceutical intermediates.

The efficacy, safety, and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to the physicochemical properties of its starting materials and intermediates. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this compound is not merely academic; it is a prerequisite for successful formulation, process development, and ensuring the final product's quality and shelf-life. This guide provides a detailed exploration of these critical parameters, grounded in established scientific principles and supported by actionable experimental protocols.

Core Physicochemical Properties

The starting point for any rigorous scientific investigation is a clear understanding of the molecule's fundamental properties. This compound is a white to off-white solid, whose structure dictates its behavior in various chemical environments.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name N-carbobenzyloxy-D-Tyrosine methyl esterN/A
Synonyms Z-D-Tyr-OMeN/A
CAS Number 124456-04-8[4][5]
Molecular Formula C18H19NO5[2][4]
Molecular Weight 329.35 g/mol [2]
Appearance White to off-white solid/powder[2][3]
Melting Point ~91 - 96 °C (Reference data for L-isomer)[2]
Storage Conditions 0 - 8 °C, Protect from light and moisture[2][3]

Solubility Profile: A Guide to Solvent Selection and Formulation

The solubility of this compound is a function of its molecular structure: the lipophilic Z-group and aromatic rings, the polar ester and amide linkages, and the hydrogen-bonding capability of the phenolic hydroxyl group. While its hydrochloride salt form is noted to have enhanced solubility[3], the free N-protected ester is generally considered slightly soluble in water.[6]

Causality Behind Solubility Behavior

The solubility is a balance of interactions. In polar protic solvents like water or alcohols, the phenolic hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors, while the amide N-H can be a donor. However, the large, non-polar benzyloxycarbonyl group and the tyrosine side chain significantly increase the molecule's hydrophobicity, limiting aqueous solubility. In aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the molecule's polarity allows for favorable dipole-dipole interactions, often resulting in high solubility. This is consistent with observations for the parent amino acid, L-Tyrosine, which exhibits the highest solubility in DMSO among several common solvents.[7]

Influence of pH

The solubility of tyrosine and its derivatives is highly pH-dependent.[8] Although the primary amine and carboxylic acid are protected in this compound, the phenolic hydroxyl group has a pKa of approximately 10. At pH values above this pKa, the hydroxyl group will be deprotonated to a phenoxide anion, significantly increasing the molecule's polarity and its solubility in aqueous media. Conversely, in strongly acidic conditions, while the core structure remains unchanged, the solvent environment can influence solvation and stability.

Table 2: Expected Solubility of this compound in Common Laboratory Solvents

SolventTypeExpected SolubilityRationale
Water (pH 7)Polar ProticLow / Slightly SolubleDominated by large hydrophobic Z-group and aromatic rings.[6]
Aqueous Buffer (pH < 3)Polar ProticLow to ModeratePotential for acid-catalyzed hydrolysis with prolonged exposure.
Aqueous Buffer (pH > 10)Polar ProticHighDeprotonation of the phenolic hydroxyl group increases polarity.
Methanol, EthanolPolar ProticModerate to HighGood balance of polarity and ability to solvate non-polar regions.
Dichloromethane (DCM)ApolarHighEffective at solvating the non-polar Z-group and aromatic rings.
Acetonitrile (ACN)Polar AproticModerateCommon solvent for analytical and preparative chromatography.
Dimethylformamide (DMF)Polar AproticVery HighExcellent solvent for peptide synthesis and related compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong H-bond acceptor, effectively solvates a wide range of compounds.[7]
Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a reliable, self-validating method for quantifying solubility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration in the supernatant.

Methodology

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent system (e.g., purified water, pH-adjusted buffers, organic solvents). The excess solid is critical to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) should be run to validate that the concentration has plateaued, confirming equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature to pellet all undissolved solids.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4). Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Diagram 2: Workflow for Solubility Determination

G A Add Excess Solute to Solvent Vials B Equilibrate in Isothermal Shaker Bath (e.g., 24-48h) A->B Achieve Saturation C Centrifuge at Constant Temperature to Pellet Solid B->C Separate Phases D Withdraw Supernatant & Dilute Accurately C->D Sample Preparation E Quantify Concentration via Validated HPLC-UV Method D->E Analysis

Caption: Experimental workflow for isothermal shake-flask solubility measurement.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and ensuring the safety and efficacy of final products. Forced degradation (or stress testing) is an essential practice where a compound is intentionally exposed to harsh conditions to accelerate its decomposition.[9][10] This process provides critical insights into the likely degradation pathways and helps in the development of stability-indicating analytical methods capable of separating the intact molecule from its degradation products.[11]

Key Factors Influencing Stability
  • Hydrolytic Stability (pH): The methyl ester bond is the most probable site for hydrolysis. This reaction is catalyzed by both acid and base.[12] Under strong acidic or basic conditions, the ester can hydrolyze to form Z-D-Tyrosine. While one study noted that L-tyrosine methyl ester has a low hydrolysis rate and is very stable under standard room temperature storage[13], accelerated conditions used in forced degradation will likely reveal this pathway.

  • Oxidative Stability: The electron-rich phenolic ring of the tyrosine moiety is susceptible to oxidation.[9] Common oxidizing agents like atmospheric oxygen, trace metal ions, or peroxides can initiate reactions, potentially leading to the formation of hydroxylated species or cross-linked products like dityrosine, a known biomarker of oxidative stress.[14]

  • Thermal Stability: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis and oxidation.[15] Testing at high temperatures is a cornerstone of accelerated stability studies to predict long-term stability.

  • Photostability: Molecules with aromatic chromophores, such as the two phenyl rings in this compound, can absorb UV or visible light. This energy can trigger photochemical reactions, leading to degradation. Photostability testing is a standard regulatory requirement.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Methodology

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. This reaction is typically much faster than acid hydrolysis.[16]

    • Oxidation: Mix the stock solution with 3-6% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for 24-48 hours. Also, heat the stock solution under reflux.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time-Point Sampling: For each condition, take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base-stressed samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC-UV method. The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized.

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the peak area of the parent compound and all degradation products should remain constant over the course of the study.

Diagram 3: Potential Degradation Pathways

G Parent This compound Hydrolysis Z-D-Tyrosine (Ester Cleavage) Parent->Hydrolysis H+ or OH- / H2O Oxidation Oxidized Products (e.g., Dityrosine, Quinones) Parent->Oxidation [O] / Light Z_Cleavage D-Tyrosine Methyl Ester (Z-Group Cleavage) Parent->Z_Cleavage Strong Acid / H2

Caption: Major potential degradation pathways for this compound.

Stability-Indicating Analytical Methodologies

A robust analytical method is the cornerstone of any solubility or stability study. The method must be "stability-indicating," meaning it can accurately measure the concentration of the intact compound without interference from excipients, impurities, or degradation products.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the method of choice for this analysis due to the strong UV absorbance of the benzyloxycarbonyl group and the tyrosine aromatic ring.[17]

Instrumentation and Conditions

  • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar). A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like this one.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acid modifier improves peak shape and ensures consistent ionization.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution: A typical gradient might run from 30% B to 90% B over 15-20 minutes. This is necessary to elute the parent compound and separate it from both more polar (early-eluting) and less polar (late-eluting) degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Detection Wavelength: ~220 nm or ~275 nm. 220 nm provides a more universal signal for the peptide-like structure, while 275 nm is more specific to the tyrosine phenol chromophore. A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Injection Volume: 10 µL.

Method Validation and Trustworthiness

The protocol becomes a self-validating system when the results from the forced degradation study are used to prove its specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak in stressed samples is spectrally pure and free of co-eluting impurities. For definitive structural identification of unknown degradants, fractions can be collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

Summary and Handling Recommendations

This compound is a moderately lipophilic, crystalline solid with predictable solubility and stability characteristics.

  • Solubility: It exhibits high solubility in polar aprotic solvents like DMSO and DMF and moderate to high solubility in alcohols and chlorinated solvents. Its aqueous solubility is low at neutral pH but increases significantly in basic conditions (pH > 10).

  • Stability: The compound is generally stable under recommended storage conditions (0-8 °C, protected from light).[2][3][13] The primary degradation pathways under forced conditions are hydrolysis of the methyl ester (catalyzed by strong acid or base) and oxidation of the phenolic ring.

Recommendations for Laboratory Professionals:

  • Storage: Store the solid material in a tightly sealed container at the recommended refrigerated temperature (0-8 °C) to minimize thermal degradation and hydrolysis from atmospheric moisture.

  • Solution Preparation: For creating stock solutions for long-term use, prefer aprotic solvents like DMSO or DMF and store frozen. For aqueous applications, prepare solutions fresh in an appropriate buffer. Avoid prolonged exposure to highly acidic or basic aqueous solutions unless hydrolysis is intended.

  • Handling: When handling in solution, be mindful of potential oxidation. If the application is sensitive to oxidation, consider using degassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).

  • Formulation: During formulation development, carefully select excipients and buffer systems to maintain a pH that ensures both optimal solubility and minimal degradation.[12] The ideal pH will be application-specific, balancing these two critical parameters.

By adhering to these principles and employing the robust analytical and experimental frameworks described, researchers can ensure the integrity of this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • This compound. CHEMICAL POINT.
  • Forced Degradation of Therapeutic Proteins.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Proteins & Peptides Forced Degradation Studies.
  • This compound 97% (98% EE/& | 124456-04-8. ChemicalBook.
  • Z-L-tyrosine methyl ester. Chem-Impex.
  • Protein Forced Degrad
  • L -Tyrosine methyl ester 98 1080-06-4. Sigma-Aldrich.
  • L -Tyrosine methyl ester 3417-91-2. Sigma-Aldrich.
  • Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine. Benchchem.
  • Application Note: HPLC Analysis of O-Methyl-D-tyrosine. Benchchem.
  • Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determin
  • D-Tyrosine methyl ester hydrochloride. Chem-Impex.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Showing metabocard for Tyrosine methylester (HMDB0029217).
  • Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters.
  • The Solubility of Tyrosine. Chemistry Stack Exchange.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. PubMed.
  • Key Pharmaceutical Intermediate: N-Cbz-L-Tyrosine Methyl Ester Explained. Jigsam.
  • Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia.
  • pH vs. Temperature in Colorant Stability.
  • The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. MDPI.

Sources

Introduction: The Strategic Importance of Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Z-D-Tyrosine Methyl Ester

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, and applications of this compound, a critical building block in modern synthetic chemistry.

This compound is a protected amino acid derivative of significant value in peptide synthesis and pharmaceutical research. Its structure is strategically designed for controlled chemical reactions. The "Z" group, or benzyloxycarbonyl (Cbz) group, protects the amine terminus, preventing unwanted side reactions during peptide coupling. The methyl ester protects the carboxylic acid terminus, enhancing solubility and enabling selective deprotection for chain elongation.[1]

The "D" configuration refers to the stereochemistry of the alpha-carbon, which is the non-natural enantiomer of tyrosine. The incorporation of D-amino acids into peptide chains is a key strategy for developing therapeutic peptides with enhanced stability. Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acids. This leads to a longer in-vivo half-life, a critical attribute for drug candidates.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its effective use. The key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 124456-04-8[2][3]
Molecular Formula C18H19NO5[2][3]
Molecular Weight 329.35 g/mol [2]
Appearance White to off-white solid/powder[4]
Purity Typically ≥97%[2]
Storage Conditions 2-8°C[4][5]

Note: Properties such as melting point and optical rotation for the D-enantiomer are not as widely published as for its L-counterpart, Z-L-Tyrosine methyl ester (CAS: 13512-31-7), which has a reported melting point of 91-96°C.[4]

Synthesis and Purification: A Controlled Approach

The synthesis of this compound involves a two-step process starting from the parent amino acid, D-Tyrosine. The choice of reagents and reaction conditions is critical to ensure high yield and purity by preventing side reactions like N-methylation or racemization.[6]

Step 1: Esterification of D-Tyrosine

The first step is the protection of the carboxylic acid group as a methyl ester. A common and effective method is the Fischer esterification, often facilitated by thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol.[7][8]

Protocol: Esterification via Thionyl Chloride Method

  • Suspend D-Tyrosine in anhydrous methanol at a low temperature (e.g., -10°C) in a reaction flask under an inert atmosphere.

  • Slowly add thionyl chloride dropwise. This in-situ generates HCl, which catalyzes the esterification. The exothermic nature of this reaction requires careful temperature control to prevent side reactions.

  • After the addition is complete, the mixture is typically refluxed for several hours to drive the reaction to completion.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure to yield the crude D-Tyrosine methyl ester hydrochloride salt.[7]

Step 2: N-Terminal Protection with Benzyloxycarbonyl (Z-group)

The second step involves protecting the amino group of the newly formed D-Tyrosine methyl ester hydrochloride.

Protocol: N-Protection (Schotten-Baumann Reaction)

  • Dissolve the D-Tyrosine methyl ester hydrochloride in a suitable solvent system, such as aqueous tetrahydrofuran (THF) or dioxane.

  • Cool the solution in an ice bath.

  • Add a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride and deprotonate the amino group, making it nucleophilic.

  • Slowly add benzyl chloroformate (Cbz-Cl), the source of the Z-group, while vigorously stirring. The reaction must be kept under basic conditions.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product is typically extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over a desiccant like magnesium sulfate, and concentrated in vacuo to yield the crude product.[9]

Purification

The final product is purified using column chromatography or recrystallization to remove unreacted starting materials and byproducts, ensuring it meets the high purity standards required for peptide synthesis.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_protection Step 2: N-Protection cluster_purification Step 3: Purification D_Tyr D-Tyrosine Ester_Reaction React with Methanol (MeOH) & Thionyl Chloride (SOCl₂) D_Tyr->Ester_Reaction D_Tyr_OMe D-Tyrosine Methyl Ester Hydrochloride Ester_Reaction->D_Tyr_OMe N_Prot_Reaction React with Benzyl Chloroformate (Cbz-Cl) & Base D_Tyr_OMe->N_Prot_Reaction Z_D_Tyr_OMe This compound N_Prot_Reaction->Z_D_Tyr_OMe Purification Column Chromatography or Recrystallization Z_D_Tyr_OMe->Purification Final_Product High Purity Product Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a building block in solid-phase or solution-phase peptide synthesis.[1][5]

Peptide Synthesis

In peptide synthesis, the protected amino acid is coupled to a growing peptide chain. The Z-group on the amine prevents self-polymerization and directs the reaction to the unprotected carboxyl group of the peptide chain (or vice-versa). After coupling, the Z-group can be selectively removed under specific conditions (typically hydrogenolysis) to reveal a new N-terminus, ready for the next coupling cycle.

The inclusion of a D-amino acid like this compound is a cornerstone of modern peptide drug design. It imparts several key advantages:

  • Proteolytic Stability: D-amino acids are not recognized by endogenous proteases, significantly increasing the peptide's half-life in the body.

  • Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures (e.g., turns) that may be critical for binding to a biological target.

  • Novel Receptor Interactions: D-peptides can interact with biological targets in ways that are distinct from their L-counterparts, opening avenues for novel therapeutic interventions.

Peptide_Synthesis_Application Z_D_Tyr_OMe Z-D-Tyrosine-OMe Coupling Coupling Reaction (e.g., DCC/HOBt) Z_D_Tyr_OMe->Coupling Growing_Peptide Growing Peptide Chain (Resin-Bound, L-Amino Acids) Growing_Peptide->Coupling Z_Protected_Peptide Z-(D-Tyr)-Peptide Chain Coupling->Z_Protected_Peptide Deprotection Z-Group Removal (Hydrogenolysis) Z_Protected_Peptide->Deprotection Elongated_Peptide Elongated Peptide Chain with free N-terminus Deprotection->Elongated_Peptide Next_Cycle Ready for Next Coupling Cycle Elongated_Peptide->Next_Cycle

Sources

An In-depth Technical Guide to Z-D-Tyrosine Methyl Ester: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-D-tyrosine methyl ester (Z-D-Tyrosine methyl ester), a pivotal chiral building block in modern organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its physicochemical properties, detailed synthesis protocols, and its significant applications, particularly in the realm of peptide science.

Introduction: The Genesis of a Chiral Workhorse

The story of this compound is intrinsically linked to the groundbreaking work of Max Bergmann and Leonidas Zervas in 1932. Their introduction of the benzyloxycarbonyl (Z or Cbz) protecting group revolutionized peptide synthesis. Before this, the controlled, stepwise assembly of amino acids into a defined peptide chain was a formidable challenge. The Z-group, being stable under coupling conditions and readily removable by catalytic hydrogenation, provided the necessary orthogonality for predictable peptide elongation.

This compound emerged as a crucial derivative for incorporating the unnatural D-enantiomer of tyrosine into peptide chains. The inclusion of D-amino acids is a key strategy in medicinal chemistry to enhance the metabolic stability of peptides against enzymatic degradation, modulate receptor binding affinity, and influence the peptide's overall conformation.[1] The methyl ester protection of the C-terminus further enhances its utility by preventing unwanted side reactions during peptide coupling.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for its proper characterization.

Physicochemical Properties

The properties of this compound are summarized in the table below. Data for the corresponding L-isomer is provided for comparison.

PropertyThis compound (Expected)Z-L-Tyrosine Methyl Ester (Reported)
Molecular Formula C₁₈H₁₉NO₅C₁₈H₁₉NO₅
Molecular Weight 329.35 g/mol 329.35 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point ~91-96 °C91-96 °C
Optical Rotation [α] Positive value in DMF[α]²⁰_D = -32 ± 1º (c=2 in DMF)

Note: The melting point is expected to be identical to the L-enantiomer. The specific rotation is expected to be equal in magnitude but opposite in sign.

Spectroscopic Characterization

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques. Below are the expected key features in its spectra.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. Key expected signals include:

    • Aromatic protons of the tyrosine ring (~6.7-7.1 ppm).

    • Aromatic protons of the benzyloxycarbonyl group (~7.3-7.4 ppm).

    • A singlet for the methyl ester protons (~3.7 ppm).

    • A multiplet for the α-proton of the amino acid.

    • Doublets of doublets for the β-protons.

    • A singlet for the benzylic protons of the Z-group (~5.1 ppm).

    • A broad singlet for the amide proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Expected signals would correspond to the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the aliphatic carbons of the tyrosine side chain, the methyl ester carbon, and the benzylic carbon of the Z-group.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for:

    • N-H stretching (amide) ~3300 cm⁻¹.

    • C-H stretching (aromatic and aliphatic) ~2950-3100 cm⁻¹.

    • C=O stretching (ester and carbamate) ~1690-1750 cm⁻¹.

    • C=C stretching (aromatic) ~1450-1600 cm⁻¹.

    • C-O stretching ~1200-1300 cm⁻¹.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from D-Tyrosine. The first step is the esterification of the carboxylic acid, and the second is the protection of the amino group.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Protection D_Tyrosine D-Tyrosine D_Tyr_OMe_HCl D-Tyrosine Methyl Ester Hydrochloride D_Tyrosine->D_Tyr_OMe_HCl SOCl₂, Methanol, Reflux Z_D_Tyr_OMe Z-D-Tyrosine Methyl Ester D_Tyr_OMe_HCl->Z_D_Tyr_OMe Benzyl Chloroformate (Z-Cl), Base (e.g., Na₂CO₃), Aqueous/Organic

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

This procedure is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[3][4]

  • Materials:

    • D-Tyrosine (1 equivalent)

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) (1.5 - 2.5 equivalents)

  • Procedure:

    • Suspend D-Tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is exothermic and should be controlled.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Causality: Heating to reflux drives the esterification reaction to completion.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude D-Tyrosine methyl ester hydrochloride as a solid.

    • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system like methanol/ether.

Step 2: Synthesis of N-α-benzyloxycarbonyl-D-tyrosine Methyl Ester (this compound)

This procedure is based on the Schotten-Baumann reaction conditions, adapted for amino acid protection.[5][6]

  • Materials:

    • D-Tyrosine methyl ester hydrochloride (1 equivalent)

    • Benzyl chloroformate (Z-Cl) (1.1 equivalents)

    • Sodium carbonate (Na₂CO₃) or another suitable base

    • Ethyl acetate or another suitable organic solvent

    • Water

  • Procedure:

    • Dissolve the D-Tyrosine methyl ester hydrochloride in water.

    • Add an organic solvent such as ethyl acetate to form a biphasic system.

    • Cool the mixture in an ice bath and add sodium carbonate portion-wise with vigorous stirring to neutralize the hydrochloride and maintain a basic pH (pH 8-10). Causality: The base deprotonates the amino group, making it nucleophilic. A biphasic system allows for the reaction to occur at the interface and for the product to be extracted into the organic layer.

    • Slowly add benzyl chloroformate dropwise to the vigorously stirred mixture while maintaining the temperature and pH.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white, crystalline solid.

Applications in Research and Development

This compound is a valuable building block for the synthesis of peptides with modified biological properties. The incorporation of a D-amino acid can significantly impact the peptide's structure and function.

Enhancing Peptide Stability and Activity

Peptides containing D-amino acids are often more resistant to proteolysis, leading to a longer in vivo half-life. Furthermore, the change in stereochemistry at a specific position can alter the peptide's conformation, potentially leading to enhanced receptor binding or a change in biological activity. For example, peptides containing D-tyrosine have been investigated for their anti-melanogenic effects in cosmetics and their role in modulating opioid receptor activity.[1][7]

Case Study: D-Tyrosine in an Anti-Melanogenic Peptide

Recent studies have shown that peptides containing a terminal D-tyrosine can inhibit melanin synthesis by downregulating tyrosinase activity.[7] This provides a compelling example of how this compound can be utilized in the synthesis of bioactive peptides for cosmetic or therapeutic applications.

The proposed mechanism involves the D-tyrosine containing peptide interfering with the melanogenesis signaling pathway, which is initiated by factors such as α-melanocyte-stimulating hormone (α-MSH).

SignalingPathway alpha_MSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes D_Tyr_Peptide D-Tyrosine Peptide D_Tyr_Peptide->Tyrosinase Inhibits

Caption: Simplified melanogenesis pathway and the inhibitory action of a D-Tyrosine containing peptide.

Conclusion

This compound, a derivative born from the pioneering work on peptide protecting groups, remains a cornerstone in the synthesis of modified peptides. Its unique properties allow for the introduction of a D-amino acid, a powerful tool for enhancing the therapeutic potential of peptide-based drugs. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is crucial for scientists and researchers aiming to innovate in the fields of medicinal chemistry and drug development.

References

  • A Comparative Guide to the Biological Activity of Peptides Containing O-methyl-D-tyrosine. Benchchem.
  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetr
  • Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Pearson.
  • Exploring the Synthesis and Uses of N-Benzyloxycarbonyl-L-tyrosine Methyl Ester. Ningbo Inno Pharmchem Co.,Ltd.
  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. PubMed.
  • Biological activity of selected tyrosine-containing 2,5-diketopiperazines. PubMed.
  • Acetyl-D-tyrosine methyl ester. Chem-Impex.
  • The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central.
  • Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Advances in Enzym
  • Amino Acid Synthesis by Leverage the Gabriel Synthesis. YouTube.
  • Tyrosine‐Rich Peptides as a Platform for Assembly and M
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).
  • alpha-methyl-dl-tyrosine methyl ester hydrochloride(7361-31-1) 1 h nmr. ChemicalBook.
  • Boc-L-Tyrosine methyl ester(4326-36-7) 1H NMR spectrum. ChemicalBook.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry.
  • L-Tyrosine. PubChem.
  • Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. The Royal Society of Chemistry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. Benchchem.
  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH.
  • Tyrosine. The NIST WebBook.
  • D,L-tyrosine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Tyrosine Methyl Ester. PubChem.
  • L -Tyrosine methyl ester 3417-91-2. Sigma-Aldrich.
  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorpor
  • Preparation method of L-tyrosine derivative.
  • L-Tyrosine methyl ester, 98% 25 g. Thermo Scientific Chemicals.
  • L -Tyrosine methyl ester 98 1080-06-4. Sigma-Aldrich.
  • Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com.
  • Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(Me)-OH: A Detailed Protocol for Researchers. Benchchem.
  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech.
  • l-Tyrosine, N,O-bis(caproyl)-, methyl ester. The NIST WebBook.
  • FTIR Spectrum of L-tyrosine hydrochloride crystalline powder.

Sources

Z-D-Tyrosine Methyl Ester: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chiral Building Block

In the landscape of modern drug discovery and peptide chemistry, the strategic selection of chiral building blocks is paramount to achieving therapeutic specificity and efficacy.[1][2][3][4] Z-D-Tyrosine methyl ester, a protected derivative of the non-proteinogenic D-isomer of tyrosine, represents a sophisticated tool for researchers and drug development professionals. This guide provides an in-depth technical overview of its core properties, potential research applications, and detailed experimental workflows, grounded in the principles of scientific integrity and practical insights.

The unique structural features of this compound—the benzyloxycarbonyl (Z) protecting group on the amine, the methyl ester on the carboxyl group, and the D-stereochemistry of the alpha-carbon—confer specific advantages in various synthetic and biological contexts. The Z-group offers robust protection under a range of conditions yet can be selectively removed, while the methyl ester facilitates specific coupling reactions.[5] The D-configuration is of particular interest for designing peptides with enhanced stability against enzymatic degradation and for probing stereospecific interactions with biological targets.[6]

This document will explore the multifaceted applications of this compound, from its role in solid-phase peptide synthesis to its potential as a precursor for novel therapeutic agents and as a tool in neuropharmacological research.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueSource
Molecular Formula C18H19NO5[7]
Molecular Weight 329.35 g/mol [7]
Appearance Typically a white to off-white powder or crystalline solid[8][9]
Chirality D-enantiomer[3]
Amine Protection Benzyloxycarbonyl (Z or Cbz)
Carboxyl Protection Methyl ester (-OMe)[5]
Solubility Generally soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.

Key Research Applications and Methodologies

Peptide Synthesis: A Stereochemical Tool for Enhanced Stability

The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. This compound serves as a valuable building block in this context.

Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS):

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. Initial AA loading Deprotection Fmoc Deprotection Fmoc_AA->Deprotection 2. Coupling ZD_Tyr_OMe Z-D-Tyr-OMe Coupling Deprotection->ZD_Tyr_OMe 3. Piperidine treatment Chain_Elongation Further Chain Elongation ZD_Tyr_OMe->Chain_Elongation 4. Activation & Coupling Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage 5. Repeat cycles Purification Peptide Purification Cleavage->Purification 6. TFA cocktail

Caption: Generalized workflow for incorporating this compound in SPPS.

Detailed Protocol: Coupling of this compound

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach.

  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent (e.g., dichloromethane [DCM] or dimethylformamide [DMF]) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add a coupling agent such as HBTU (2-4 equivalents) and a base like diisopropylethylamine (DIEA) (4-8 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Proceed to the next coupling cycle.

Causality in Protocol Choices:

  • Use of HBTU/DIEA: This combination is a highly efficient and widely used activating agent for peptide coupling, minimizing racemization.

  • Kaiser Test: This is a critical in-process control to ensure the complete incorporation of the amino acid, preventing deletion sequences in the final peptide.

  • Washing Steps: Extensive washing is crucial to remove unreacted reagents and byproducts that could interfere with subsequent steps.[10]

Development of Enzyme Inhibitors and Probes

The unique stereochemistry and protected functional groups of this compound make it an excellent starting material for the synthesis of enzyme inhibitors and molecular probes. For instance, it can be used to develop inhibitors for enzymes that recognize tyrosine, where the D-configuration can provide enhanced binding or resistance to catalytic turnover.

Conceptual Workflow for Inhibitor Synthesis:

Inhibitor_Synthesis Start Z-D-Tyr-OMe Modification Side-Chain Modification Start->Modification e.g., Alkylation Deprotection_Ester Ester Hydrolysis Modification->Deprotection_Ester LiOH Coupling Coupling to Pharmacophore Deprotection_Ester->Coupling EDC/HOBt Final_Deprotection Final Deprotection Coupling->Final_Deprotection e.g., H2/Pd-C Inhibitor Target Inhibitor Final_Deprotection->Inhibitor

Caption: Conceptual workflow for synthesizing an enzyme inhibitor from this compound.

Neuropharmacology Research: A Precursor for Stereospecific Ligands

Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[11][12] this compound can serve as a starting material for the synthesis of D-tyrosine analogs to study stereospecificity in neurotransmitter systems, including transport and receptor binding. For example, O-methylated D-tyrosine has been used to probe the stereospecificity of amino acid transporters at the blood-brain barrier.[6]

Protocol for the Synthesis of O-Methyl-D-Tyrosine Methyl Ester:

This protocol is adapted from methods for the O-methylation of tyrosine derivatives.[13][14]

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as DMF or acetone.

  • Base Addition: Add a mild base, such as potassium carbonate (K2CO3), to the solution to deprotonate the phenolic hydroxyl group.

  • Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the base.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure Z-O-methyl-D-Tyrosine methyl ester.

Rationale for Reagent Selection:

  • Aprotic Solvent: DMF or acetone is used to dissolve the starting material and reagents without participating in the reaction.

  • Mild Base: Potassium carbonate is a suitable base to deprotonate the phenol without causing significant side reactions like ester hydrolysis.

  • Methylating Agent: Methyl iodide is a reactive and effective methylating agent for this transformation.

Safety and Handling

While this compound itself does not have extensive, publicly available safety data, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety data sheets of analogous compounds like L-Tyrosine methyl ester hydrochloride, the following precautions should be taken.[8][9][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][15]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[8][15]

  • Storage: Store in a tightly closed container in a cool, dry place.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes.[8][15]

    • Skin: Wash with plenty of soap and water.[8][15]

    • Inhalation: Remove to fresh air.[8][15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

Conclusion

This compound is a highly versatile and valuable chiral building block for researchers in peptide synthesis, medicinal chemistry, and neuropharmacology. Its unique combination of protecting groups and stereochemistry offers a powerful tool for creating novel peptides with enhanced stability, developing targeted enzyme inhibitors, and synthesizing probes to investigate complex biological systems. By understanding its core properties and employing robust, well-reasoned experimental protocols, scientists can fully leverage the potential of this important research chemical.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • PMC - NIH. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis.
  • Thermo Fisher Scientific. (2025, September 14).
  • Creative Peptides. (n.d.). Z-L-tyrosine methyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%.
  • AK Scientific, Inc. (n.d.). D-Tyrosine methyl ester hydrochloride.
  • J&K Scientific LLC. (n.d.). L-Tyrosine methyl ester hydrochloride.
  • Benchchem. (2025). Technical Support Center: O-Methyl-D-tyrosine Synthesis.
  • PrepChem.com. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt.
  • Benchchem. (2025). O-Methyl-D-tyrosine: A Technical Guide for Neuroscience Research.
  • J&K Scientific LLC. (n.d.). L-Tyrosine methyl ester.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Z-D-Tyrosine Methyl Ester vs. L-Tyrosine Methyl Ester: A Comparative Analysis for Strategic Application in Drug Discovery and Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary

This guide provides a detailed comparative analysis of Z-D-Tyrosine methyl ester and L-Tyrosine methyl ester, two critical derivatives of the amino acid tyrosine utilized in advanced chemical and biological research. We move beyond basic catalog data to explore the profound implications of stereochemistry and protecting group strategy on experimental design and outcomes. L-Tyrosine methyl ester is presented as a foundational building block for synthesizing natural peptides, while this compound is highlighted as a strategic tool for creating metabolically stable, pharmacologically active peptidomimetics. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, comparative data, and actionable protocols required to strategically select and effectively utilize these reagents for their specific research objectives, from fundamental peptide synthesis to the development of novel therapeutics.

The Strategic Importance of Tyrosine Derivatives in Chemical Biology

L-Tyrosine, one of the 20 proteinogenic amino acids, is a fundamental component of virtually all proteins and a precursor to key neurotransmitters and hormones. Its inherent biological importance and reactive phenolic side chain make it a focal point in biochemical research. However, the direct use of native tyrosine in complex chemical syntheses, such as peptide synthesis, is often impractical. To control reactivity and ensure desired outcomes, chemists employ protecting groups for the amine and carboxylic acid functionalities. This guide focuses on two such derivatives: the naturally occurring L-isomer and the synthetically valuable Z-protected D-isomer.

Chirality: The L- vs. D-Configuration Dichotomy

Chirality is a fundamental concept in biology. The vast majority of naturally occurring amino acids in terrestrial life exist in the L-configuration ("left-handed"). Consequently, the entire enzymatic and receptor machinery of organisms is stereospecific for L-amino acids. Peptides and proteins composed of L-amino acids are readily recognized and processed by proteases.

Conversely, D-amino acids ("right-handed") are rare in higher organisms. Their incorporation into a peptide backbone renders the adjacent peptide bonds highly resistant to cleavage by standard proteases. This intrinsic resistance to enzymatic degradation is a powerful strategy used in drug design to increase the in-vivo half-life and bioavailability of peptide-based drug candidates.

The Role of Protecting Groups: Methyl Ester and Carboxybenzyl (Z)

To facilitate controlled peptide bond formation, the reactive alpha-amine and carboxylic acid groups of an amino acid must be temporarily blocked.

  • Methyl Ester (-OMe): This is a simple and common protecting group for the carboxylic acid. It prevents the carboxyl group from reacting out of turn and is typically removed under basic conditions (saponification) at the end of a synthesis.

  • Carboxybenzyl (Z or Cbz): The Z-group is a robust and widely used protecting group for the alpha-amine. It is stable to a wide range of reaction conditions, including those used for peptide coupling. Its key advantage is its clean removal by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), a process that yields the free amine and innocuous byproducts (toluene and CO₂). This orthogonality makes it highly valuable in complex synthetic routes.

Core Molecular Profiles: A Head-to-Head Comparison

The selection between this compound and L-Tyrosine methyl ester is dictated by the intended application, which stems directly from their distinct structural and chemical properties.

Structural Analysis

The core difference lies in the three-dimensional arrangement of the substituents around the alpha-carbon. This seemingly minor change has profound biological consequences. The Z-group on the D-isomer adds significant steric bulk and alters the electronic properties of the amine terminus compared to the free amine on the L-isomer.

G cluster_L L-Tyrosine Methyl Ester cluster_D This compound L_C α-C L_H H L_C->L_H L_NH2 H₂N L_C->L_NH2 L_COOMe COOMe L_C->L_COOMe L_Sidechain Side Chain (CH₂-Ph-OH) L_C->L_Sidechain D_C α-C D_H H D_C->D_H D_NHZ Z-HN D_C->D_NHZ D_COOMe COOMe D_C->D_COOMe D_Sidechain Side Chain (CH₂-Ph-OH) D_C->D_Sidechain

Caption: Stereochemical comparison of L-Tyrosine vs. D-Tyrosine derivatives.

Physicochemical Properties

The following table summarizes key quantitative data for easy comparison. Values are representative and may vary slightly between suppliers.

PropertyL-Tyrosine Methyl EsterThis compoundRationale for Difference
IUPAC Name methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoatemethyl (2R)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoateReflects the S/R stereochemistry and presence of the Z-group.
CAS Number 1080-06-465935-43-5Unique identifiers for distinct chemical substances.
Molecular Formula C₁₀H₁₃NO₃C₁₈H₁₉NO₅The addition of the C₈H₆O₂ carboxybenzyl (Z) group.
Molecular Weight 195.22 g/mol 329.35 g/mol The Z-group adds 134.13 g/mol to the mass.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderBoth are stable, crystalline solids at room temperature.
Melting Point 135-139 °C105-108 °CThe bulky, non-polar Z-group can disrupt crystal lattice packing, often leading to a lower melting point compared to the hydrochloride salt of the L-isomer.
Solubility Soluble in water, methanolSoluble in organic solvents (e.g., DCM, DMF, EtOAc), sparingly soluble in waterThe large, hydrophobic Z-group significantly decreases aqueous solubility.

Field Applications & Mechanistic Considerations

The choice between these two molecules is a critical decision point in experimental design, driven entirely by the desired biological or chemical outcome.

L-Tyrosine Methyl Ester: A Foundational Block for Natural Peptides

L-Tyrosine methyl ester is primarily used as a starting material or an intermediate in the synthesis of peptides that are intended to mimic or replicate natural biological sequences.

  • Peptide Synthesis: It serves as the C-terminal residue in solution-phase or solid-phase peptide synthesis (SPPS). The free amine is ready for coupling to the activated carboxyl group of the next amino acid in the sequence.

  • Biochemical Assays: It can be used as a substrate or a reference standard in enzymatic assays involving proteases or kinases.

  • Rationale for Use: When the goal is to study a natural peptide's function, structure, or interaction, maintaining the natural L-stereochemistry is paramount. Using the L-isomer ensures that the resulting peptide can be recognized by its natural biological partners.

This compound: A Strategic Tool for Peptidomimetics

The incorporation of a D-amino acid, protected with the Z-group, is a deliberate strategy to create a "peptidomimetic"—a molecule that mimics a peptide but has enhanced drug-like properties.

  • Enhancing Metabolic Stability: The primary reason to incorporate a D-amino acid is to confer resistance to proteolysis. Proteases are chiral enzymes optimized to cleave peptide bonds between L-amino acids. A D-residue at or near the cleavage site disrupts the required enzyme-substrate geometry, effectively halting degradation and increasing the molecule's half-life in biological systems.

  • Modulating Receptor-Ligand Interactions: Swapping an L- for a D-amino acid can dramatically alter the peptide's three-dimensional conformation. This can lead to:

    • Increased Receptor Affinity: The new conformation may fit more snugly into a receptor's binding pocket.

    • Altered Selectivity: The peptide might now bind to a different receptor subtype.

    • Switch from Agonist to Antagonist: The conformational change can prevent the receptor from activating upon binding, turning the molecule into an inhibitor.

  • Use in Synthesis: this compound is used as a building block in SPPS or solution-phase synthesis to be incorporated at a specific position within a peptide sequence to achieve these desired pharmacological properties. The Z-group provides robust amine protection during coupling steps.

G cluster_L L-Peptide Fate cluster_D D-Peptide (Peptidomimetic) Fate L_Peptide L-Peptide Protease Protease Enzyme L_Peptide->Protease Recognized Degradation Degradation (Inactive Fragments) Protease->Degradation Cleavage D_Peptide Peptide with D-Tyrosine Protease2 Protease Enzyme D_Peptide->Protease2 Not Recognized Stable Metabolically Stable (Active Peptide) D_Peptide->Stable No Cleavage

Caption: Biological fate of peptides containing L- vs. D-amino acids.

Key Experimental Methodologies

Trustworthy and reproducible science relies on validated protocols. The following sections detail common, field-proven methodologies for the characterization and use of these tyrosine derivatives.

Protocol: Analytical Characterization by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of starting materials and analyzing reaction products.

  • Objective: To separate the analyte from impurities based on hydrophobicity.

  • Methodology:

    • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Sample Preparation: Dissolve a small amount (~1 mg/mL) of the tyrosine derivative in a suitable solvent (e.g., 50:50 ACN:Water). Filter through a 0.22 µm syringe filter.

    • Gradient Elution:

      • Time 0-5 min: 10% B

      • Time 5-25 min: Linear gradient from 10% to 90% B

      • Time 25-30 min: 90% B

      • Time 30-35 min: Return to 10% B (re-equilibration)

    • Detection: UV detector set to 280 nm (to detect the tyrosine phenol ring) and 254 nm (for the Z-group).

  • Expected Outcome & Causality: Due to the highly non-polar Z-group, this compound will have a significantly longer retention time than L-Tyrosine methyl ester under these conditions. Purity is assessed by the area percentage of the main peak.

Protocol: Z-Group Deprotection via Catalytic Hydrogenation

This is the standard, clean method for removing the carboxybenzyl protecting group to liberate the free amine.

  • Objective: To selectively cleave the Z-group without affecting other parts of the molecule.

  • WARNING: Hydrogen gas is flammable. This procedure must be conducted in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric.

  • Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve the Z-protected compound (e.g., this compound, 1 mmol) in a suitable solvent like methanol or ethyl acetate (20 mL).

    • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.

    • Hydrogenation: Seal the flask and purge with nitrogen gas, then carefully introduce hydrogen gas via a balloon or a hydrogenation apparatus.

    • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC, looking for the disappearance of the starting material.

    • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry out as it can ignite. Quench it with water immediately after filtration.

    • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product (D-Tyrosine methyl ester).

  • Self-Validation: The success of the reaction is confirmed by a shift to a shorter retention time in HPLC and by mass spectrometry, which will show a mass loss of 134.13 Da corresponding to the Z-group.

G start Z-Protected Peptide dissolve Dissolve in Methanol start->dissolve add_pdc Add 10% Pd/C Catalyst dissolve->add_pdc hydrogenate Purge with N₂ Introduce H₂ Gas add_pdc->hydrogenate monitor Monitor by HPLC/TLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate product Deprotected Peptide concentrate->product

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of Z-D-Tyrosine Methyl Ester for Pharmaceutical and Peptide Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and validating Z-D-Tyrosine methyl ester (Cbz-D-Tyr-OMe). Moving beyond a simple supplier list, we delve into the critical nuances of supplier selection, the imperative of in-house quality control, and the establishment of a self-validating procurement workflow to ensure the integrity of your research and development pipeline.

Strategic Importance of this compound in Synthesis

This compound is a crucial non-canonical amino acid derivative. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amine terminus, while the methyl ester protects the C-terminus. This dual protection makes it a valuable building block, particularly in solution-phase peptide synthesis and as a starting material for more complex chiral molecules.[][2] Its D-configuration is of particular interest in designing peptides with enhanced stability against enzymatic degradation, a key strategy for improving the pharmacokinetic profiles of peptide-based therapeutics.

The selection of a high-quality commercial source is the foundational step upon which the success of subsequent, often costly, experiments rests. Impurities, particularly the L-enantiomer or incompletely protected starting materials, can introduce intractable purification challenges, compromise biological assay results, and invalidate entire studies. Therefore, a rigorous approach to supplier qualification and material verification is not a procedural formality but a scientific necessity.

Comparative Analysis of Commercial Suppliers

The commercial landscape for this compound and its analogs is populated by a range of suppliers, from large-scale chemical houses to specialized peptide-focused companies. The choice of supplier should be dictated by the scale of the research, the required purity, and the level of documentation needed.

Below is a comparative table of representative suppliers. Note that product availability and specifications are subject to change, and direct inquiry is always recommended.

Supplier Product Name CAS Number Stated Purity/Grade Typical Analytical Data Provided
Chemical PointThis compound124456-04-8Not specified; bulk inquiriesInquire for COA
ChemicalBookThis compound124456-04-897% (98% ee)Basic properties listed[3]
Sigma-AldrichL-Tyrosine methyl ester1080-06-498%Optical activity, mp, form
Thermo FisherN-Benzyloxycarbonyl-L-tyrosine methyl ester13512-31-798%Basic properties
Creative PeptidesZ-L-tyrosine methyl ester13512-31-7Not specified; custom synthesis offeredInquire for COA
BOC SciencesZ-L-tyrosine methyl ester13512-31-7Not specified; cGMP capacityInquire for COA[]

Note: Several suppliers prominently list the L-isomer or other protected forms. While they may offer custom synthesis for the D-isomer, it is crucial to verify the exact stereochemistry and product specifications before ordering.

The Self-Validating System: A Protocol for Incoming Quality Control

Trust in a supplier's Certificate of Analysis (COA) must be earned and verified. Implementing a standardized in-house quality control (QC) protocol for every new lot of this compound is the cornerstone of a trustworthy experimental pipeline. This protocol serves as a self-validating system, ensuring that the material conforms to the required specifications before its introduction into critical workflows.

The following diagram illustrates a robust workflow for qualifying a new supplier and validating incoming material.

Supplier_Qualification_Workflow cluster_screening Phase 1: Supplier Screening cluster_validation Phase 2: Material Validation cluster_approval Phase 3: Final Approval s1 Identify Potential Suppliers s2 Request COA, SDS, & Quote s1->s2 s3 Compare Purity, Price, & Availability s2->s3 v1 Order Small Evaluation Sample s3->v1 v2 Perform In-House QC Protocol (HPLC, NMR, Chiral Analysis) v1->v2 v3 Does Material Meet Specs? v2->v3 v4 Reject Lot & Supplier v3->v4 No a1 Approve Supplier & Lot v3->a1 Yes a2 Release Material for R&D Use a1->a2

Caption: Workflow for new supplier qualification and material validation.

Detailed Experimental Protocol: HPLC Purity Assessment

This protocol is designed to verify the purity of this compound and detect potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector (254 nm or 280 nm)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[4]

  • This compound sample

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 25 °C

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis: Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The retention time should be consistent, and the presence of significant secondary peaks may indicate impurities.

Detailed Experimental Protocol: ¹H NMR Identity Confirmation

This protocol confirms the chemical structure of the compound.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations to the expected structure. Key expected signals include:

    • Aromatic protons of the tyrosine ring.

    • Aromatic protons of the benzyloxycarbonyl (Z) group.

    • Methylene protons of the Z group.

    • The alpha-proton and beta-protons of the tyrosine backbone.

    • The methyl ester singlet.

From Procurement to Application: A Validated Workflow

Ensuring the quality of the starting material is the first step. The following workflow outlines the process from receiving a validated lot to its preparation for use in a synthesis campaign.

Material_Handling_Workflow r1 Receive New Lot of This compound r2 Log Lot Number, Date, & Supplier into LIMS r1->r2 r3 Perform Incoming QC (As per Protocol 3.1 & 3.2) r2->r3 r4 QC Passed? r3->r4 r5 Quarantine & Return Lot. Initiate Supplier Corrective Action. r4->r5 No r6 Release Lot for Use. Affix QC Approval Sticker. r4->r6 Yes r7 Store in Desiccator at Recommended Temperature (e.g., 2-8°C) r6->r7 r8 Prepare Stock Solution for Synthesis Campaign r7->r8

Caption: Workflow from material reception to a ready-to-use stock solution.

Conclusion

The commercial sourcing of this compound requires a level of scientific diligence commensurate with its importance as a chiral building block. By moving beyond reliance on supplier-provided data and adopting a self-validating system of in-house QC, researchers can mitigate risks associated with material quality. This guide provides the strategic framework and actionable protocols to establish such a system, thereby enhancing the reliability, reproducibility, and ultimate success of research and drug development endeavors.

References

  • J&K Scientific LLC. (n.d.). Boc-D-tyrosine methyl ester | 76757-90-9. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application and Protocols for Z-D-Tyrosine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of C-Terminal Modified Tyrosine Analogs

In the landscape of therapeutic peptide development and biomedical research, the modification of the C-terminus of a peptide is a critical strategy for modulating its pharmacological properties. The introduction of a methyl ester at the C-terminus can enhance membrane permeability, transforming the peptide into a pro-drug that can be hydrolyzed by intracellular esterases to release the active carboxylic acid form.[1][2] Furthermore, the use of D-amino acids, such as D-Tyrosine, can significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its in vivo half-life. The strategic combination of these modifications in the form of Z-D-Tyrosine methyl ester offers a powerful tool for medicinal chemists. This document provides a comprehensive guide to the application of this compound in solid-phase peptide synthesis (SPPS), detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful implementation.

The benzyloxycarbonyl (Z) protecting group for the α-amino function is a well-established choice, known for its stability and its role in minimizing racemization during activation.[3] This application note will focus on the Fmoc/tBu strategy, which is the most commonly used methodology in modern SPPS.[4] We will explore the nuances of incorporating this compound as the C-terminal residue, addressing potential challenges and providing robust protocols for synthesis, cleavage, and analysis.

Core Principles and Strategic Considerations

The successful incorporation of this compound as the C-terminal residue in SPPS requires careful consideration of the resin, coupling strategy, and final cleavage conditions. Unlike standard SPPS where the first amino acid is anchored via its carboxyl group to the resin, the pre-formed methyl ester necessitates a different anchoring strategy. A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is ideal for this purpose. The tyrosine hydroxyl group can be attached to the resin, allowing for the peptide to be cleaved under mild acidic conditions that leave the C-terminal methyl ester and other acid-sensitive side-chain protecting groups intact.[5]

Key Advantages of Using this compound:
  • Enhanced Biological Stability: The D-configuration of the tyrosine residue provides steric hindrance to proteases, significantly increasing the peptide's resistance to enzymatic degradation.

  • Improved Pharmacokinetics: The C-terminal methyl ester can increase the hydrophobicity of the peptide, potentially improving its absorption and membrane permeability.[2][6]

  • Pro-drug Potential: The methyl ester can be cleaved by endogenous esterases to release the active peptide, offering a controlled-release mechanism.[1]

  • Reduced Racemization: The Z-protecting group is known to suppress racemization of the α-carbon during the activation and coupling steps.[3]

Potential Challenges and Mitigation Strategies:
  • Steric Hindrance: The D-amino acid configuration can introduce steric bulk, potentially leading to lower coupling efficiencies.[7] This can be mitigated by using more potent coupling reagents and extending reaction times.[7]

  • Aggregation of the Growing Peptide Chain: As the peptide chain elongates, there is a risk of aggregation, which can hinder reagent accessibility. Careful selection of solvents and the potential use of backbone protecting groups on preceding amino acids can help to disrupt secondary structures that lead to aggregation.[8]

  • Side Reactions during Cleavage: The choice of cleavage cocktail is critical to ensure the integrity of the C-terminal methyl ester and to avoid unwanted side reactions with sensitive residues like tryptophan or methionine.[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the incorporation of this compound in Fmoc-based SPPS.

Diagram of the Overall Workflow

SPPS_Workflow cluster_prep Resin Preparation & First Amino Acid Loading cluster_synthesis Peptide Chain Elongation (Cyclical) cluster_cleavage Cleavage and Purification Resin_Swelling Resin Swelling (2-CTC Resin in DCM) AA_Loading Loading of Z-D-Tyr(OMe)-OH (DIPEA in DCM) Resin_Swelling->AA_Loading Capping Capping of Unreacted Sites (DCM/MeOH/DIPEA) AA_Loading->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Capping->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing_1->Coupling Repeat for each amino acid Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Repeat for each amino acid Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Washing Final Washing & Drying Washing_2->Final_Washing Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Washing->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification

Sources

Application Notes and Protocols: Strategic Incorporation of Z-D-Tyrosine Methyl Ester into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities.[1][2] Z-D-Tyrosine methyl ester, a derivative of D-tyrosine, presents a unique building block for peptide chemists. The presence of the D-enantiomer confers resistance to enzymatic degradation, a critical attribute for improving in vivo half-life.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this compound into peptide sequences. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and discuss critical considerations for purification and characterization.

Introduction: The Rationale for this compound Incorporation

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases.[4] A widely adopted strategy to overcome this limitation is the introduction of D-amino acids.[4][5][6] The unnatural stereochemistry at the α-carbon renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[4]

This compound offers a trifecta of strategic advantages:

  • Enhanced Proteolytic Stability: The D-configuration of the tyrosine residue provides a steric shield against enzymatic hydrolysis, significantly prolonging the peptide's circulation time.[3][4]

  • Structural and Functional Modulation: The tyrosine side chain's phenolic hydroxyl group is a key site for post-translational modifications and receptor interactions.[7] Its incorporation allows for the exploration of structure-activity relationships (SAR) and the design of peptides with tailored pharmacological profiles.

  • Synthetic Versatility: The benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group and the methyl ester on the C-terminus offer orthogonal protection strategies, enabling seamless integration into established peptide synthesis workflows.[8]

This guide will provide the necessary technical foundation and practical protocols to successfully leverage these advantages in your research.

Chemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₁₈H₁₉NO₅N/A
Molecular Weight 329.35 g/mol N/A
Appearance White to off-white powder[9]
Storage Conditions Store at 0-8 °C[9]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Principles and Synthetic Strategies

The incorporation of this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS). The choice between these depends on the target peptide's length, complexity, and the desired scale of synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides, offering advantages in purification and automation.[10][11][12] The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[10][12]

Workflow for SPPS Incorporation:

Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Steps (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Z-D-Tyr(tBu)-OH Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Repeat->Cleavage

Caption: General workflow for SPPS.

When incorporating this compound using the prevalent Fmoc/tBu strategy, it is crucial to use the appropriately protected building block, which would be Z-D-Tyr(tBu)-OH . The tert-butyl (tBu) group protects the phenolic hydroxyl group of tyrosine and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) cleavage step.

Causality in Experimental Choices:

  • Protecting Group Strategy: The Z-group on the N-terminus of the free amino acid is not compatible with the standard Fmoc-SPPS deprotection conditions (piperidine). Therefore, if Z-D-Tyrosine is the N-terminal residue, it can be coupled last. If it is internal, a different protecting group strategy would be required, or a segment condensation approach could be employed.

  • Coupling Reagents: For sterically hindered or unnatural amino acids, more potent coupling reagents may be necessary to ensure complete reaction.[2] A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as ethyl cyano(hydroxyimino)acetate (Oxyma) is highly effective. Alternatively, uronium/aminium-based reagents like HATU or HBTU can be used.[13]

Solution-Phase Peptide Synthesis (SolPS)

Solution-phase synthesis is advantageous for large-scale production and the synthesis of short peptides or peptide fragments.[14] It requires the purification of intermediates after each coupling step.

Workflow for Solution-Phase Synthesis:

Start Protected Amino Acid (e.g., Boc-AA-OH) Couple Couple with Z-D-Tyr-OMe (e.g., EDC/HOBt) Start->Couple Purify1 Purification of Dipeptide Couple->Purify1 Deprotect Selective Deprotection (e.g., TFA for Boc) Purify1->Deprotect Purify2 Purification Deprotect->Purify2 Elongate Couple with next Protected Amino Acid Purify2->Elongate

Caption: General workflow for Solution-Phase Synthesis.

In this approach, this compound can be directly used as one of the coupling partners. The Z-group protects the amine, and the methyl ester protects the carboxylic acid.

Causality in Experimental Choices:

  • Orthogonal Protection: A key principle in SolPS is the use of orthogonal protecting groups that can be removed under different conditions.[10] For instance, a Boc-protected amino acid can be coupled to this compound. The Boc group can then be selectively removed with mild acid (e.g., TFA) without affecting the Z-group or the methyl ester.[8]

  • Methyl Ester Hydrolysis: The C-terminal methyl ester can be hydrolyzed at the end of the synthesis using aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to yield the free carboxylic acid.[15] Care must be taken to avoid racemization and hydrolysis of side-chain esters. Enzymatic hydrolysis can be an alternative for sensitive peptides.[16]

  • Z-Group Deprotection: The N-terminal Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8][17] This method is clean but incompatible with sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Manual Fmoc/tBu Strategy)

This protocol outlines the manual incorporation of Z-D-Tyrosine as the N-terminal residue of a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Z-D-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin-bound amino acid.[2]

  • Washing: Wash the resin alternately with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling (for all except N-terminal): a. Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.[3] b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Perform a Kaiser test to confirm complete coupling. d. Wash the resin as in step 3.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Coupling of Z-D-Tyr(tBu)-OH: a. After deprotection of the N-terminal Fmoc group, couple Z-D-Tyr(tBu)-OH using the same activation method as in step 4.

  • Final Wash and Dry: Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Global Deprotection: a. Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours.[11] b. Filter the resin and collect the filtrate. c. Precipitate the peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. e. Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-D-Tyr-OMe)

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound hydrochloride (H-D-Tyr-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Free-Basing: Dissolve H-D-Tyr-OMe·HCl (1.0 eq.) in DCM and add DIPEA (1.1 eq.). Stir for 15 minutes at room temperature.

  • Coupling Reaction: a. In a separate flask, dissolve Boc-Ala-OH (1.05 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in DCM. b. Add this solution to the free-based H-D-Tyr-OMe solution. c. Stir the reaction mixture at room temperature overnight.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide.

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purificationA major peak corresponding to the target peptide. Purity is determined by integrating the peak area.
Mass Spectrometry (MS) Molecular weight confirmationThe observed mass should match the calculated mass of the desired peptide.[18][19]
Tandem MS (MS/MS) Sequence verificationFragmentation pattern should confirm the amino acid sequence, including the position of the D-tyrosine residue.[19]
NMR Spectroscopy Structural elucidationFor shorter peptides, NMR can confirm the structure and stereochemistry.

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A shallow gradient, for example, 5-65% B over 30 minutes.[20]

  • Detection: UV at 214 nm and 280 nm (for tyrosine-containing peptides).

Conclusion

The incorporation of this compound is a powerful strategy for enhancing the therapeutic potential of peptides by improving their stability and allowing for fine-tuning of their biological activity. Success hinges on the rational selection of synthetic methodology—be it the efficiency of SPPS for complex sequences or the scalability of SolPS for shorter fragments—and a deep understanding of the underlying principles of protecting group chemistry. The protocols and insights provided herein serve as a robust foundation for researchers to confidently integrate this valuable unnatural amino acid into their peptide drug discovery programs.

References

  • A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Kwon, T., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. Retrieved from [Link]

  • LifeTein. (n.d.). D-amino acid peptides. Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.
  • Jubb, J., et al. (2017). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Journal of Biological Chemistry.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). In situ-generated molecular hydrogen for the reduction of common functional groups. The Journal of Organic Chemistry, 72(17), 6599–6601.
  • Chem-Impex. (n.d.). D-Tyrosine methyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Tyrosine Methyl Ester. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982–987.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

Sources

Application Notes & Protocols: Z-D-Tyrosine Methyl Ester for Elucidating Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise characterization of enzyme-substrate interactions is a cornerstone of modern biochemistry and drug development. It provides the fundamental data required for understanding biological pathways, elucidating catalytic mechanisms, and designing potent and specific therapeutic agents[1][2]. Substrate analogs, molecules that mimic the natural substrate but are resistant to catalysis, are invaluable tools for these investigations. This document provides a comprehensive guide to the application of Z-D-Tyrosine methyl ester, a protected D-amino acid derivative, as a sophisticated molecular probe for studying enzymes that recognize tyrosine residues, with a particular focus on the serine protease α-chymotrypsin. We will detail the rationale for its use, provide step-by-step protocols for kinetic inhibition analysis, and outline the workflow for structural biology applications.

The Molecular Probe: An Introduction to this compound

This compound is a chemically modified version of the amino acid tyrosine, engineered to serve as a stable probe for enzymatic active sites. Its utility stems from three key structural modifications that dictate its interaction with target enzymes.

  • D-Stereoisomer: Enzymes are chiral catalysts, and proteases like α-chymotrypsin are exquisitely specific for L-amino acids, their natural substrates. The use of the D-enantiomer significantly hinders the enzyme's ability to position the molecule for catalytic cleavage, transforming it from a rapidly processed substrate into a slowly-reacting or non-reactive inhibitor[3]. This stereochemical difference is fundamental to its application, allowing the enzyme-ligand complex to be studied over a longer timescale.

  • N-α-Benzyloxycarbonyl (Z) Group: The amino terminus is protected by a benzyloxycarbonyl ("Z" or "Cbz") group. This bulky, aromatic group serves a dual purpose: it prevents the free amine from participating in unwanted side reactions and provides an additional point of interaction within the enzyme's binding pocket, often enhancing binding affinity. In peptide synthesis, such protecting groups are essential for controlling the reaction sequence[4][5].

  • C-Terminal Methyl Ester: The carboxyl group is protected as a methyl ester. This modification neutralizes the negative charge of the carboxylate, which can alter solubility and binding interactions. Crucially, it prevents the carboxyl group from acting as a nucleophile or participating in unintended reactions, focusing the interaction on the ester linkage, which is the target for proteases like chymotrypsin[4][6].

These features make this compound an excellent competitive inhibitor, capable of binding to the enzyme's active site and competing with the natural substrate, thereby enabling detailed kinetic and structural characterization.

Table 1: Physicochemical Properties of this compound Hydrochloride (Note: Properties are for the related L- and D-Tyrosine methyl ester hydrochlorides as representative examples)

PropertyValueSource
Synonyms D-Tyr-OMe·HCl[7]
CAS Number 3728-20-9[7]
Molecular Formula C₁₀H₁₃NO₃·HCl[7]
Molecular Weight 231.7 g/mol [7]
Appearance White to off-white powder[7]
Purity ≥ 98% (HPLC)[7]
Storage Conditions 0-8 °C, Desiccate[7]

Principle of Application: Competitive Inhibition of α-Chymotrypsin

α-Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as tyrosine, tryptophan, and phenylalanine[8]. Its active site contains a "hydrophobic pocket" that accommodates the aromatic side chain of the substrate.

This compound is designed to fit snugly into this active site. The tyrosine side chain occupies the hydrophobic pocket, while the Z-group and the main chain form other interactions. However, due to its D-configuration, the ester bond is not in the optimal orientation for the catalytic triad (Ser-195, His-57, Asp-102) to execute hydrolysis. Consequently, it acts as a competitive inhibitor: it binds to the active site (forming an EI complex) and prevents the natural substrate (S) from binding, but it is not converted into a product (P) at a significant rate[9]. This interaction can be described by the following equilibrium:

Competitive_Inhibition E Enzyme (E) P Product (P) E->P + invis1 E->invis1 invis2 E->invis2 S Substrate (S) S->invis1 + ES ES Complex ES->E k_cat EI EI Complex I Inhibitor (I) Z-D-Tyr-OMe I->invis2 + invis1->ES invis2->EI K_i Structural_Workflow A 1. Target Gene Cloning & Protein Expression B 2. Protein Purification (e.g., Chromatography) A->B C 3. Purity & Homogeneity Check (SDS-PAGE, Mass Spec) B->C E 5. Co-crystallization Screening (Vapor Diffusion Methods) C->E D 4. Ligand Preparation (Z-D-Tyr-OMe Solution) D->E F 6. Crystal Hit Optimization E->F G 7. X-ray Diffraction Data Collection (Synchrotron Source) F->G H 8. Structure Solution & Refinement G->H I 9. Structural Analysis (Binding Site Interactions) H->I

Caption: Workflow for structural biology studies.

A. Methodology Overview

  • Protein Expression and Purification: The target enzyme must be produced in high quantities and purified to >95% homogeneity. This is typically achieved using recombinant expression systems (e.g., E. coli, insect, or mammalian cells) followed by multiple chromatography steps (e.g., affinity, ion exchange, size exclusion).

  • Complex Formation: The purified enzyme is incubated with a molar excess of this compound (typically 2- to 10-fold excess). The rationale is to ensure that nearly all enzyme molecules are saturated with the ligand, promoting the crystallization of the homogenous enzyme-inhibitor complex.

  • Crystallization Screening: The enzyme-ligand complex is subjected to high-throughput screening of hundreds of different chemical conditions (precipitants, buffers, salts, additives) to find an initial condition that produces microscopic crystals. The hanging-drop or sitting-drop vapor diffusion methods are standard techniques.[10]

  • Crystal Optimization: Initial "hits" are often small or poorly formed. A systematic optimization process is undertaken by finely varying the concentrations of the precipitant, pH, and other components of the successful condition to grow larger, single crystals suitable for diffraction.

  • X-ray Diffraction and Structure Solution: A high-quality crystal is flash-frozen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded and processed to determine the three-dimensional arrangement of atoms in the enzyme-ligand complex, providing a detailed atomic-level map of the binding interaction.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in enzymology and drug discovery. Its unique combination of stereochemistry and protecting groups allows it to function as a high-affinity competitive inhibitor, ideal for both kinetic characterization and structural studies. The protocols and workflows described herein provide a robust framework for utilizing this compound to dissect the intricacies of enzyme-substrate recognition, paving the way for a deeper understanding of biological catalysis and the rational design of novel therapeutics.

References

  • Miloshev, S., et al. (2011). Crystallographic Snapshots of Tyrosine Phenol-lyase Show That Substrate Strain Plays a Role in C–C Bond Cleavage. Journal of the American Chemical Society, 133(39), 15438-15441. [Link]

  • Miloshev, S., et al. (2011). Crystallographic Snapshots of Tyrosine Phenol-lyase Show That Substrate Strain Plays a Role in C–C Bond Cleavage. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Retrieved from [Link]

  • Torrens-Spence, M. P., et al. (2017). Structural Basis of the Substrate Specificity and Enzyme Catalysis of a Papaver somniferum Tyrosine Decarboxylase. Frontiers in Plant Science, 8, 161. [Link]

  • Goonetilleke, M. D. C. (2024). Boosting Enzyme Performance: The Role of Amino Acids in Accelerating Reaction Kinetics. Penn State Graduate Exhibition. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • J&K Scientific LLC. (n.d.). L-Tyrosine methyl ester hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyrosine Methyl Ester. PubChem Compound Summary for CID 70652. [Link]

  • Polgár, L. (2013). Research Applications of Proteolytic Enzymes in Molecular Biology. Biomolecules, 3(4), 937-951. [Link]

  • Hein, G. E. (1962). The Interaction of α-Methyl-α-Acylamino Acids with α-Chymotrypsin. California Institute of Technology. [Link]

  • Zhang, C., et al. (2020). Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine–Cysteine Bond Formation. ACS Central Science, 6(9), 1629-1635. [Link]

  • Löffler, S., et al. (2019). Mushroom Tyrosinase-Based Enzyme Inhibition Assays Are Not Suitable for Bioactivity-Guided Fractionation of Extracts. Journal of Natural Products, 82(2), 259-266. [Link]

  • Hawkins, M. J., et al. (1967). The interaction of alpha-chymotrypsin with isosteric substrates of different charge type. Biochemical Journal, 104(3), 762-766. [Link]

  • Omics Online. (2024). Structural Insights into Enzyme-Substrate Interactions: Implications for Drug Design. Retrieved from [Link]

  • Solubility of Things. (n.d.). Applications of Enzyme Kinetics. Retrieved from [Link]

  • Weller, D. D., et al. (1981). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 46(24), 4983-4986. [Link]

  • University of Birmingham. (n.d.). Protein function and Enzyme kinetics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Protected Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

  • Fritsky, I. O., et al. (2011). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. [Link]

  • Gutfreund, H. (1955). Steps in the reactions of chymotrypsin with tyrosine derivatives. Discussions of the Faraday Society, 20, 167-173. [Link]

  • Manjula, M., et al. (2014). Mechanistic aspects of oxidation on L-tyrosine by diperiodatocuprate(III) complex in alkali media: A kinetic model. ResearchGate. [Link]

  • Hawkins, M. J., et al. (1967). The interaction of α-chymotrypsin with isosteric substrates of different charge type. PubMed Central. [Link]

  • Arafet, K., et al. (2022). Unraveling the Role of the Tyrosine Tetrad from the Binding Site of the Epigenetic Writer MLL3 in the Catalytic Mechanism and Methylation Multiplicity. International Journal of Molecular Sciences, 23(22), 14352. [Link]

  • Dastidar, S. G., et al. (1975). The reactions of alpha-chymotrypsin and related proteins with ester substrates in non-aqueous solvents. Biochimica et Biophysica Acta (BBA) - Protein Structure, 403(2), 247-257. [Link]

  • Sridhar, B., et al. (2003). Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. Acta Crystallographica Section C: Crystal Structure Communications, 59(11), o643-o645. [Link]

  • Di Martino, R. M. C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(6), 3374. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Glickson, J. D., et al. (1976). 13C High-Resolution Nuclear Magnetic Resonance Studies of Enzyme-Substrate Reactions at Equilibrium. Substrate Strain Studies of Chymotrypsin-N-Acetyltyrosine Semicarbazide Complexes. Biochemistry, 15(12), 2623-2627. [Link]

  • Jovanović, M. P., et al. (2023). Application of Model-Free and Model-Based Kinetic Methods in Evaluation of Reactions Complexity during Thermo-Oxidative Degradation Process: Case Study of [4-(Hydroxymethyl)phenoxymethyl] Polystyrene Resin. Polymers, 15(7), 1673. [Link]

Sources

Application Notes & Protocols: The Utility of Z-D-Tyrosine Methyl Ester in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical overview of the hypothesized applications and experimental protocols for Z-D-Tyrosine methyl ester in the field of neuroscience. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale behind using this compound as a specific molecular probe for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic function and neuropathology.

Introduction: Targeting the Glycine Co-Agonist Site of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation.[1][2] Its dysfunction is implicated in a wide array of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's.[3][4] The activation of the NMDA receptor is unique; it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[2][5] This co-agonist binding site, often referred to as the 'glycine site', presents a distinct and valuable target for modulating receptor activity.[6]

This compound is a derivative of the amino acid D-tyrosine. Its structure suggests a potential role as an antagonist at the NMDA receptor's glycine binding site. This hypothesis is based on two key features:

  • D-Amino Acid Stereochemistry: The glycine binding site of the NMDA receptor is known to interact with various D-amino acids. The D-configuration of the tyrosine backbone suggests a potential affinity for this site.

  • Chemical Modifications: The N-terminal benzyloxycarbonyl ('Z') group and the C-terminal methyl ester are common modifications in medicinal chemistry. The 'Z' group can influence binding and is often used as a protecting group in synthesis, while the methyl ester increases lipophilicity, potentially enhancing cell permeability compared to the free acid.[7]

Targeting the glycine site offers a more nuanced approach to NMDA receptor modulation compared to directly blocking the glutamate binding site or the ion channel.[8] Glycine site antagonists can reduce receptor over-activation during pathological conditions without completely abolishing its essential physiological functions, a significant challenge faced by other classes of NMDA receptor antagonists.[9] This guide explores how this compound can be leveraged as a research tool to investigate these complex processes.

Core Application Notes

Application 1: Investigating Glutamate-Mediated Excitotoxicity

Causality: Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.[10][11] This process is a primary mechanism of neuronal loss in ischemic stroke and is implicated in many chronic neurodegenerative diseases.[12][13] Over-activation of NMDA receptors causes a massive influx of Ca²⁺ ions, triggering a cascade of cytotoxic events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[11]

Experimental Rationale: By acting as an antagonist at the glycine co-agonist site, this compound is hypothesized to prevent the full activation of the NMDA receptor even in the presence of high glutamate concentrations. This would reduce the toxic Ca²⁺ influx and protect neurons from excitotoxic death. Its use in an in vitro excitotoxicity model allows researchers to:

  • Quantify the neuroprotective potential of glycine site antagonism.

  • Dissect the downstream signaling pathways of NMDA receptor-mediated cell death.

  • Screen for compounds with therapeutic potential in conditions involving excitotoxicity.

Application 2: Modulating Synaptic Plasticity and Memory Mechanisms

Causality: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[14][15] Long-Term Potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on the activation of NMDA receptors.[1][16] The influx of Ca²⁺ through NMDA receptors during high-frequency synaptic transmission initiates signaling cascades that lead to an increase in the number and sensitivity of AMPA receptors at the postsynaptic membrane, thereby strengthening the synapse.[16]

Experimental Rationale: The induction of most forms of LTP requires NMDA receptor activation. Therefore, an antagonist like this compound can be used as a tool to block the induction of LTP without affecting baseline synaptic transmission. This allows for precise investigation into:

  • The necessity of glycine site co-agonism for different forms of synaptic plasticity.

  • The specific role of NMDA receptors in the molecular and cellular mechanisms underlying memory consolidation.

  • The potential for glycine site modulators to influence cognitive processes.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol details the methodology to assess the neuroprotective effects of this compound on primary cortical neurons exposed to an excitotoxic NMDA challenge.

Workflow Diagram:

G cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis P1 Isolate & Plate Primary Cortical Neurons P2 Culture for 10-12 Days (Allow Maturation) P1->P2 T1 Pre-incubate with This compound (or Vehicle Control) for 1 hr P2->T1 T2 Add NMDA + Glycine to induce excitotoxicity T1->T2 T3 Incubate for 24 hours T2->T3 A1 Collect Supernatant for LDH Assay T3->A1 A2 Perform Live/Dead Staining (e.g., Calcein-AM/EthD-1) T3->A2 A3 Quantify Cell Viability (Spectrophotometry / Microscopy) A1->A3 A2->A3 G cluster_membrane Postsynaptic Membrane cluster_inputs cluster_cascade NMDA NMDA Receptor Ca Ca²⁺ Influx NMDA->Ca AMPA AMPA Receptor Glutamate Glutamate Glutamate->NMDA Glutamate->AMPA Glycine Glycine Glycine->NMDA Depol Depolarization Depol->NMDA removes Mg²⁺ block CaMKII CaMKII Activation Ca->CaMKII AMPATrafficking ↑ AMPA Receptor Trafficking & Insertion CaMKII->AMPATrafficking LTP LTP Expression AMPATrafficking->LTP

Caption: NMDA receptor activation cascade leading to LTP.

Step-by-Step Methodology:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate a young adult rat (P21-P35).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in a submerged chamber with oxygenated aCSF at 32°C for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that evokes an fEPSP with a slope that is 30-40% of the maximum response.

  • Experimental Procedure:

    • Baseline Recording: Record stable baseline fEPSPs every 30 seconds for 20 minutes.

    • Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM) or vehicle. Continue recording for another 20 minutes to ensure the drug has equilibrated and does not affect baseline transmission.

    • LTP Induction: Apply a high-frequency stimulation (HFS) protocol to induce LTP. A standard protocol is three trains of 100 Hz stimulation for 1 second each, separated by 20 seconds.

    • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and expression of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP for each time point.

    • Normalize all fEPSP slope values to the average slope during the 20-minute baseline period.

    • Plot the normalized fEPSP slope over time.

    • Quantify the magnitude of LTP as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.

    • Compare the magnitude of LTP between control (vehicle) and this compound-treated slices using an appropriate statistical test (e.g., Student's t-test).

Expected Results Summary:

ConditionBaseline fEPSP Slope (Normalized)fEPSP Slope 60 min Post-HFS (Normalized)Interpretation
Control (Vehicle)1.01.6 - 1.8 (160-180%)Robust LTP is successfully induced.
This compound1.01.0 - 1.1 (100-110%)LTP induction is completely blocked.

Compound Profile and Handling

PropertyValue / Recommendation
Full Chemical Name N-(Benzyloxycarbonyl)-D-tyrosine methyl ester
Molecular Formula C₁₈H₁₉NO₅
Molecular Weight 329.35 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, and ethanol. Poorly soluble in water.
Storage Store at -20°C for long-term stability. Protect from light and moisture.
Handling Use standard laboratory safety procedures, including wearing gloves and safety glasses. Prepare stock solutions in a chemical fume hood.

References

  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in Pharmacological Sciences, 14(1), 20–25.
  • Parsons, C. G., & Raymond, L. A. (2014). Extrasynaptic NMDA receptors as novel therapeutic targets for CNS disorders. Nature Reviews Drug Discovery, 13(6), 395–411.
  • Mayer, M. L., & Armstrong, N. (2004). Structure and function of glutamate receptor ion channels. Annual Review of Physiology, 66, 161–181.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–496. [Link]

  • Madden, K. (2002). NMDA receptor antagonists and glycine site NMDA antagonists. Current Medical Research and Opinion, 18 Suppl 2, s27-31. [Link]

  • Goldberg, M. P., & Choi, D. W. (1993). Combined oxygen and glucose deprivation in cortical cell culture: calcium-dependent and calcium-independent mechanisms of neuronal injury. The Journal of Neuroscience, 13(8), 3510–3524.
  • Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. The Journal of Neuroscience, 7(2), 357–368. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160–170.
  • Abramov, A. Y., Scorziello, A., & Duchen, M. R. (2007). Three distinct mechanisms generate oxygen free radicals in neurons and contribute to cell death during anoxia and reoxygenation. The Journal of Neuroscience, 27(5), 1129–1138.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Various facets of excitotoxicity. (2021). Open Exploration Publishing. [Link]

  • WebMD. NMDA Receptor Antagonists and Alzheimer's. [Link]

  • Dong, X., Wang, Y., & Qin, Z. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Journal of Cellular and Molecular Medicine, 13(1), 1-17. [Link]

  • Zorumski, C. F., Izumi, Y., & Mennerick, S. (2016). Synaptic plasticity mechanisms common to learning and alcohol use disorder. Neuropharmacology, 122, 66-77. [Link]

  • Citri, A., & Malenka, R. C. (2008). Synaptic plasticity: multiple forms, functions, and mechanisms. Neuropsychopharmacology, 33(1), 18–41.
  • Huganir, R. L., & Nicoll, R. A. (2013). AMPARs and synaptic plasticity: the last 25 years. Neuron, 80(3), 704–717.
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2022). Current Medicinal Chemistry, 29(28), 4791-4812. [Link]

  • Glasgow, S. D., McPhedran, M., & Bamji, S. X. (2020). Novel roles for netrin-1 in synaptic plasticity and memory formation in the adult brain. The Journal of Physiology, 598(15), 3025-3035. [Link]

  • Jana, S., & Falk, H. (2016). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Journal of Molecular Structure, 1120, 222-229. [Link]

  • Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection. (2024). Journal of Neuroscience Research. [Link]

  • Marangoni, N., Kowal, K., Deliu, Z., Hensley, K., & Feinstein, D. L. (2018). Neuroprotective and neurotrophic effects of Lanthionine Ketimine Ester. Neuroscience Letters, 665, 103-108. [Link]

Sources

Application Notes & Protocols: Z-D-Tyrosine Methyl Ester as a Strategic Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the strategic use of N-α-benzyloxycarbonyl-D-tyrosine methyl ester (Z-D-Tyr-OMe) in modern pharmaceutical research and development. We will delve into the chemical rationale behind its design, its critical role in peptide and small molecule synthesis, and provide detailed, field-proven protocols for its manipulation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for creating novel therapeutics with enhanced stability and tailored pharmacokinetic profiles.

The Strategic Value of Z-D-Tyrosine Methyl Ester

N-α-benzyloxycarbonyl-D-tyrosine methyl ester is more than a mere amino acid derivative; it is a meticulously designed building block engineered for controlled chemical synthesis. Its structure incorporates three key features that grant chemists precise control over reactivity: the benzyloxycarbonyl (Z or Cbz) group, the methyl ester, and the D-enantiomeric configuration.

  • The Z (Cbz) Group (N-Terminal Protection): The Z-group masks the nucleophilicity of the alpha-amino group, preventing unwanted side reactions and polymerization during peptide synthesis.[1] Its principal advantage lies in its stability to a wide range of reaction conditions, yet it can be removed cleanly and efficiently, most commonly through catalytic hydrogenolysis, which offers a mild deprotection pathway.[2][3][4]

  • The Methyl Ester (C-Terminal Protection): The methyl ester protects the carboxylic acid terminus, preventing it from reacting during amine coupling steps.[5] This modification also subtly increases the compound's hydrophobicity, which can aid in solubility in organic solvents and potentially influence the membrane permeability of the final peptide.[6][7] Saponification with aqueous base is the standard method for its removal, though conditions must be carefully controlled to avoid side reactions.[8][9]

  • The D-Configuration (Stereochemical Control): The incorporation of a D-amino acid is a cornerstone strategy in modern drug design to enhance metabolic stability.[10][11][12] Natural proteases, which are chiral enzymes, are highly specific for L-amino acids. Peptides containing D-amino acids are resistant to enzymatic degradation, leading to a significantly longer in-vivo half-life and improved bioavailability.[11][13][14]

Logical Flow of this compound in Synthesis

The strategic utility of this compound is best visualized as a controlled, sequential unmasking of reactive sites.

G main Z-D-Tyrosine Methyl Ester deprotect_N N-Terminal Deprotection (Z-Group Removal) main->deprotect_N e.g., H₂/Pd-C deprotect_C C-Terminal Deprotection (Ester Hydrolysis) main->deprotect_C e.g., LiOH couple_N Peptide Coupling at N-Terminus deprotect_N->couple_N Add Boc-AA-OH, Coupling Agent couple_C Amide Formation at C-Terminus deprotect_C->couple_C Add Amine, Coupling Agent final_peptide Elongated Peptide Chain couple_N->final_peptide final_molecule Small Molecule Conjugate couple_C->final_molecule

Caption: Controlled deprotection and coupling strategy using Z-D-Tyr-OMe.

Physicochemical Properties
PropertyValueSource
Synonyms Cbz-D-Tyr-OMe, (R)-Methyl 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoateN/A
Molecular Formula C₁₈H₁₉NO₅N/A
Molecular Weight 329.35 g/mol N/A
Appearance White to off-white powder or crystalline solid[15]
Melting Point ~114-118 °C (Varies by supplier)N/A
Solubility Soluble in methanol, DMF, ethyl acetate. Limited solubility in water.N/A
Storage Store at 2-8°C, desiccated.[15]

Core Applications in Pharmaceutical R&D

  • Metabolically Stable Peptides: The primary application is in the synthesis of peptide-based therapeutics. By replacing an L-tyrosine with this compound, researchers can create analogues of native peptides that are resistant to proteolysis, a critical step in converting biologically active peptides into viable drug candidates.[11][12]

  • Chiral Scaffolds: Beyond peptides, the tyrosine scaffold is a valuable starting point for non-peptidic small molecules. The defined stereocenter is crucial for specific interactions with biological targets.

  • Pro-Drug Design: The methyl ester can serve as a pro-drug moiety. Esterases in the body can hydrolyze the ester to release the active carboxylic acid form of the drug, potentially improving oral absorption and pharmacokinetic profiles.[16]

  • Site for Further Functionalization: The phenolic hydroxyl group of the tyrosine side chain is a versatile handle for further chemical modification.[17] It can be used for:

    • Pegylation: To increase solubility and circulation half-life.

    • Radiolabeling: For imaging and diagnostic applications.[18]

    • Cross-linking: To create constrained or cyclic peptides with enhanced conformational stability and binding affinity.[17]

Experimental Methodologies & Protocols

The following protocols are foundational for the effective use of this compound. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: N-Terminal Deprotection (Z-Group Cleavage)

The removal of the Z-group is most effectively and cleanly achieved via catalytic hydrogenolysis. This method is exceptionally mild and preserves most other functional groups, including the methyl ester.

Causality: A palladium catalyst (typically on a carbon support) facilitates the transfer of hydrogen from H₂ gas to the benzyl C-O bond of the carbamate. This reductively cleaves the bond, releasing the free amine, toluene, and carbon dioxide as byproducts.

G Z_Tyr_OMe Z-D-Tyr(OMe)-R H2_PdC H₂ Gas Pd/C Catalyst Methanol Free_Amine H₂N-D-Tyr(OMe)-R H2_PdC->Free_Amine Byproducts Toluene + CO₂

Caption: Workflow for Z-group deprotection via catalytic hydrogenolysis.

Materials & Reagents:

ReagentPurposeGrade
This compoundSubstrate≥98%
Palladium on Carbon (10 wt%)CatalystDegussa type E101 or equivalent
Methanol (MeOH)SolventAnhydrous
Hydrogen (H₂) GasReducing AgentHigh Purity, in balloon or cylinder
Celite® (Diatomaceous earth)Filtration AidStandard
Argon or Nitrogen GasInert AtmosphereHigh Purity

Step-by-Step Protocol:

  • Vessel Preparation: Add this compound (1.0 eq) and a magnetic stir bar to a round-bottom flask appropriately sized for the reaction scale.

  • Dissolution: Dissolve the substrate in anhydrous methanol (approx. 10-20 mL per gram of substrate).

  • Inert Atmosphere: Flush the flask with argon or nitrogen. This is crucial to prevent the highly reactive Pd/C catalyst from igniting upon contact with air and methanol.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (approx. 10-20% by weight of the substrate). Causality: A sufficient catalyst loading is required for a reasonable reaction rate.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for small scale) or connect to a hydrogenator. Evacuate the flask via vacuum and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the UV-active starting material and the appearance of the ninhydrin-positive free amine product at the baseline. Reactions are typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with argon or nitrogen again before opening it to the air. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite prevents fine catalyst particles from passing through the filter paper, ensuring a clean filtrate.

  • Work-up: Rinse the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude D-Tyrosine methyl ester. The product is often used directly in the next step without further purification.

Protocol 2: C-Terminal Deprotection (Methyl Ester Hydrolysis)

Saponification uses a strong base to hydrolyze the ester to the corresponding carboxylate salt, which is then protonated to the carboxylic acid.

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which collapses to yield the carboxylate and methanol. Careful temperature control is essential to minimize the risk of racemization at the alpha-carbon, which can be promoted by strong base.[8]

G Z_Tyr_OMe R-D-Tyr-OMe Step1 1. LiOH, THF/H₂O (0°C to RT) Step2 2. Acidify (e.g., 1N HCl) Product R-D-Tyr-OH Step2->Product

Caption: Workflow for methyl ester hydrolysis via saponification.

Materials & Reagents:

ReagentPurposeGrade
This compoundSubstrate≥98%
Lithium Hydroxide (LiOH)BaseAnhydrous or Monohydrate
Tetrahydrofuran (THF)Co-solventReagent Grade
Deionized WaterCo-solventN/A
Hydrochloric Acid (1N)Acid for work-upStandardized solution
Ethyl Acetate (EtOAc)Extraction SolventReagent Grade
Brine (sat. NaCl)Washing SolutionN/A
Magnesium Sulfate (MgSO₄)Drying AgentAnhydrous

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (typically 3:1 to 2:1 v/v). Cool the solution to 0°C in an ice bath. Causality: The THF co-solvent ensures solubility of the organic substrate, while the water is necessary for the hydrolysis reaction. Cooling minimizes potential side reactions.

  • Base Addition: Add a solution of LiOH (1.1 - 1.5 eq) in water dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quenching & Acidification: Once complete, cool the mixture back to 0°C. Carefully add 1N HCl dropwise until the pH of the aqueous layer is ~2-3. Causality: This step protonates the carboxylate salt to form the desired carboxylic acid and neutralizes the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes residual LiCl and acid, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Z-D-Tyrosine product.

Protocol 3: Peptide Coupling

This protocol describes coupling a new N-protected amino acid to the free amine of D-Tyrosine methyl ester (generated from Protocol 1).

Causality: A coupling agent, such as HBTU, activates the carboxylic acid of the incoming amino acid, converting it into a highly reactive ester intermediate. This intermediate is then readily attacked by the nucleophilic N-terminal amine of the D-Tyrosine methyl ester to form a stable amide (peptide) bond. A non-nucleophilic base (DIPEA) is used to scavenge the acid produced during the reaction and maintain a basic pH required for the coupling.

G Inputs Boc-AA-OH + H₂N-D-Tyr-OMe Reagents HBTU, DIPEA DMF, RT Product Boc-AA-D-Tyr-OMe Reagents->Product

Caption: General workflow for a standard peptide coupling reaction.

Materials & Reagents:

ReagentPurposeGrade
D-Tyrosine methyl esterAmino componentFrom Protocol 1
N-Boc-Amino AcidCarboxyl componentPeptide Synthesis Grade
HBTUCoupling Agent≥98%
DIPEA (Hünig's base)Non-nucleophilic baseRedistilled
DMFSolventAnhydrous, Peptide Synthesis Grade

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the N-Boc-amino acid (1.1 eq), HBTU (1.1 eq), and D-Tyrosine methyl ester (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath. Causality: Pre-activation at a lower temperature can reduce the risk of racemization of the activated amino acid.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution. The solution may turn yellow, which is characteristic of HBTU activation.

  • Reaction: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt (a byproduct of HBTU). The brine wash removes residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude dipeptide can be purified by flash column chromatography on silica gel to yield the pure product.

Safety & Handling

While this compound is not acutely toxic, standard laboratory precautions should be observed. The hydrochloride salt form is more common commercially and is an irritant.[19][20][21]

Hazard CategoryPrecautionary Measures
Skin/Eye Irritation Causes skin and serious eye irritation.[19][20][22] Wear protective gloves, clothing, and eye/face protection.[19][20]
Respiratory Irritation May cause respiratory irritation.[19][20][22] Avoid breathing dust. Use only in a well-ventilated area or fume hood.[19][20]
Handling Wash hands and any exposed skin thoroughly after handling.[19][20]
Storage Store in a cool (2-8°C), dry, well-ventilated place. Keep container tightly closed.[15][19]
Disposal Dispose of contents/container to an approved waste disposal plant.[19]

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[19][20][21][22]

References

  • Preparation method of L-tyrosine derivative. (n.d.). Google Patents.
  • Guilbert, A., et al. (2020). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Retrieved from [Link]

  • Tyrosine Methyl Ester. (n.d.). PubChem. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2.2 Carboxy Group. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Afonso, J. P. S., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]

  • Lee, Y., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. Retrieved from [Link]

  • Barreiro, E. J., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Retrieved from [Link]

  • Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. ACS Omega. Retrieved from [Link]

  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. Retrieved from [Link]

  • Diverse tyrosine modification strategies in peptides/proteins and applications in radiopharmaceuticals. (2023). ResearchGate. Retrieved from [Link]

  • Should My Peptides Have D-Amino Acids?. (2024). LifeTein. Retrieved from [Link]

  • Material Safety Data Sheet - L-Tyrosine Methyl Ester Hydrochloride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. (n.d.). PrepChem.com. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). RSC Publishing. Retrieved from [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2016). Amino Acids. Retrieved from [Link]

  • The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Hendsch, Z. S., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. NIH Public Access. Retrieved from [Link]

  • An, G., et al. (2007). A convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). MDPI. Retrieved from [Link]

  • D-peptide. (n.d.). Wikipedia. Retrieved from [Link]

  • Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Tyrosine bioconjugation – an emergent alternative. (2019). RSC Chemical Biology. Retrieved from [Link]

  • Synthesis, deprotection and peptide coupling of a tetrafluoropyridyl tyrosine amino acid. (2019). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - L-Tyrosine, USP. (2024). DC Fine Chemicals. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Protocol for Coupling Z-D-Tyrosine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of D-Tyrosine Analogs in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery. D-amino acids, in particular, are employed to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and constrain peptide conformation. Z-D-Tyrosine methyl ester, a protected derivative of D-Tyrosine, offers a unique building block for introducing a D-tyrosine residue with a masked C-terminus. This modification can be pivotal in synthesizing peptide libraries for screening, developing long-acting peptide agonists or antagonists, and creating novel peptide-based biomaterials.

This application note provides a comprehensive, field-proven protocol for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS). Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, potential challenges such as steric hindrance and racemization, and robust analytical methods for validation, ensuring a high rate of success for researchers.

Foundational Principles: Navigating the Challenges of Hindered Coupling

The successful incorporation of this compound hinges on understanding the nuances of peptide coupling chemistry, particularly when dealing with sterically demanding residues.

The Peptide Coupling Reaction

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1][2] In SPPS, the N-terminus of the resin-bound peptide chain is deprotected to reveal a free amine. The incoming amino acid, in this case, this compound, has its carboxylic acid group "activated" by a coupling reagent. This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by the resin-bound amine.[3]

Challenges Associated with this compound

The structure of this compound presents two primary challenges:

  • Steric Hindrance: The bulky benzyloxycarbonyl (Z) group on the N-terminus and the methyl ester on the C-terminus, combined with the inherent bulk of the tyrosine side chain, can sterically impede the approach of the coupling reagents and the resin-bound amine. This can lead to slower reaction kinetics and incomplete coupling.[4][5]

  • Racemization Risk: Activation of the carboxylic acid can increase the acidity of the α-proton, making it susceptible to abstraction by the basic environment of the coupling reaction. This can lead to racemization, converting the desired D-isomer into a mixture of D- and L-isomers, which can be difficult to separate and can have profound effects on the final peptide's biological activity.[2][6][7] The use of additives like HOBt can help suppress this side reaction.[7][8]

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical for overcoming these challenges. While many options exist, aminium/uronium-based reagents are generally preferred for hindered couplings due to their high reactivity and ability to minimize racemization.[1][8]

Coupling ReagentClassKey AdvantagesConsiderations
HBTU Aminium SaltHigh efficiency, rapid reaction times, and effective at minimizing racemization.[8][9]Requires a base for activation.
HATU Aminium SaltEven more reactive than HBTU, particularly useful for very hindered couplings.[1]Higher cost.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, soluble urea byproduct is easily washed away.[9]Generally slower than aminium salts.

For this protocol, we will focus on HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) due to its well-established efficacy and balance of reactivity and cost.

Visualizing the Workflow and Mechanism

A clear understanding of the process flow and the underlying chemical transformations is essential for successful execution and troubleshooting.

Peptide_Coupling_Workflow cluster_preparation Preparation cluster_coupling Coupling Reaction cluster_validation Validation & Iteration Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Piperidine/DMF Activation Amino Acid Activation (Z-D-Tyr(tBu)-OMe + HBTU/DIPEA) Coupling Coupling to Resin Activation->Coupling Add to Resin Monitoring Reaction Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling If incomplete (Double Couple) Washing Washing Monitoring->Washing If complete Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: High-level workflow for a single coupling cycle in SPPS.

HBTU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase AA Z-D-Tyr(tBu)-OMe R-COOH Active_Ester HOBt Active Ester R-CO-OBt AA->Active_Ester + HBTU - HOBt anion Base {DIPEA | B:} HBTU HBTU Uronium Salt Peptide_Bond Coupled Peptide P-NH-CO-R Active_Ester->Peptide_Bond + P-NH2 Resin_Amine Resin-Bound Peptide P-NH2

Caption: Simplified mechanism of HBTU-mediated peptide coupling.

Detailed Experimental Protocol

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Materials and Reagents
  • Resin: Rink Amide resin is a common choice for C-terminal amide peptides. The loading capacity (typically 0.4-0.8 mmol/g) should be noted.

  • Z-D-Tyrosine(tBu)-OMe: The side-chain tert-butyl ether is recommended to prevent side reactions.

  • Coupling Reagent: HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Kit: For monitoring the presence of free primary amines.[10]

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin in the reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 1 hour with gentle agitation. This ensures that all reactive sites within the resin beads are accessible.[5]

Step 2: Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling

This is the critical step. Due to the steric hindrance of this compound, a "double coupling" strategy is highly recommended to drive the reaction to completion.[5]

  • Prepare the Activation Solution: In a separate vial, dissolve the following reagents in DMF:

    • Z-D-Tyrosine(tBu)-OMe (4 equivalents relative to resin loading)

    • HBTU (3.9 equivalents)

    • DIPEA (8 equivalents)

  • Briefly vortex the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

  • First Coupling: Add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

Step 4: Monitoring the First Coupling

  • After 2 hours, take a small sample of resin beads (a few milligrams).

  • Wash the sample beads thoroughly with DMF and then IPA to remove residual reagents.

  • Perform the Kaiser test.[10]

    • Negative Result (Yellow/Colorless Beads): The coupling is likely complete. Proceed to Step 6.

    • Positive Result (Blue Beads): Incomplete coupling. Proceed to Step 5 for a second coupling. A positive result is expected for a hindered amino acid.[10]

Step 5: Second Coupling (Double Coupling)

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Repeat the activation and coupling procedure (Step 3) with a fresh batch of reagents.

  • Agitate for another 2 hours.

  • Perform a second Kaiser test. The test should now be negative, indicating complete or near-complete coupling. If a faint blue color persists, a capping step may be considered to block any unreacted amines.

Step 6: Washing

  • Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.

  • Wash the resin extensively to remove all excess reagents and byproducts. A recommended washing sequence is: DMF (5 times), DCM (3 times), DMF (3 times).

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.[11][12]

Validation and Quality Control: Ensuring Success

Trustworthiness in peptide synthesis comes from rigorous validation at each stage.

In-Process Monitoring

The Kaiser test is an indispensable qualitative tool for monitoring the completion of the coupling reaction by detecting free primary amines.[10][13] It is important to note that the Kaiser test is not reliable for secondary amines like proline.[10]

Final Peptide Characterization

After the full peptide has been synthesized, cleaved from the resin, and deprotected, it is crucial to verify its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing peptide purity.[14][15][16][17][18] Reversed-phase HPLC (RP-HPLC) separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities.[14]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying that the correct amino acids, including the this compound, have been incorporated.[15][16][18]

Analytical TechniquePurposeKey Parameters to Assess
RP-HPLC Purity AssessmentPeak integration (purity %), retention time.[14][17]
LC-MS/MS Identity ConfirmationMolecular weight of the parent ion, fragmentation pattern.[14][15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser test after double coupling - Severe steric hindrance- Peptide aggregation on the resin[7]- Extend coupling time to 4-6 hours or overnight.- Switch to a more potent coupling reagent like HATU.- Consider microwave-assisted SPPS to enhance reaction kinetics.[4]
Low final peptide purity (deletion sequences) - Incomplete coupling at the Z-D-Tyrosine step or other steps.- Implement a capping step (e.g., with acetic anhydride) after the coupling of hindered residues to block unreacted amines.[10]
Presence of diastereomers in the final product - Racemization during the activation/coupling step.[6][7]- Ensure the correct stoichiometry of reagents, particularly the base (DIPEA).- Minimize the pre-activation time before adding the solution to the resin.

Conclusion

The successful incorporation of this compound is an achievable goal with a carefully planned and executed protocol. By understanding the principles of hindered coupling, employing potent activation strategies like HBTU with a double coupling approach, and validating the process with in-process controls and final analytical characterization, researchers can confidently synthesize complex peptides containing this valuable non-canonical amino acid. This protocol provides a robust framework for achieving high-yield, high-purity peptide products for a wide range of applications in drug discovery and chemical biology.

References

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). GenScript.
  • A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis. (n.d.). BenchChem.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. ACS Publications. Retrieved January 13, 2026, from [Link]

  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Chembecker.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). Organic Process Research & Development. ACS Publications. Retrieved January 13, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry. YouTube. Retrieved January 13, 2026, from [Link]

  • Introduction to Peptide Synthesis. (n.d.). Methods in Molecular Biology. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Study on the racemization of L-tyrosine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (n.d.). Chemical Communications. RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). Molecules. MDPI. Retrieved January 13, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Tetrahedron.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020, May 7). YouTube. Retrieved January 13, 2026, from [Link]

  • Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. (n.d.). BenchChem.
  • Chemistry of peptide synthesis. (n.d.). CRC Press.

Sources

Application Note: High-Throughput Analytical Methods for Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to HPLC and GC-MS Protocols for Pharmaceutical Quality Control

Abstract

This document provides a comprehensive guide to the analytical determination of Z-D-Tyrosine methyl ester, a critical N-protected amino acid derivative used in peptide synthesis and pharmaceutical development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method for purity, assay, and enantiomeric excess determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive identification and quantification. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method development choices, ensuring researchers and quality control professionals can confidently implement and adapt these procedures. All methodologies are presented in accordance with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Analytical Imperative for Protected Amino Acids

This compound is a derivative of the amino acid D-tyrosine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is esterified with a methyl group.[4][5] This protection strategy is fundamental in synthetic peptide chemistry, preventing unwanted side reactions during peptide bond formation.[6] Consequently, verifying the identity, purity, and stereochemical integrity of this raw material is a non-negotiable prerequisite for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

The presence of impurities, such as the corresponding L-enantiomer or by-products from synthesis, can have significant implications for the efficacy and safety of the resulting peptide therapeutic.[6][7] This note details two orthogonal analytical techniques, HPLC and GC-MS, to provide a complete analytical profile of this compound.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

  • Structure:

    • Molecular Formula: C₁₈H₁₉NO₅[5]

    • Molecular Weight: 329.35 g/mol [5]

    • Key Features: The molecule possesses three key functional regions for analysis:

      • The Z (Benzyloxycarbonyl) Group: Provides a strong chromophore, making it ideal for UV detection in HPLC.

      • The Aromatic Side Chain: The phenol group of tyrosine is a site for potential derivatization and influences its chromatographic behavior.

      • Chiral Center: The α-carbon necessitates the use of chiral chromatography to determine enantiomeric purity.[7]

  • Solubility and Polarity: The addition of the Z-group and methyl ester significantly increases the hydrophobicity of the molecule compared to native tyrosine.[8][9] This property makes it well-suited for reversed-phase chromatography. It is typically soluble in organic solvents like methanol, acetonitrile, and DMF.

Method 1: Reversed-Phase and Chiral HPLC Analysis

HPLC is the workhorse method for the analysis of protected amino acids due to its versatility, robustness, and non-destructive nature.[10] The presence of the Z-group's phenyl ring allows for sensitive UV detection.

The Scientific Rationale: Method Design
  • Column Selection:

    • For Assay and Impurity Profiling: A reversed-phase C18 column is the logical choice. The hydrophobic stationary phase provides excellent retention and separation of the nonpolar this compound from more polar or less retained impurities.

    • For Enantiomeric Purity: Direct separation of enantiomers requires a Chiral Stationary Phase (CSP).[11] CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based phases) are highly effective for resolving native and derivatized amino acid enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[12]

  • Mobile Phase Strategy:

    • A gradient of a buffered aqueous solution and an organic modifier (typically acetonitrile) is employed for purity analysis. This ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.

    • For chiral separations, an isocratic mobile phase is often preferred as it can provide better resolution and method stability.[11]

  • Detection: The benzyloxycarbonyl group exhibits a strong UV absorbance maximum around 257 nm. Detection at this wavelength provides excellent sensitivity for both the main component and related impurities.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Mobile Phase A (e.g., 0.1% TFA in H2O) D Equilibrate HPLC System with initial mobile phase conditions A->D B Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) B->D C Accurately weigh and dissolve This compound standard and sample in diluent E Inject Standard/Sample C->E D->E F Execute Gradient/Isocratic Elution (C18 or Chiral Column) E->F G Detect at 257 nm (UV) F->G H Integrate Chromatogram G->H I Calculate Assay, Purity, or Enantiomeric Excess H->I J Verify System Suitability (Resolution, Tailing Factor) I->J

Caption: High-level workflow for HPLC analysis of this compound.

Protocol: Assay and Purity by RP-HPLC

Objective: To quantify this compound and determine its purity relative to other impurities.

  • Reagents and Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile (ACN) and water

    • Trifluoroacetic acid (TFA)

    • Sample of this compound for analysis

  • Solutions Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in diluent. Create a working standard of 0.1 mg/mL by diluting the stock.

    • Sample Solution: Prepare the sample at a concentration of approximately 0.1 mg/mL in diluent.

  • Chromatographic Conditions:

ParameterCondition
Instrument HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN
Gradient 30% B to 90% B over 20 min; hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 257 nm
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

  • Analysis and Calculations:

    • Inject the sample solution.

    • Purity (% Area): Calculate as (Area of main peak / Total area of all peaks) * 100.

    • Assay (% vs. Standard): Calculate as (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100.

Protocol: Enantiomeric Purity by Chiral HPLC

Objective: To determine the percentage of the unwanted L-enantiomer.

  • Solutions Preparation: As above, but prepare a "racemic" or L-enantiomer-spiked standard to confirm peak identification and resolution.

  • Chromatographic Conditions:

ParameterCondition
Instrument HPLC System with UV Detector
Column Teicoplanin-based Chiral Stationary Phase, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Methanol/Water (60:40, v/v) with 0.1% Acetic Acid
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detector UV at 257 nm
  • System Suitability:

    • Inject the resolution solution (spiked standard).

    • The resolution between the D- and L-enantiomer peaks must be ≥ 1.5.

  • Analysis and Calculations:

    • Inject the sample solution.

    • Enantiomeric Excess (% ee): Calculate as ((Area_D - Area_L) / (Area_D + Area_L)) * 100.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and structural confirmation, making it an excellent orthogonal technique to HPLC. However, the polar N-H and O-H groups in this compound necessitate derivatization to increase volatility and prevent poor peak shape.[13][14]

The Scientific Rationale: Method Design
  • Derivatization is Mandatory: Direct injection of this compound into a hot GC inlet would lead to thermal degradation and strong adsorption on the column.[14] Derivatization converts the polar, active hydrogen sites (on the amine and phenolic hydroxyl groups) into nonpolar, thermally stable groups.[13]

  • Choice of Reagent: Silylation is a common and effective derivatization technique for amino acids.[14][15] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and produce volatile by-products that do not interfere with the chromatogram.[15] The reaction replaces the active hydrogens with trimethylsilyl (TMS) groups.

  • GC-MS Parameters:

    • Column: A low-polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or equivalent), is ideal for separating the derivatized, nonpolar analyte.

    • Ionization: Electron Ionization (EI) at 70 eV is standard. It produces reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for confident library matching and structural elucidation.

    • Detection Mode: Full scan mode is used for initial identification, while Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative studies.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh sample into a reaction vial B Evaporate to complete dryness under Nitrogen stream A->B C Add Derivatization Reagent (e.g., BSTFA in Acetonitrile) B->C D Heat reaction vial (e.g., 70°C for 30 min) C->D E Inject derivatized sample into GC-MS D->E F Separate on DB-5ms column (Temperature Program) E->F G Ionize (EI, 70 eV) and Detect (Mass Analyzer) F->G H Extract Total Ion Chromatogram (TIC) G->H I Identify peak by Retention Time and Mass Spectrum H->I J Compare spectrum to reference or interpret fragmentation I->J

Caption: Comprehensive workflow for GC-MS analysis including the critical derivatization step.

Protocol: Identification by GC-MS

Objective: To confirm the identity of this compound via its mass spectrum after derivatization.

  • Reagents and Materials:

    • Sample of this compound

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Anhydrous acetonitrile

    • GC-grade reaction vials with septa

  • Derivatization Protocol:

    • Weigh approximately 1 mg of the sample into a 2 mL reaction vial.

    • Add 200 µL of anhydrous acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Instrument GC-MS System
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Split (e.g., 20:1)
Injection Vol. 1 µL
Oven Program Start at 150 °C, hold 2 min; ramp at 15 °C/min to 300 °C, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z
  • Data Analysis and Interpretation:

    • The derivatized product is bis(trimethylsilyl)-Z-D-Tyrosine methyl ester.

    • Identify the peak in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak. Expected characteristic fragments include:

      • Molecular Ion (M+•): The parent ion of the derivatized molecule.

      • Loss of methyl group (-15): [M-15]+

      • Loss of TMS group (-73): [M-73]+

      • Benzyl fragment (91): From the Z-group.

      • Tropylium ion (91): A common rearrangement from benzyl groups.

      • Fragments related to the silylated tyrosine side chain.

Method Comparison and Validation Strategy

Both HPLC and GC-MS provide valuable, complementary information. The choice of method depends on the analytical objective.

FeatureHPLC-UVGC-MS
Sample Prep Simple dissolutionRequires derivatization
Analysis Time Moderate (15-30 min)Moderate (20-30 min)
Specificity High (Chromatographic)Very High (Chromatographic + Mass Spectrum)
Quantification Excellent for assay/purityGood, requires internal standard for best results
Enantiomers Yes, with chiral columnPossible with chiral column, but less common
Identity Confirmation Based on retention timeDefinitive, based on mass spectrum
Primary Use Routine QC, purity, assay, chiral analysisIdentity confirmation, trace analysis, structural elucidation

A robust validation strategy for these methods should be conducted in line with ICH Q2(R2) guidelines.[1][3] Key parameters to assess include:

  • Specificity: Demonstrate no interference from diluent, impurities, or related compounds.

  • Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 50-150% of target concentration).

  • Accuracy: Determine the closeness of the measured value to the true value, often via spike recovery studies.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Quantitation (LOQ): Crucial for impurity analysis.

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., flow rate, temperature, mobile phase composition).

Conclusion

The analytical control of this compound is paramount for ensuring the quality of synthetic peptides. The HPLC and GC-MS methods detailed in this application note provide a comprehensive framework for its analysis. The HPLC method is ideal for routine quality control, offering robust quantification of purity, assay, and enantiomeric excess. The GC-MS method serves as a powerful orthogonal tool for unambiguous identity confirmation through its characteristic mass spectral fingerprint. By understanding the scientific principles behind each procedural step, from column selection to derivatization, researchers can confidently implement these protocols and ensure the integrity of their starting materials.

References

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Taylor & Francis Online. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. [Link]

  • PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Wiley Online Library. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

  • ResearchGate. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • NIH National Library of Medicine. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ICH. Validation of analytical procedures: text and methodology q2(r1). [Link]

  • Agilent. Amino Acid Analysis. [Link]

  • Innovare Academic Sciences. Analysis of amino acids by high performance liquid chromatography. [Link]

  • PubChem. Tyrosine Methyl Ester. [Link]

  • ResearchGate. HPLC separation of standard DL-tyrosine. [Link]

  • PubChem. L-tyrosine-methyl-ester. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • LookChem. Cas 13512-31-7,Z-TYR-OME. [Link]

  • PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • NIST WebBook. l-Tyrosine, N,O-bis(caproyl)-, methyl ester. [Link]

  • PubMed. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. [Link]

  • ResearchGate. Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. [Link]

  • ResearchGate. Mass spectrometry analysis of nitrotyrosine-containing proteins. [Link]

Sources

Z-D-Tyrosine Methyl Ester: A Versatile Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of N-α-Benzyloxycarbonyl-D-tyrosine methyl ester (Z-D-Tyrosine-OMe). As a derivative of a naturally occurring amino acid, this compound is a quintessential example of a "chiral pool" starting material. Its pre-defined stereochemistry and orthogonally protected functional groups—a benzyloxycarbonyl (Z) protected amine and a methyl ester protected carboxylic acid—make it an exceptionally valuable and versatile synthon. We will explore its utility in classical peptide synthesis, the derivatization into unnatural amino acids, and its application in powerful multicomponent reactions for the rapid generation of molecular complexity. Each section combines theoretical grounding with detailed, field-proven protocols to enable seamless integration into laboratory workflows.

Section 1: Introduction to Z-D-Tyrosine Methyl Ester as a Chiral Synthon

Chiral molecules are fundamental to the pharmaceutical and agrochemical industries, with a significant percentage of modern drugs being chiral entities.[1] The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. One of the most powerful strategies to address this is the use of the "chiral pool," which leverages readily available, enantiopure natural products like amino acids as starting materials.[2][] this compound is a prime example, offering a rigid D-configured stereocenter and three distinct functional groups for selective chemical manipulation.

Molecular Structure and Strategic Features

The power of this compound lies in its trifunctional nature, with each site offering a handle for distinct chemical transformations. The strategic placement of protecting groups is key to its utility.

structure cluster_tyr This compound cluster_ester Carboxyl Protection (Methyl Ester) cluster_z Amine Protection (Benzyloxycarbonyl - Z) cluster_phenol Reactive Side Chain (Phenol) C_alpha H_N H C_alpha->H_N * C_carbonyl C C_alpha->C_carbonyl C_beta CH₂ C_alpha->C_beta N N N->C_alpha C_z C N->C_z O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester Phenol_ring C_beta->Phenol_ring Me CH₃ O_ester->Me O1_z O C_z->O1_z O2_z O C_z->O2_z CH2_z CH₂ O2_z->CH2_z Ph_z Ph CH2_z->Ph_z OH_phenol OH Phenol_ring->OH_phenol

Figure 1: Structure of this compound highlighting its three key functional regions.

  • Amine Protection (Z-group): The benzyloxycarbonyl (Cbz or Z) group is a robust carbamate that protects the amine from participating in undesired reactions.[4] It is stable to a wide range of conditions but can be cleanly removed by catalytic hydrogenolysis (H₂/Pd-C) or under specific acidic conditions (e.g., HBr in acetic acid), leaving the other functional groups intact.[5]

  • Carboxyl Protection (Methyl Ester): The methyl ester protects the carboxylic acid, preventing it from reacting, for instance, during amide bond formation. It is stable to the mildly acidic or neutral conditions used in many coupling reactions but is readily cleaved under basic conditions via saponification (e.g., LiOH or NaOH in a water/alcohol mixture).[6]

  • Reactive Side Chain (Phenol): The phenolic hydroxyl group provides a nucleophilic site for further derivatization, such as etherification or participation in cross-coupling reactions, enabling the synthesis of unnatural amino acids.[7][8]

The differing lability of the Z-group and the methyl ester forms an orthogonal protection strategy , which is the cornerstone of its utility in multi-step synthesis.[9]

Physicochemical Properties
PropertyValue
Synonyms N-Benzyloxycarbonyl-D-tyrosine methyl ester, Cbz-D-Tyr-OMe
Molecular Formula C₁₈H₁₉NO₅
Molecular Weight 329.35 g/mol
Appearance White to off-white crystalline solid
Stereochemistry D-configuration
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM, DMF; sparingly soluble in water.

Section 2: Application in Peptide Synthesis

While modern peptide synthesis is dominated by solid-phase techniques (SPPS), classical solution-phase synthesis remains indispensable for large-scale production and the synthesis of complex or modified peptides.[10] this compound is a foundational reagent in this domain.

Theoretical Framework & Workflow

The core principle is the controlled formation of an amide bond between two amino acids. By protecting the amine of one amino acid (the N-terminal residue) and the carboxyl group of the other (the C-terminal residue), the reaction can only proceed in the desired direction.

workflow_peptide start_node Start: Z-D-Tyr-OMe process_1 Peptide Coupling start_node->process_1 Couple with H-Gly-OBn reagent_node reagent_node process_node process_node product_node product_node product_1 Dipeptide: Z-D-Tyr-Gly-OBn process_1->product_1 reagent_1 H-Gly-OBn DCC, HOBt reagent_1->process_1 process_2a Hydrogenolysis product_1->process_2a Selective N-deprotection process_2b Saponification product_1->process_2b Selective C-deprotection product_2a H-D-Tyr-Gly-OBn process_2a->product_2a reagent_2a H₂, Pd/C reagent_2a->process_2a product_2b Z-D-Tyr-Gly-OH process_2b->product_2b reagent_2b LiOH, H₂O/THF reagent_2b->process_2b o_alkylation start    Z-D-Tyr-OMe   reagents    R-X (e.g., BnBr)Base (e.g., K₂CO₃)Solvent (e.g., DMF)   product    Z-D-Tyr(O-R)-OMe   reagents->product Williamson Ether Synthesis ugi_mechanism reactant reactant intermediate intermediate product product Amine R¹-NH₂ Imine Imine/Iminium Ion Amine->Imine + H₂O Aldehyde R²-CHO Aldehyde->Imine + H₂O Isocyanide R³-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium α-addition CarboxylicAcid R⁴-COOH Adduct Intermediate Adduct CarboxylicAcid->Adduct Trapping Imine->Nitrilium α-addition Nitrilium->Adduct Trapping FinalProduct α-Acylamino Amide Adduct->FinalProduct Mumm Rearrangement

Sources

Application Notes and Protocols: Protecting Group Strategies for Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative for Protecting Z-D-Tyrosine Methyl Ester

This compound is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active peptides. The molecule possesses three distinct functional groups: a benzyloxycarbonyl (Z)-protected amine, a methyl ester-protected carboxylic acid, and a reactive phenolic hydroxyl group on the side chain. While the Z and methyl ester groups provide foundational protection, the nucleophilic nature of the phenolic hydroxyl group presents a significant challenge in multi-step syntheses. Unprotected, this hydroxyl group can engage in undesirable side reactions, such as O-acylation, during peptide coupling or other transformations, leading to a compromise in yield and purity of the target molecule.[1]

This guide provides a detailed examination of orthogonal protecting group strategies for the phenolic hydroxyl group of this compound. We will delve into the mechanistic rationale behind the selection of appropriate protecting groups, provide field-proven, step-by-step protocols for their installation and removal, and offer a comparative analysis to aid in the strategic design of your synthetic routes.

Core Principle: Orthogonal Protection

The cornerstone of a successful protecting group strategy for this compound is orthogonality .[2][3] An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups in the molecule. In this context, the chosen hydroxyl protecting group must be cleavable without disturbing the Z-group (which is sensitive to hydrogenolysis and strong acids) or the methyl ester (which is sensitive to basic hydrolysis).[2][4]

graph Orthogonal_Protection { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Z_D_Tyr_OMe [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Z_group [label="Z-group (N-terminus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyl_ester [label="Methyl Ester (C-terminus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenolic_OH [label="Phenolic OH (Side Chain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Tyr [label="Fully Protected Tyrosine", fillcolor="#FBBC05", fontcolor="#202124"];

Z_D_Tyr_OMe -- Z_group [label="Protected"]; Z_D_Tyr_OMe -- Methyl_ester [label="Protected"]; Z_D_Tyr_OMe -- Phenolic_OH [label="Requires Protection"]; Phenolic_OH -> Protected_Tyr [label="Orthogonal Protection"]; Z_group -> Protected_Tyr; Methyl_ester -> Protected_Tyr; }

Figure 1: Conceptual workflow for the orthogonal protection of this compound.

Protecting Group Strategies for the Phenolic Hydroxyl Group

The selection of a protecting group for the tyrosine hydroxyl is dictated by the overall synthetic scheme. Below, we explore three robust and commonly employed strategies.

Benzyl (Bzl) Ether Protection

The benzyl group is a classic choice for protecting hydroxyls, forming a stable benzyl ether.[1] It is particularly well-suited for syntheses where the final deprotection step involves strong acidolysis, as it is stable to the basic and mildly acidic conditions often encountered in peptide synthesis.

Rationale for Selection: The benzyl ether linkage is stable across a broad range of reaction conditions.[1] However, it is important to note that the Z-group is also a benzyl-based protecting group. Therefore, the deprotection of a benzyl ether on the tyrosine side chain via hydrogenolysis would also cleave the Z-group.[5] This strategy is most effective when a global deprotection at the end of the synthesis is desired.[6][7]

Experimental Protocol: Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide (Bzl-Br)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • To the stirring suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Z-D-Tyr(Bzl)-OMe.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Deprotection of the Benzyl Group: The benzyl group can be removed by catalytic hydrogenolysis or strong acids.

  • Catalytic Hydrogenolysis: Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF) and add a catalytic amount of palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. This method will also cleave the Z-group.[5]

  • Strong Acid: Treatment with strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can also cleave the benzyl ether.[8] However, the Z-group is also labile to HBr/acetic acid.[4]

graph Benzyl_Protection { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Z-D-Tyr-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Bzl-Br, K₂CO₃\nDMF", shape=plaintext]; Product [label="Z-D-Tyr(Bzl)-OMe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="H₂/Pd-C or\nStrong Acid", shape=plaintext]; Final [label="Deprotected Tyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [arrowhead=none]; Reagents -> Product; Product -> Deprotection [arrowhead=none]; Deprotection -> Final; }

Figure 2: Workflow for benzyl protection and deprotection.

tert-Butyl (tBu) Ether Protection

The tert-butyl (tBu) group is another widely used protecting group for the tyrosine hydroxyl, forming a tert-butyl ether. Its key advantage is its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions, while being readily cleaved by acids.[9]

Rationale for Selection: The tBu group offers excellent orthogonality with the Z-group. The Z-group can be removed by hydrogenolysis without affecting the tBu ether, and the tBu ether can be removed with acid without affecting the Z-group (under carefully controlled conditions). This allows for selective deprotection at either the N-terminus or the side chain.

Experimental Protocol: tert-Butylation of this compound

Materials:

  • This compound

  • Isobutylene

  • Dichloromethane (DCM)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a pressure-resistant vessel.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense isobutylene (excess, e.g., 10 equivalents) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Cool the vessel again to -78 °C before carefully opening it to release the pressure.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to quench the acid.

  • Extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product, Z-D-Tyr(tBu)-OMe, by flash column chromatography.

Deprotection of the tert-Butyl Group: The tBu group is typically removed with strong acids, such as trifluoroacetic acid (TFA).[9] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to prevent re-alkylation of the tyrosine ring.[9]

graph tBu_Protection { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Z-D-Tyr-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Isobutylene, H₂SO₄\nDCM", shape=plaintext]; Product [label="Z-D-Tyr(tBu)-OMe", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="TFA, TIS, H₂O", shape=plaintext]; Final [label="Deprotected Tyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [arrowhead=none]; Reagents -> Product; Product -> Deprotection [arrowhead=none]; Deprotection -> Final; }

Figure 3: Workflow for tert-butyl protection and deprotection.

tert-Butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) ether, offer a versatile and milder alternative for hydroxyl protection.[10] The TBDMS group is stable to a wide range of non-acidic and non-fluoride-containing reagents.

Rationale for Selection: The TBDMS group provides excellent orthogonality with both the Z-group and the methyl ester. It is stable to the conditions used for Z-group removal (hydrogenolysis) and methyl ester hydrolysis (saponification). The key advantage is its selective removal under mild conditions using a fluoride source, which will not affect most other common protecting groups.[11]

Experimental Protocol: TBDMS Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Add TBDMSCl (1.2 equivalents) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product, Z-D-Tyr(OTBDMS)-OMe.

  • Purify by flash column chromatography.

Deprotection of the TBDMS Group: The TBDMS group is readily cleaved by fluoride ion sources.

  • Tetrabutylammonium fluoride (TBAF): A solution of TBAF in a polar aprotic solvent like THF is the most common method for TBDMS deprotection.

  • Hydrofluoric acid (HF): A solution of HF in pyridine (HF-pyridine) or acetonitrile can also be used, often for more sterically hindered silyl ethers.

graph TBDMS_Protection { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Z-D-Tyr-OMe", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="TBDMSCl, Imidazole\nDMF", shape=plaintext]; Product [label="Z-D-Tyr(OTBDMS)-OMe", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="TBAF in THF", shape=plaintext]; Final [label="Deprotected Tyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [arrowhead=none]; Reagents -> Product; Product -> Deprotection [arrowhead=none]; Deprotection -> Final; }

Figure 4: Workflow for TBDMS protection and deprotection.

Comparative Analysis of Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality with Z-groupOrthogonality with Methyl EsterCommon Side Reactions
BenzylBzlBzl-Br, base (e.g., K₂CO₃) in DMFH₂/Pd-C or strong acid (e.g., HBr/AcOH)No (cleaved by H₂/Pd-C and HBr/AcOH)YesPotential for over-benzylation
tert-ButyltBuIsobutylene, catalytic acid (e.g., H₂SO₄)Strong acid (e.g., TFA)YesYesFormation of tert-butyl adducts on the tyrosine ring without scavengers[9]
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole in DMFFluoride source (e.g., TBAF in THF)YesYesSilyl group migration in polyhydroxylated compounds (not an issue here)

Conclusion

The strategic protection of the phenolic hydroxyl group of this compound is critical for the successful execution of complex synthetic campaigns. The choice between benzyl, tert-butyl, and TBDMS protecting groups should be made based on the planned synthetic route and the desired orthogonality. For syntheses requiring selective manipulation of the N-terminus or other functionalities while the side chain remains protected, the tBu and TBDMS groups offer superior orthogonal strategies. In contrast, the benzyl group is a suitable choice when a global deprotection is intended as a final step. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and execute these crucial transformations with confidence and reproducibility.

References

  • Vertex AI Search, "Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – - Total Synthesis", Retrieved January 13, 2026.
  • Amit, B., Zehavi, U., & Patchornik, A. (1977). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. International Journal of Peptide and Protein Research, 9(2), 91-96.
  • Wikipedia, "Fluorenylmethyloxycarbonyl protecting group", Retrieved January 13, 2026.
  • Reddy, K. S., Kumar, A., & Venkateswarlu, Y. (2006). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 8(12), 1089-1091.
  • Vertex AI Search, "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis", Retrieved January 13, 2026.
  • BenchChem, "A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development", Retrieved January 13, 2026.
  • BenchChem, "Protecting Groups in Peptide Synthesis: A Detailed Guide", Retrieved January 13, 2026.
  • Organic Chemistry Portal, "Fmoc-Protected Amino Groups", Retrieved January 13, 2026.
  • Bochet, C. G. (2001). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 66(22), 7476-7479.
  • Pankiewicz, K. W., & Ciszewski, L. A. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.
  • Wikipedia, "Protecting group", Retrieved January 13, 2026.
  • BenchChem, "An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection", Retrieved January 13, 2026.
  • Medicilon, "Introduction and removal of alkyl protecting groups of several common amino groups", Retrieved January 13, 2026.
  • Özçubukçu, S., & Ozturk, T. (2012). (a) Synthesis of L-Tyr(TBDMS)-OH (b) Si-O bond cleavage of...
  • Chem-Impex, "Boc-D-tyrosine methyl ester", Retrieved January 13, 2026.
  • Alvarez, M., & Albericio, F. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(11), 3433-3466.
  • BenchChem, "Dealing with racemization during D-Tyrosine-d2 synthesis", Retrieved January 13, 2026.
  • AAPPTec, "Amino Acid Derivatives for Peptide Synthesis", Retrieved January 13, 2026.
  • Gomez-Martinez, P., Dessolin, M., & Albericio, F. (1999). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (16), 2249-2252.
  • Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and pulcherosine. The Journal of Organic Chemistry, 70(18), 7353-7363.
  • Niederhafner, P., Šebestík, J., & Ježek, J. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.
  • Chem-Impex, "CAS 4326-36-7 Boc-L-tyrosine methyl ester", Retrieved January 13, 2026.
  • Roos, E. C., Bernabe, P., Hiemstra, H., Speckamp, W. N., Kaptein, B., & Boesten, W. H. J. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733-1740.
  • BenchChem, "The TBDMS Group: A Superior Silyl Ether for Hydroxyl Protection in Complex Synthesis", Retrieved January 13, 2026.
  • Biosynth, "Protecting Groups in Peptide Synthesis", Retrieved January 13, 2026.
  • Organic Chemistry Portal, "Benzyl Ethers - Protecting Groups", Retrieved January 13, 2026.
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System. Chemical & Pharmaceutical Bulletin, 25(4), 740-743.
  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
  • Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of the Side Chain Cross-Linked Tyrosine Oligomers Dityrosine, Trityrosine, and Pulcherosine.
  • Wester, H. J., & Herz, M. (2004). Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl).
  • Sigma-Aldrich, "Selecting Orthogonal Building Blocks", Retrieved January 13, 2026.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Boons, G. J., & Demchenko, A. V. (2001). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 123(46), 11426-11427.
  • Cross, E. D., Jones, G. D., & Procter, D. J. (2019). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 21(17), 6939-6943.
  • APExBIO, "Boc-L-Tyrosine methyl ester", Retrieved January 13, 2026.
  • Organic Chemistry Portal, "tert-Butyldimethylsilyl Ethers", Retrieved January 13, 2026.
  • Wünsch, E., & Jaeger, E. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Zhang, J. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Thermo Scientific Chemicals, "N-Boc-D-tyrosine methyl ester, 96% 25 g", Retrieved January 13, 2026.
  • Tan, Z. P., Wang, L., & Wang, J. B. (2004). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd.
  • Tian, Z., Gu, C., Roeske, R. W., Zhou, M., & Van Etten, R. L. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 42(2), 155-158.
  • BenchChem, "A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis", Retrieved January 13, 2026.
  • Sharma, A., & Kumar, P. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(15), e202200371.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Sigma-Aldrich, "Overcoming Aggregation in Solid-phase Peptide Synthesis", Retrieved January 13, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in Z-D-Tyrosine Methyl Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solution-phase coupling of Z-D-Tyrosine methyl ester. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter steric hindrance and other common issues during the synthesis of peptides incorporating this valuable, yet sterically demanding, building block. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic hurdles and achieve optimal results in your coupling reactions.

The Challenge: Understanding Steric Hindrance with this compound

This compound presents a unique set of challenges in peptide bond formation. The steric bulk arises from the combination of three key features:

  • The Benzyloxycarbonyl (Z or Cbz) Group: This N-terminal protecting group, while crucial for controlling the reaction, is sterically demanding due to its benzyl moiety.[1]

  • The D-Configuration: The non-natural D-stereochemistry can create unfavorable steric interactions with the incoming N-terminal amine of the coupling partner.

  • The Bulky Side Chain: The tyrosine side chain itself contributes to the steric congestion around the alpha-carbon.

This cumulative steric hindrance can significantly impede the approach of the nucleophilic amine to the activated carboxyl group, leading to sluggish or incomplete reactions, low yields, and the formation of side products.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound so slow or incomplete?

A1: The primary reason for slow or incomplete coupling is the significant steric hindrance around the carboxyl group of this compound. The bulky Z-group and the D-amino acid configuration make it difficult for the incoming amine to attack the activated carboxyl group. Standard coupling conditions may be insufficient to overcome this energy barrier.[2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered couplings, more potent activating reagents are generally required. While standard carbodiimides like DCC or EDC can be used, often in combination with additives, uronium/aminium or phosphonium salt-based reagents are typically more effective.

  • Uronium/Aminium Reagents: HATU is often considered a superior choice for difficult couplings due to the formation of a highly reactive OAt-ester intermediate, which can lead to faster reactions and reduced risk of racemization compared to HBTU.[3][4][5] COMU is another excellent option that offers high efficiency and a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[6]

  • Phosphonium Reagents: PyBOP and PyAOP are also highly effective for hindered couplings.[6] PyBrOP is an even more reactive phosphonium reagent, particularly useful for extremely challenging couplings, such as those involving N-methylated amino acids, which share similar steric challenges.[7]

Q3: What is the role of additives like HOBt or OxymaPure?

A3: Additives are crucial in carbodiimide-mediated couplings and can also be beneficial with other coupling reagents. Their primary roles are:

  • Suppressing Racemization: They react with the highly reactive O-acylisourea intermediate (in carbodiimide reactions) to form a more stable active ester. This intermediate is less prone to forming an oxazolone, which is a key pathway for racemization.[6][8]

  • Increasing Coupling Efficiency: The active esters formed are often more reactive towards the amine than the initial activated species is towards side reactions. OxymaPure is often considered superior to HOBt in both suppressing racemization and enhancing coupling efficiency.[9]

Q4: Can I use the mixed anhydride method for this compound?

A4: Yes, the mixed anhydride method, particularly with isobutyl chloroformate, is a classic and often effective technique for coupling Z-protected amino acids.[8][10][11] It provides rapid reaction rates. However, careful control of the reaction temperature (typically -15°C) is crucial to minimize side reactions such as urethane formation and disproportionation of the mixed anhydride.[11]

Q5: What are common side reactions to watch out for?

A5: Besides incomplete coupling, be aware of:

  • Racemization: The D-configuration can potentially epimerize to the L-isomer under harsh basic conditions or with prolonged activation times. The use of additives like HOBt or OxymaPure is critical for minimizing this.[4][8]

  • Urethane Formation: This is a particular concern with the mixed anhydride method, especially when coupling hindered residues.[11]

  • Side reactions involving the Z-group: While generally stable, the Cbz group can be sensitive to certain conditions. Ensure that subsequent deprotection steps for other functional groups are compatible.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid due to steric hindrance. 2. Low nucleophilicity of the incoming amine. 3. Poor solubility of reactants.1. Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBOP). 2. Increase the equivalents of the coupling reagent and the amino component (1.2-1.5 eq.). 3. Extend the reaction time (monitor by TLC or LC-MS). 4. Increase the reaction temperature slightly (e.g., from 0°C to room temperature), but be mindful of potential racemization. 5. Use a more polar solvent like DMF or NMP to improve solubility.
Presence of Starting Material (Z-D-Tyr-OMe) Incomplete reaction.Follow the recommendations for "Low or No Product Formation". Consider a "double coupling" where a second charge of activated amino acid is added after the initial coupling period.
Formation of Multiple Products (Diastereomers) Racemization (epimerization) of the D-tyrosine chiral center.1. Ensure the use of an additive like HOBt or, preferably, OxymaPure, especially with carbodiimide reagents.[6] 2. Avoid strong bases or prolonged exposure to basic conditions. Use a hindered base like DIPEA instead of triethylamine. 3. Keep reaction temperatures low, especially during the activation step. 4. Minimize the pre-activation time before adding the amine component.
Byproduct with a mass corresponding to the urea of the coupling reagent (e.g., DCU from DCC) Incomplete reaction of the activated intermediate with the amine, leading to rearrangement.1. Ensure efficient stirring and appropriate solvent volume. 2. Use an additive (HOBt, OxymaPure) to trap the activated intermediate as a more stable active ester.
Difficult Purification 1. Close retention times of the product and unreacted starting materials on silica gel. 2. Presence of hard-to-remove byproducts from the coupling reagent (e.g., tetramethylurea from HBTU/HATU).1. Optimize your chromatography system. A gradient elution on silica gel with a solvent system like Hexane/Ethyl Acetate or DCM/Methanol may be effective. 2. For byproducts like tetramethylurea, aqueous workups can be effective. 3. If the peptide is sufficiently large and hydrophobic, consider purification by reverse-phase HPLC (RP-HPLC).[12][13]

Visualizing the Workflow and Challenges

Experimental Workflow for Coupling this compound

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification Reactant Prep Dissolve Z-D-Tyr-OMe and Amine Component in Anhydrous Solvent Activation Add Coupling Reagent (e.g., HATU/DIPEA) and stir at 0°C to RT Reactant Prep->Activation Combine Monitoring Monitor reaction progress by TLC/LC-MS Activation->Monitoring Sample periodically Quench Quench Reaction (e.g., with water or sat. NH4Cl) Monitoring->Quench Upon completion Extraction Aqueous Work-up (e.g., EtOAc vs. aq. acid/base) Quench->Extraction Purification Purify by Flash Chromatography or RP-HPLC Extraction->Purification

Caption: A generalized workflow for solution-phase peptide coupling with this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Coupling Yield reagent Is the coupling reagent potent enough? start->reagent conditions Are reaction conditions optimal? reagent->conditions Yes upgrade_reagent Switch to HATU, COMU, or PyBOP reagent->upgrade_reagent No solubility Are reactants fully dissolved? conditions->solubility Yes extend_time Increase reaction time and/or temperature conditions->extend_time No solubility->extend_time Yes change_solvent Use DMF or NMP solubility->change_solvent No

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic amino acid methyl ester (e.g., H-Gly-OMe).

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.

    • In a separate flask, dissolve this compound (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • Cool the solution of this compound and HATU to 0°C in an ice bath.

    • Add DIPEA (2.0 equivalents) to this solution and stir for 2-5 minutes to pre-activate the carboxylic acid.

    • Add the pre-activated solution to the flask containing the neutralized amino acid methyl ester.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Z-D-Tyr-OMe) is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess base, unreacted amine, and water-soluble byproducts like tetramethylurea.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to obtain the pure dipeptide.

References

  • Creative PEGWorks. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Retrieved from [Link]

  • Albertson, N. F. (1962). Synthesis of Peptides With Mixed Anhydrides. Organic Reactions, 12, 157-355.
  • Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
  • Anderson, G. W., & McGregor, A. C. (1957). t-Butoxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(22), 6180-6183.
  • Govindasamy, K., & V, S. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840.
  • Frutos, R. P., et al. (2007). Comparison of coupling reagents for synthesis of ZGly-MPBrGOMe in [bmim][PF6] (65° C, DIEA, 3d). Journal of Organic Chemistry, 72(1), 121-127.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • U.S. Patent No. 6,562,977 B2. (2003).
  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, 1-25.
  • Wessjohann, L. A., et al. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Beck-Sickinger, A. G., & Weber, P. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2238-2254.
  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Tetrahedron Letters, 37(28), 4879-4882.
  • Biondi, L., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7139.
  • Wipf, P. (2012). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt.
  • MacMillan, D. W. C., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Ghosh, A. K., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(41), 7291-7294.
  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accounts of Chemical Research, 53(5), 1045-1055.
  • Kundu, L. M. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bode, J. W., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry.
  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry.
  • ResearchGate. (2016). Tyrosine phosphopeptides enrichment problems. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Incorporation of Z-D-Tyrosine Methyl Ester in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Z-D-Tyrosine methyl ester. Here, we delve into the common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance your peptide synthesis success.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: I'm observing a low coupling efficiency for this compound, confirmed by a strong positive Kaiser test. What are the likely causes and how can I improve the yield?

Answer:

Low coupling efficiency for this compound is a frequent challenge in SPPS. The primary culprit is steric hindrance, a consequence of the bulky benzyloxycarbonyl (Z) protecting group on the N-terminus and the methyl ester on the C-terminus. This steric bulk can physically obstruct the approach of the activated amino acid to the resin-bound free amine, slowing down or preventing peptide bond formation.[1]

Immediate Troubleshooting Steps:

  • Double Coupling: A straightforward and often effective strategy is to simply repeat the coupling step.[1] After the initial coupling reaction, wash the resin and then add a fresh solution of activated this compound to drive the reaction to completion.

  • Increase Reagent Concentration and Time: Employing a higher concentration of the amino acid and coupling reagents, along with extending the reaction time, can help overcome the kinetic barrier imposed by steric hindrance.[1]

Advanced Strategies for Persistent Issues:

  • Employ More Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Consider using more powerful activating agents.[1] The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids.[2]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high coupling efficiency and are often the reagents of choice for difficult couplings.[3]

    • Phosphonium Salts: PyBOP and PyBrOP are also highly effective for hindered couplings, with PyBrOP being particularly reactive.[3][4]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues.[5] This technique can drive difficult couplings to completion quickly and efficiently.[5]

Question 2: My mass spectrometry results show a significant deletion sequence at the position where this compound should be. How can I confirm the cause and prevent this?

Answer:

The presence of a deletion sequence is a direct consequence of incomplete coupling.[2] To confirm that the issue is specific to this compound, you can perform a small-scale test synthesis of a short, model peptide containing this residue.

Workflow for Diagnosing and Resolving Deletion Sequences:

Caption: Troubleshooting workflow for deletion sequences.

Preventative Measures:

  • Optimize Coupling Protocol from the Start: For known sterically hindered amino acids like this compound, it is prudent to preemptively use a more robust coupling protocol. This includes selecting a potent coupling reagent and considering a double coupling strategy from the outset.

  • Real-time Monitoring: If your synthesizer has the capability, real-time monitoring of the coupling reaction can provide immediate feedback and allow for adjustments, such as extending the reaction time if necessary.

Question 3: I'm concerned about racemization of the D-Tyrosine residue during activation and coupling. What is the risk and how can it be minimized?

Answer:

Racemization, the conversion of a chiral amino acid to its opposite enantiomer, is a potential side reaction during the activation step of coupling.[4] While D-amino acids are already in their non-natural configuration, racemization to the L-isomer can occur, leading to diastereomeric impurities.[4]

Minimizing Racemization:

  • Choice of Coupling Reagents and Additives:

    • Carbodiimide activation (e.g., DIC) in the presence of an additive like HOBt or OxymaPure is a classic method known to suppress racemization.[6][7]

    • Uronium/aminium salt-based reagents that incorporate HOBt or OxymaPure in their structure, such as HCTU and COMU, also offer good coupling efficiency with reduced risk of racemization.[6] COMU is noted for its superior racemization suppression compared to HOBt-based reagents.[6]

  • Avoid Prolonged Pre-activation: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization. Minimize pre-activation times.[4]

  • Base Selection: The choice of base can influence the extent of racemization. While DIPEA is commonly used, a weaker base like 2,4,6-collidine can substantially reduce racemization.[6][7]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative EfficiencyRacemization RiskKey Considerations
Carbodiimides DIC/HOBt, DIC/OxymaPureGoodLow to ModerateCost-effective and widely used. The addition of HOBt or OxymaPure is crucial to suppress racemization.[5][8]
Uronium/Aminium Salts HBTU, HATU, HCTUVery Good to ExcellentModerateHighly efficient and fast-acting. HATU is generally more reactive than HBTU.[3]
Phosphonium Salts PyBOP, PyBrOPExcellentModerateVery effective for hindered couplings, including N-methylated amino acids.[3]
Oxyma-Based Reagents COMUExcellentVery LowOffers superior racemization suppression.[6][9]

Section 2: Frequently Asked Questions (FAQs)

Why is this compound used in SPPS despite its difficult coupling?

This compound is often incorporated into peptide sequences for specific therapeutic or research purposes. The D-configuration can enhance proteolytic stability and influence peptide conformation and receptor binding. The benzyloxycarbonyl (Z) group is a classic protecting group in peptide synthesis, though less common in modern Fmoc-based SPPS.[10] The methyl ester protects the C-terminus of this specific amino acid derivative.

Can the methyl ester on the tyrosine side chain be cleaved during the final TFA cleavage?

The O-methyl ether on the tyrosine side chain is generally stable under standard TFA cleavage conditions.[4] However, prolonged exposure to very strong acids can lead to some cleavage.[4] To minimize this risk, it is advisable to use the shortest effective cleavage time.

Are there any potential side reactions involving the Z-group during SPPS?

The Z-group is generally stable to the conditions of Fmoc-based SPPS. However, it is important to be aware that the Z-group is typically removed by hydrogenolysis, which is orthogonal to the TFA cleavage used in Fmoc-SPPS. If the final peptide requires a free N-terminus, this protecting group will need to be removed in a separate step after cleavage from the resin.

What is the recommended general protocol for coupling this compound?

Given the challenges associated with this amino acid, a robust protocol is recommended from the start.

Recommended Experimental Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes.[11]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes, then 15-20 minutes) to ensure complete removal of the Fmoc group from the preceding amino acid.[11]

  • Washing: Thoroughly wash the resin with DMF.

  • Activation and Coupling (HATU/DIPEA Method):

    • In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[7]

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]

  • (Optional but Recommended) Double Coupling: If the Kaiser test is positive, wash the resin with DMF and repeat step 4.

  • Washing: Thoroughly wash the resin with DMF and DCM to prepare for the next cycle.

Caption: General workflow for a single Z-D-Tyr(Me) coupling cycle.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Journal of Peptide Science, 20(6), 411-423.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Carpino, L. A., & El-Faham, A. (1999).
  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]

  • ResearchGate. Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Amino Acid Deriv
  • Wang, Y., & Li, W. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
  • ResearchGate. Putative mechanism of tyrosine esterification in MP-SPPS. [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-8.
  • Scribd. Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link]

  • National Institutes of Health. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • ChemRxiv. A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. [Link]

  • National Institutes of Health. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. [Link]

  • ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • National Institutes of Health. l-Tyrosine isopropyl ester. [Link]

Sources

Technical Support Center: Synthesis of Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of Z-D-Tyrosine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. By understanding the underlying chemical principles, you can optimize your synthetic route, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key stages where side reactions can occur?

The synthesis of this compound typically involves two main steps: the protection of the amino group of D-Tyrosine with a benzyloxycarbonyl (Z) group, followed by the esterification of the carboxylic acid to a methyl ester. Side reactions are most prevalent during these two stages. The phenolic hydroxyl group of the tyrosine side chain is a critical site for potential unwanted reactions if not handled carefully.

Q2: Why is the phenolic hydroxyl group of tyrosine a concern during synthesis?

The phenolic hydroxyl group is nucleophilic and can compete with the amino group during the N-protection step, or react with other electrophiles present in the reaction mixture.[1] This can lead to the formation of O-acylated byproducts, reducing the yield of the desired N-protected product and complicating purification.

Q3: What are the stability considerations for this compound?

This compound is generally stable under neutral and mildly acidic conditions at room temperature.[2] However, it can be susceptible to hydrolysis under strongly acidic or basic conditions. The methyl ester can be cleaved by saponification with a base.[3][4] The Z-group is sensitive to hydrogenolysis and strong acids.[5]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common side reactions, their causes, and strategies for prevention and mitigation.

O-Acylation of the Phenolic Hydroxyl Group

Q: I am observing a significant amount of a byproduct that appears to be di-acylated. What is happening and how can I prevent it?

A: You are likely observing O-acylation, where the benzyloxycarbonyl group (Z-group) reacts with the phenolic hydroxyl group of the tyrosine side chain in addition to the intended N-protection.

  • Causality: This occurs because the phenolic hydroxyl group is also nucleophilic and can react with the activated Z-reagent (e.g., benzyl chloroformate). This side reaction is competitive with the desired N-acylation. While direct acylation of unprotected hydroxyamino acids is possible under acidic conditions, it highlights the reactivity of the hydroxyl group.[1]

  • Prevention and Mitigation:

    • Control Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of the Z-reagent and add it slowly to the reaction mixture at a low temperature (0-5 °C) to favor N-acylation.

    • pH Control: Maintain the pH of the reaction between 9-10. At this pH, the amino group is sufficiently deprotonated and more nucleophilic than the phenolic hydroxyl group.

    • Choice of Reagents: Using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of a base like sodium carbonate or sodium hydroxide) is a standard method that can be optimized to favor N-protection.

  • Troubleshooting Protocol: Selective N-Protection

    • Dissolve D-Tyrosine in an aqueous solution of sodium carbonate or sodium hydroxide.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise while vigorously stirring and maintaining the pH between 9 and 10.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the solution to precipitate the N-Z-D-Tyrosine.

    • Filter and wash the product to remove any unreacted starting material and byproducts.

Racemization

Q: My final product shows a loss of optical purity. What could be causing racemization?

A: Racemization, the conversion of the D-enantiomer to a mixture of D and L enantiomers, is a critical issue that can compromise the biological activity of your final compound.[6]

  • Causality: Racemization of amino acids can be catalyzed by both acid and base, often proceeding through the formation of a planar enolate or an oxazolone (azlactone) intermediate.[6] Elevated temperatures and prolonged reaction times can exacerbate racemization.[6][7]

  • Prevention and Mitigation:

    • Mild Reaction Conditions: Employ mild bases and the lowest effective temperature for all reaction steps.

    • Avoid Strong Bases: When possible, use weaker bases like sodium bicarbonate instead of sodium hydroxide.

    • Esterification Method: For the esterification step, using thionyl chloride in methanol at low temperatures is a common method that generally minimizes racemization.[8] Alternatively, using trimethylchlorosilane in methanol at room temperature is also an efficient method for esterification.[9]

  • Troubleshooting Protocol: Chiral Purity Analysis

    • HPLC Analysis: Utilize a chiral High-Performance Liquid Chromatography (HPLC) column to separate and quantify the D- and L-enantiomers of your product.[10][11]

    • Polarimetry: Measure the specific rotation of your product and compare it to the literature value for enantiomerically pure this compound.

N-Alkylation and Di-methylation

Q: During esterification with methylating agents, I'm seeing byproducts with a higher molecular weight than expected. What are these?

A: You are likely observing N-methylation or di-methylation (both O- and N-methylation) as side reactions.

  • Causality: If the amino group is not protected, or if the protecting group is labile under the reaction conditions, the nitrogen can be methylated by the esterification reagent (e.g., methyl iodide).[5][12] Overly reactive methylating agents or harsh conditions can lead to methylation at both the phenolic oxygen and the nitrogen.[5]

  • Prevention and Mitigation:

    • Ensure Complete N-Protection: Confirm the complete protection of the amino group before proceeding with esterification.

    • Choice of Methylating Agent: Use milder methylating agents. For esterification, thionyl chloride in methanol is generally preferred over methyl iodide and a strong base.

    • Stoichiometry Control: Use a controlled amount of the methylating agent to avoid over-alkylation.[5]

Visualization of Reaction Pathways

Z-D-Tyrosine_Methyl_Ester_Synthesis cluster_main Desired Synthetic Pathway cluster_side1 Side Reactions D-Tyrosine D-Tyrosine N-Z-D-Tyrosine N-Z-D-Tyrosine D-Tyrosine->N-Z-D-Tyrosine Cbz-Cl, Base O-Z-D-Tyrosine O-Z-D-Tyrosine D-Tyrosine->O-Z-D-Tyrosine Cbz-Cl Z-D-Tyrosine_Methyl_Ester Z-D-Tyrosine_Methyl_Ester N-Z-D-Tyrosine->Z-D-Tyrosine_Methyl_Ester SOCl2, MeOH Racemic_Mixture Racemic_Mixture N-Z-D-Tyrosine->Racemic_Mixture Harsh Base/Heat N,O-di-Z-D-Tyrosine N,O-di-Z-D-Tyrosine N-Z-D-Tyrosine->N,O-di-Z-D-Tyrosine Excess Cbz-Cl N-Methyl_Byproduct N-Methyl_Byproduct Z-D-Tyrosine_Methyl_Ester->N-Methyl_Byproduct Deprotection then Me-I

Caption: Synthetic pathway and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Z-D-Tyrosine
  • Dissolution: Suspend D-Tyrosine (1 equivalent) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or THF).

  • Basification: Cool the suspension to 0 °C and add sodium carbonate (2.5 equivalents) dissolved in water. Stir until the D-Tyrosine dissolves.

  • Protection: Slowly add benzyl chloroformate (1.1 equivalents) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with cold dilute HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Suspension: Suspend N-Z-D-Tyrosine (1 equivalent) in anhydrous methanol.

  • Esterification: Cool the suspension to -10 °C and slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the low temperature.[8]

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure product.

Data Summary Table

ParameterCondition 1Condition 2Rationale and Potential Outcome
N-Protection Base Sodium CarbonateSodium HydroxideSodium carbonate is a milder base, reducing the risk of racemization. Sodium hydroxide can lead to faster reaction times but increases the risk of racemization if not carefully controlled.
Esterification Reagent Thionyl Chloride/MethanolTrimethylchlorosilane/MethanolBoth are effective methods. Thionyl chloride is a classic approach.[8] Trimethylchlorosilane offers a convenient room temperature alternative.[9]
Reaction Temperature 0-5 °CRoom TemperatureLower temperatures for N-protection favor selectivity and minimize racemization. Esterification can often be performed at room temperature or with gentle heating.

Visualization of Key Troubleshooting Logic

Troubleshooting_Z_D_Tyrosine_Synthesis Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Start->Impure_Product Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Yes Side_Reactions_Occurring Side_Reactions_Occurring Low_Yield->Side_Reactions_Occurring No Identify_Byproduct Identify Byproduct (TLC, HPLC, MS) Impure_Product->Identify_Byproduct Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Temp, Time, pH Incomplete_Reaction->Optimize_Conditions O_Acylation O-Acylation Identify_Byproduct->O_Acylation Racemization Racemization Identify_Byproduct->Racemization N_Alkylation N-Alkylation Identify_Byproduct->N_Alkylation Modify_Protocol_O_Acyl Adjust pH, Slow Addition O_Acylation->Modify_Protocol_O_Acyl Modify_Protocol_Rac Use Milder Base, Lower Temperature Racemization->Modify_Protocol_Rac Modify_Protocol_N_Alkyl Ensure N-Protection is Complete N_Alkylation->Modify_Protocol_N_Alkyl

Sources

Technical Support Center: Preserving Stereochemical Integrity of Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the stereochemical purity of chiral building blocks like Z-D-Tyrosine methyl ester is paramount for the success of your synthesis and the ultimate efficacy of your target molecule. This guide provides in-depth troubleshooting advice and best practices to prevent racemization during the critical carboxyl group activation step.

Understanding the Problem: The Mechanism of Racemization

Before troubleshooting, it's crucial to understand why racemization occurs. The primary pathway for racemization of N-urethane protected amino acids, such as this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1][2][3]

Here's the step-by-step mechanism:

  • Activation: A coupling reagent activates the carboxylic acid of the this compound, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).[2][4][5]

  • Oxazolone Formation: The urethane-protecting group's carbonyl oxygen can perform an intramolecular attack on the activated carboxyl group. This cyclization forms a planar, achiral oxazolone ring.[1][6]

  • Loss of Chirality: The proton at the α-carbon (the chiral center) of the oxazolone is now highly acidic and can be easily abstracted by any base present in the reaction mixture. This creates a symmetric enolate intermediate.[1][7]

  • Reprotonation: When this planar intermediate is reprotonated, it can occur from either face with roughly equal probability, leading to a mixture of D and L enantiomers—racemization.[1][7]

The key takeaway is that the longer the highly reactive activated species exists before coupling to the amine, the higher the risk of oxazolone formation and subsequent racemization.[2]

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Z_D_Tyr Z-D-Tyrosine (Chiral) Activated_Ester Highly Reactive Activated Intermediate Z_D_Tyr->Activated_Ester Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Anion Oxazolone->Enolate α-Proton Abstraction (Base) Racemic_Mix Z-D/L-Tyrosine (Racemized Product) Enolate->Racemic_Mix Reprotonation Peptide_Bond Desired Peptide Product (Stereochemically Pure) Activated_Ester_2->Peptide_Bond Rapid Aminolysis (Nucleophilic Attack)

Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.

Troubleshooting & FAQs

This section addresses common issues encountered during the activation of this compound.

Q1: I detected significant racemization in my product after a carbodiimide-mediated coupling (DCC, DIC, EDC). What is the most likely cause and how can I fix it?

A: This is a classic problem. Carbodiimides form a highly reactive O-acylisourea intermediate which is very susceptible to rearranging into the oxazolone.[5] The solution is rarely to stop using carbodiimides, but to control the reactivity of this intermediate.

Immediate Solution: Introduce a Racemization Suppressant (Additive).

Never use a carbodiimide alone for coupling protected amino acids. Additives react with the O-acylisourea faster than it can rearrange to the oxazolone, forming a new, more stable active ester that is less prone to racemization but still sufficiently reactive for aminolysis.[2][4][8]

  • Recommendation: Add one equivalent of an additive like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt) to your reaction. OxymaPure is often preferred due to its superior performance in suppressing racemization and its non-explosive nature compared to HOBt.[2][4][5]

Q2: I'm already using HOBt with DIC, but I still see some epimerization. What are my next steps?

A: While HOBt is effective, several factors can still lead to racemization. Let's troubleshoot further.

  • Check Your Base: Tertiary amines are required to neutralize salts and facilitate the reaction, but strong, sterically unhindered bases can directly abstract the α-proton, causing racemization even without an oxazolone intermediate.[7]

    • Action: If you are using triethylamine (TEA), switch to a bulkier, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[8][9] For particularly sensitive couplings, the use of 2,4,6-collidine has been shown to minimize racemization even further.[9][10]

  • Lower the Temperature: The formation of N-acylurea, a stable and unreactive byproduct of carbodiimide reactions, is temperature-dependent. Lowering the reaction temperature slows this side reaction and also reduces the rate of racemization.[8]

    • Action: Perform the activation and coupling steps at 0 °C.

  • Consider a Superior Additive: While HOBt is good, other additives may offer better performance.

    • Action: Substitute HOBt with HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure®. These have been shown to be more effective at suppressing racemization.[4][9]

Q3: Would changing my coupling reagent entirely be a better solution?

A: Yes, this is often the most robust solution. Modern coupling reagents are designed for high efficiency and low racemization by incorporating an additive moiety directly into their structure.

Recommendation: Switch to a phosphonium or uronium/aminium salt-based reagent. These reagents form active esters that are highly reactive yet less prone to racemization.

Reagent ClassExamplesPropensity for RacemizationNotes
Carbodiimides DCC, DIC, EDCHigh (without additives)Inexpensive but requires an additive like HOBt or OxymaPure.[8][11]
Uronium/Aminium HBTU, HATU, HCTU, COMULow to ModerateVery efficient and fast.[11][12] HATU and COMU are particularly effective.[13] COMU is a modern reagent with a superior safety profile.[8][12]
Phosphonium PyBOP, PyAOPLowVery effective, especially for sterically hindered couplings. Byproducts are non-carcinogenic, unlike older phosphonium reagents.[13]

Q4: I am performing a fragment condensation where my this compound is the C-terminal residue of a peptide fragment. The risk of racemization is extremely high. What is the best strategy?

A: Fragment condensation is notoriously difficult, and preserving stereochemistry at the C-terminal residue is the primary challenge. Here, your choice of reagent and conditions is critical.

Top-Tier Strategy:

  • Use a Low-Racemization Reagent: Your best choices are modern reagents known for their ability to suppress racemization. COMU is an excellent first choice due to its high efficiency and safety.[8][12] Alternatively, phosphonium salts like PyBOP are also highly recommended.[13]

  • In Situ Activation: Do not "pre-activate" the fragment for an extended period. Mix the peptide fragment, the coupling reagent, and a hindered base (like DIPEA) and add the amine component immediately.

  • Strict Temperature Control: Perform the entire reaction at 0 °C or even lower (-15 °C) to minimize all side reactions.

Best Practices & Recommended Protocols

Protocol 1: Low-Racemization Activation using Carbodiimide/OxymaPure

This protocol is a reliable standard for minimizing racemization when using carbodiimides.

  • Preparation: Dissolve this compound (1.0 equiv.) and OxymaPure (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF or DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Carbodiimide Addition: Add Diisopropylcarbodiimide (DIC) (1.1 equiv.) dropwise to the cooled solution while stirring.

  • Activation: Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Amine Addition: Add the amine component (1.0 equiv.) and the appropriate base (e.g., DIPEA, 1.2 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Protocol 2: High-Efficiency, Low-Racemization Coupling with COMU

This protocol is recommended for sensitive substrates or when maximum stereochemical purity is required.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the amine component (1.0 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv.) to the mixture.

  • Cooling: Cool the solution to 0 °C.

  • COMU Addition: Add solid COMU (1.1 equiv.) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring until completion. COMU reactions are often very fast.[12]

Caption: Troubleshooting workflow for racemization issues.

References

  • Vertex AI Search Result[14] : Details on the importance of low racemization coupling agents for peptide purity and biological activity.

  • Vertex AI Search Result[15] : Discusses the mechanism of racemization and the role of additives like HOBt in its suppression.

  • Vertex AI Search Result[1] : Explains the two general mechanisms of epimerization in peptide synthesis, highlighting the oxazol-5(4H)-one pathway as predominant.

  • Vertex AI Search Result[12] : Describes the development of COMU as a superior coupling reagent with reduced epimerization, good solubility, and a better safety profile.

  • Vertex AI Search Result[4] : Details the mechanism of HOBt and OxymaPure as additives, noting their role in preventing the formation of oxazolone intermediates.

  • Vertex AI Search Result[11] : Compares various coupling reagents, including carbodiimides and uronium salts like HBTU/TBTU, and mentions the reduction of racemization with HOBt.

  • Vertex AI Search Result[13] : Provides an overview of commonly used coupling reagents like HATU and PyBOP, noting their low racemization tendencies.

  • Vertex AI Search Result[16] : Mentions that conventional coupling reagents like HBTU, HATU, and DCC can cause significant racemization in sensitive cases.

  • Vertex AI Search Result[8] : A comprehensive guide that explains the role of additives (HOBt, OxymaPure) and bases (DIPEA, NMM, collidine) in controlling racemization.

  • Vertex AI Search Result[17] : Discusses how activation of N-protected amino acids can lead to racemization and the development of protecting groups to suppress it.

  • Vertex AI Search Result[2] : A detailed explanation of the role of coupling additives, showing how they intercept the reactive O-acylisourea intermediate to prevent oxazolone formation and racemization.

  • Vertex AI Search Result[9] : Covers the impact of different bases on racemization, noting that sterically hindered and weaker bases like 2,4,6-collidine produce the least racemic product.

  • Vertex AI Search Result[18] : Title of a study on the peptide racemization mechanism, distinguishing between enolization and oxazolone formation.

  • Vertex AI Search Result[19] : Notes that certain amino acids like histidine are particularly prone to racemization.

  • Vertex AI Search Result[5] : Describes OxymaPure® as an effective, non-explosive coupling additive that minimizes side-reactions associated with O-acylisourea intermediates, including oxazolone formation.

  • Vertex AI Search Result[20] : Citation for a key paper on the peptide racemization mechanism.

  • Vertex AI Search Result[6] : Identifies oxazolones as key intermediates in peptide synthesis that can be formed through dehydration.

  • Vertex AI Search Result[3] : Provides a diagram and context for the mechanism of racemization through an oxazolone intermediate.

  • Vertex AI Search Result[21] : Example of a technical guide with tables comparing reagent/base combinations and their racemization potential.

  • Vertex AI Search Result[22] : A general guide to solid-phase peptide synthesis, listing racemization as a common problem.

  • Vertex AI Search Result[7] : Describes the two mechanisms of epimerization: via oxazolone formation and via direct α-hydrogen abstraction by a base.

  • Vertex AI Search Result[23] : A practical discussion mentioning that benzotriazole-based coupling agents help suppress racemization.

  • Vertex AI Search Result[24] : A review on epimerization in peptide synthesis, noting it as a critical side reaction that affects bioactivity.

  • Vertex AI Search Result[25] : Differentiates between the terms epimerization (the mechanistic event) and racemization (the observed outcome).

  • Vertex AI Search Result[26] : An abstract of a review on epimerization, highlighting its impact and methods for suppression.

  • Vertex AI Search Result[10] : Research showing that protocols using collidine as a base can significantly suppress epimerization.

  • Vertex AI Search Result[27] : A webinar focused on avoiding epimerization, particularly with sensitive amino acids like Cysteine.

  • Vertex AI Search Result[28] : A study on the racemization of L-tyrosine under specific chemical conditions.

  • Vertex AI Search Result[29] : Describes a racemization-free coupling strategy by using a specific N-terminal protecting group that suppresses α-deprotonation.

Sources

Technical Support Center: Purification of Peptides Containing Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for navigating the unique purification challenges presented by peptides incorporating Z-D-Tyrosine methyl ester.

The presence of both an N-terminal Benzyloxycarbonyl (Z) group and a C-terminal methyl ester introduces significant hydrophobicity and specific chemical properties that demand careful consideration during purification.[1][2] These modifications, while often crucial for therapeutic design—the Z-group for protection or modulating bioactivity and the D-amino acid for enhancing enzymatic stability—can lead to issues such as poor solubility, peptide aggregation, and complex separation profiles during chromatography.[1]

This document is structured to provide not just protocols, but the underlying scientific rationale for each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of this compound that complicate peptide purification?

A1: The main challenges arise from three key features:

  • N-terminal Z-Group (Benzyloxycarbonyl): The benzyl ring of the Z-group is large and non-polar, dramatically increasing the overall hydrophobicity of the peptide.[3][4] This often leads to poor solubility in aqueous mobile phases.[5][6]

  • C-terminal Methyl Ester: By neutralizing the negative charge of the C-terminal carboxylate, the methyl ester further increases the peptide's hydrophobicity and alters its interaction with reversed-phase media.[3]

  • Combined Hydrophobicity: The cumulative effect of these groups can cause the peptide to aggregate or behave unpredictably during chromatography, leading to broad peaks, low recovery, and difficult separation from hydrophobic impurities.[1][7]

Q2: How stable are the Z-group and the methyl ester during standard purification conditions?

A2: Both protecting groups are generally stable under typical Reversed-Phase HPLC (RP-HPLC) conditions.

  • The Z-group is robust and stable to the acidic conditions (e.g., 0.1% Trifluoroacetic Acid - TFA) used in standard RP-HPLC mobile phases.[8][9] It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid, conditions not encountered during chromatography.[10][11]

  • The C-terminal methyl ester is also stable to mildly acidic conditions and will remain intact throughout the purification process.

Q3: Can I use standard C18 columns for purifying these peptides?

A3: While C18 columns are the workhorse of peptide purification, they may not be optimal for highly hydrophobic Z-protected peptides. The strong retention can lead to very broad peaks and require high concentrations of organic solvent for elution, which may compromise resolution. It is often advantageous to start with or switch to a stationary phase with lower hydrophobicity, such as C8 or C4 .[1] This reduces the strength of the interaction, allowing for elution with lower organic solvent concentrations and resulting in sharper peaks.

Q4: My Z-protected peptide is insoluble in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile). What should I do?

A4: This is a very common problem. Forcing dissolution in a weak solvent can lead to sample loss and column clogging.

  • Initial Dissolution Strategy: First, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6]

  • Dilution: Once dissolved, slowly add your initial mobile phase (e.g., Buffer A) to the DMSO/DMF solution. If the peptide stays in solution, it can be injected. If it precipitates, you may need to inject the sample in a higher initial concentration of organic solvent. This requires careful method optimization to ensure the peptide still binds to the column head.[12]

Q5: What are the most common impurities I should expect?

A5: Besides reagents from the synthesis and cleavage (e.g., scavengers), you should anticipate several peptide-related impurities:[13][14]

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[15][16]

  • Incompletely Deprotected Peptides: If your sequence contains other amino acids with side-chain protecting groups (e.g., tBu, Trt), residual amounts of these may remain.[13][17]

  • Diastereomers: Racemization of amino acids can occur during synthesis, although the use of a D-amino acid already makes the peptide a diastereomer of its all-L counterpart.[13]

  • Oxidized Peptides: If the sequence contains methionine or cysteine, oxidation is a common side product.[15][17]

The high hydrophobicity of your target peptide means it will likely co-elute with other hydrophobic impurities, making high-resolution separation critical.[1]

Troubleshooting Guide

This guide addresses specific problems encountered during the purification of peptides containing this compound.

Problem 1: Poor Solubility of Crude Peptide
Symptom Underlying Cause Recommended Solution
Crude peptide will not dissolve in aqueous buffers or low-percentage organic mobile phases.The combined hydrophobicity of the Z-group and methyl ester prevents interaction with polar solvents.[5][18]1. Use a Strong Co-Solvent: Dissolve the crude peptide in a minimal volume of DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP).[6] 2. Acidification: For some sequences, adding a small amount of acetic acid or formic acid can aid solubility by protonating basic residues. 3. Dilute Carefully: Slowly add the initial HPLC mobile phase to the dissolved sample. If precipitation occurs, consider adjusting the starting percentage of your organic mobile phase (Buffer B).
Problem 2: Poor Chromatographic Peak Shape (Broad or Tailing Peaks)
Symptom Underlying Cause Recommended Solution
The main peak is broad, shows significant tailing, or is split.Aggregation: The peptide is self-associating on the column.[1] Strong Retention: The peptide is interacting too strongly with the stationary phase (e.g., C18).[1] Secondary Interactions: Ionic interactions with residual silanols on the silica support.[19]1. Increase Column Temperature: Elevate the column temperature to 30-50°C. This can disrupt aggregates and improve peak shape. 2. Change Stationary Phase: Switch to a less hydrophobic column (C8 or C4).[1] 3. Optimize Mobile Phase: Ensure an effective ion-pairing agent (like 0.1% TFA) is used to minimize ionic interactions.[20] For very stubborn cases, consider alternative ion-pairing agents like formic acid.[21] 4. Reduce Flow Rate: A lower flow rate can sometimes improve resolution and peak symmetry.
Problem 3: Low Recovery of Purified Peptide
Symptom Underlying Cause Recommended Solution
The amount of lyophilized peptide is significantly lower than expected after purification.Precipitation on Column: The peptide may be precipitating at the head of the column upon injection if the mobile phase is too weak. Irreversible Binding: The peptide is binding irreversibly to the column due to its extreme hydrophobicity. Aggregation: Aggregated peptide may not be eluting properly or is being lost during processing.1. Optimize Injection Solvent: Ensure the peptide is fully solubilized before injection. Consider injecting in a slightly higher organic percentage if necessary. 2. Perform a Column Wash: After the gradient, perform a high-organic wash (e.g., 95% Acetonitrile) to elute any strongly bound material. 3. Check for Aggregation: Analyze the crude material and purified fractions by analytical HPLC. If aggregation is suspected, use dissolution techniques mentioned in Problem 1.
Problem 4: Co-elution of Target Peptide with Impurities
Symptom Underlying Cause Recommended Solution
The main peak is not baseline-resolved from one or more impurity peaks.Impurities (e.g., deletion sequences) have very similar hydrophobicity to the target peptide. The Z-group dominates the retention behavior, making small sequence differences hard to resolve.[1]1. Shallow the Gradient: A shallower gradient (e.g., 0.5% or even 0.2% change in Buffer B per minute) increases the separation window and improves resolution.[22][23] 2. Change Organic Modifier: Sometimes, switching from acetonitrile to methanol or isopropanol in Buffer B can alter the selectivity of the separation and resolve co-eluting peaks. 3. pH Modification: While less common for Z-protected peptides, changing the pH (if the peptide sequence allows) can alter the charge state of impurities and change their retention times. Caution: Ensure peptide stability at different pH values.[19]

Experimental Protocols & Visualizations

Protocol 1: RP-HPLC Purification of a Z-Protected Hydrophobic Peptide

This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific peptide sequence.

1. Preparation of Mobile Phases:

  • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.
  • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
  • Filter and degas both buffers before use.

2. Sample Preparation:

  • Weigh approximately 10-20 mg of crude peptide into a clean vial.
  • Add the minimum volume of DMSO required to fully dissolve the peptide (e.g., 200-500 µL). Gentle vortexing or sonication can assist.
  • Slowly add Buffer A until the desired concentration is reached (e.g., 10 mg/mL), ensuring the peptide remains in solution. If precipitation occurs, add a small amount of Buffer B to redissolve.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Method Development:

  • Column: Start with a C8 reversed-phase column (e.g., 10 mm ID for semi-preparative scale).
  • Flow Rate: Adjust based on column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
  • Detection: Monitor at 220 nm and 254 nm (the Z-group has a strong absorbance around 254 nm).
  • Scouting Gradient: Perform an initial broad gradient to determine the elution point of the peptide.
  • Time (min) | % B
  • --- | ---
  • 0 | 20
  • 5 | 20
  • 35 | 80
  • 40 | 95
  • 45 | 95
  • Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 50% B:
  • Time (min) | % B
  • --- | ---
  • 0 | 35
  • 5 | 35
  • 45 | 65 (Gradient slope of 0.75% B/min)
  • 50 | 95
  • 55 | 95

4. Fraction Collection and Analysis:

  • Collect fractions across the main peak(s) of interest.
  • Analyze the purity of each fraction using analytical RP-HPLC and Mass Spectrometry.
  • Pool fractions that meet the required purity level.

5. Post-Purification:

  • Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained.
Visualization: Troubleshooting Workflow

Troubleshooting_Purification start Crude Peptide Purification Start solubility Is the peptide soluble in initial mobile phase? start->solubility peak_shape Is the peak sharp and symmetrical? solubility->peak_shape Yes dissolve_dmso Action: Dissolve in min. DMSO, then dilute with Buffer A. solubility->dissolve_dmso No purity Is the purity >95%? peak_shape->purity Yes optimize_hplc Action: Shallow the gradient. Switch to C8/C4 column. Increase column temp. peak_shape->optimize_hplc No success Purification Successful purity->success Yes re_purify Action: Pool fractions and re-purify with optimized method. purity->re_purify No dissolve_dmso->peak_shape optimize_hplc->purity re_purify->start

Caption: Decision tree for troubleshooting common purification issues.

Visualization: Key Molecular Challenges

Molecular_Challenges Peptide Z-D-Tyrosine-Peptide-OMe Z-Group (N-Terminus) D-Tyrosine Methyl Ester (C-Terminus) Z_Prop Properties: • Highly Hydrophobic (Benzyl Ring) • Bulky • UV Active (254 nm) • Stable to TFA Peptide:z->Z_Prop D_Prop Properties: • Increases Enzymatic Stability • Can influence peptide conformation Peptide:d->D_Prop M_Prop Properties: • Neutralizes C-terminal charge • Increases Hydrophobicity Peptide:m->M_Prop Challenge1 Challenge: Poor Solubility & Aggregation Z_Prop->Challenge1 Challenge2 Challenge: Strong HPLC Retention & Co-elution Z_Prop->Challenge2 M_Prop->Challenge1 M_Prop->Challenge2

Sources

Optimizing cleavage conditions to prevent demethylation of Z-D-Tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Z-D-Tyrosine Methyl Ester Deprotection

A Guide to Optimizing Cleavage Conditions and Preventing Demethylation

Welcome to the technical support guide for handling this compound. As Senior Application Scientists, we understand that protecting group chemistry is a cornerstone of successful synthesis, and unintended side reactions can lead to significant setbacks in yield and purity. This guide is designed for researchers, chemists, and drug development professionals who are encountering the specific challenge of removing the benzyloxycarbonyl (Z or Cbz) group from this compound without inadvertently cleaving the methyl ester.

Here, we provide in-depth, field-proven answers to common questions, troubleshooting advice for established protocols, and optimized methods to ensure the integrity of your molecule.

Frequently Asked Questions & Troubleshooting

Q1: I attempted to deprotect my this compound using HBr in acetic acid and ended up with the free acid (demethylated product). What happened?

A1: This is a classic case of incompatible deprotection conditions. While HBr in acetic acid is a potent and rapid reagent for Z-group cleavage, it is also a harsh acidic method.[1][2] Methyl esters are susceptible to acid-catalyzed hydrolysis, especially in the presence of strong acids and any trace amount of water.[3]

  • Mechanism of Failure: The reaction proceeds via two competing pathways. The desired reaction is the acid-mediated cleavage of the carbamate.[4] However, the strong acid also protonates the carbonyl oxygen of the methyl ester, making it highly electrophilic and vulnerable to nucleophilic attack by water (present as a contaminant in reagents or introduced during workup) or even the acetic acid solvent, leading to hydrolysis and loss of the methyl group.[3] Prolonged reaction times or elevated temperatures significantly increase the rate of this undesired hydrolysis.[5]

  • Troubleshooting & Prevention: For substrates containing acid-labile groups like methyl esters, avoid using HBr/AcOH . Opt for milder, more selective methods such as catalytic hydrogenation, which is orthogonal to the methyl ester protecting group.[6]

Q2: Is catalytic hydrogenation a safe alternative? What are the optimal conditions to ensure the methyl ester remains intact?

A2: Yes, catalytic hydrogenation is the most common and highly recommended method for Z-group deprotection when a methyl ester is present.[7] The process is exceptionally mild and chemoselective, as the conditions required to cleave the benzyl C-O bond of the carbamate do not typically affect the more stable ester linkage.[6]

  • Mechanism of Selectivity: The reaction involves the hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst.[1][2] This mechanism is fundamentally different from the acid-catalyzed hydrolysis that cleaves the ester. The byproducts are simply toluene and carbon dioxide, which are easily removed.

  • Recommended Protocol (Catalytic Hydrogenation):

    • Dissolution: Dissolve the this compound (1.0 equivalent) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[1] Methanol is often preferred.

    • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol% relative to the substrate.[1]

    • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using either a balloon or a dedicated hydrogenation apparatus.[1] Ensure the system is properly flushed with an inert gas (Nitrogen or Argon) before introducing hydrogen.

    • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

    • Workup: Upon completion, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.[7]

    • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected D-Tyrosine methyl ester.

Q3: My hydrogenation reaction is very slow or has stalled. What can I do?

A3: Several factors can inhibit a hydrogenation reaction.

  • Catalyst Quality: The Pd/C catalyst may be old or deactivated. Always use a fresh, high-quality catalyst. In some cases, catalyst poisoning can occur if your sample contains sulfur or other impurities.

  • Hydrogen Delivery: Ensure you have a positive hydrogen pressure and that the reaction is being agitated sufficiently to ensure good mixing of the gas, liquid, and solid catalyst phases. For difficult reactions, a Parr hydrogenator with higher pressure may be necessary.

  • Solvent Choice: While MeOH and EtOH are standard, sometimes solvent choice can impact reaction rates. Ensure your solvent is anhydrous.

Q4: I don't have access to a hydrogenator. Are there any non-hydrogen gas alternatives that are safe for the methyl ester?

A4: Absolutely. Catalytic Transfer Hydrogenation is an excellent and safer alternative that avoids the use of pressurized hydrogen gas.[1] This method uses a hydrogen donor molecule in the presence of a palladium catalyst.

  • Mechanism: The hydrogen donor molecule (e.g., ammonium formate, formic acid, or cyclohexene) transfers hydrogen to the catalyst, which then performs the hydrogenolysis of the Z-group.[8][9]

  • Recommended Protocol (Transfer Hydrogenation with Ammonium Formate):

    • Dissolution: Dissolve the this compound (1.0 equivalent) in methanol or ethanol.[1]

    • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (NH₄HCO₂) (3-5 equivalents).[1]

    • Reaction: Stir the mixture at room temperature or with gentle heating (reflux conditions can also be used to speed up the reaction).[4]

    • Monitoring & Workup: Monitor the reaction by TLC.[1] Once complete, filter through Celite™ to remove the catalyst.[4]

    • Isolation: Evaporate the solvent. The residue can be dissolved in an organic solvent and washed with a saturated NaCl solution to remove excess ammonium formate before drying and final concentration.[4]

Advanced & Alternative Deprotection Strategies

Q5: Are there any other mild, non-hydrogenation methods to cleave the Z-group while preserving the methyl ester?

A5: Yes, for substrates that are sensitive to catalytic reduction (e.g., containing alkenes or other reducible groups), other methods can be employed.

  • Trimethylsilyl Iodide (TMSI): This reagent can cleave Z-groups under neutral conditions.[10][11] It works by a Lewis acid-mediated mechanism where the silyl group coordinates to the carbamate oxygen, followed by nucleophilic attack of the iodide ion at the benzylic carbon.[12]

    • Caution: TMSI is highly reactive and moisture-sensitive.[12] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[12] While effective for Z-groups, its compatibility must be carefully evaluated, as it can also cleave other ethers and esters under certain conditions.[11][12]

  • Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP): A recently reported mild method uses the Lewis acid AlCl₃ in the fluorinated solvent HFIP.[13][14] This system has been shown to be highly selective for N-Cbz deprotection in the presence of other sensitive groups.[13][14]

Workflow & Data Summary

Decision-Making Workflow for Z-Group Deprotection

The following diagram outlines a logical workflow for selecting the appropriate deprotection strategy for this compound.

G cluster_start Start: this compound cluster_check Initial Assessment cluster_methods Recommended Methods cluster_end Product start Substrate: This compound check_h2 Is the substrate sensitive to reduction? start->check_h2 hydrogenation Catalytic Hydrogenation (H₂ gas, Pd/C) check_h2->hydrogenation No lewis_acid Alternative Methods (e.g., TMSI, AlCl₃/HFIP) check_h2->lewis_acid Yes transfer Transfer Hydrogenation (Ammonium Formate, Pd/C) hydrogenation->transfer (H₂ gas unavailable?) product Product: D-Tyrosine Methyl Ester hydrogenation->product transfer->product lewis_acid->product

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating Z-D-Tyrosine methyl ester. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of peptide aggregation. As your virtual Senior Application Scientist, this guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Part 1: Understanding the Challenge - Why Do Peptides with this compound Aggregate?

Question: We are observing significant precipitation and aggregation of our custom peptide containing this compound during synthesis and purification. What makes this specific residue so prone to causing aggregation?

Answer:

The aggregation of peptides containing this compound is a multifaceted issue stemming from the unique combination of chemical properties inherent to this modified amino acid. Understanding these properties is the first step in effective troubleshooting.

  • Increased Hydrophobicity: The primary driver of aggregation is often the significant hydrophobicity contributed by both the benzyloxycarbonyl (Z) protecting group and the aromatic tyrosine side chain. In aqueous environments, these nonpolar moieties tend to self-associate to minimize their contact with water, leading to the formation of insoluble aggregates. The methyl ester on the C-terminus further reduces the overall charge and can increase hydrophobicity depending on the full peptide sequence.

  • π-π Stacking Interactions: The aromatic rings of the Z-group and the tyrosine side chain can engage in π-π stacking interactions. This is a non-covalent interaction where the electron clouds of adjacent aromatic rings align, creating a stabilizing force that promotes intermolecular association and can lead to the formation of ordered aggregates, including β-sheets.

  • Hydrogen Bonding: While the primary drivers are hydrophobic, hydrogen bonding between peptide backbones can stabilize the aggregated structures, particularly in the formation of β-sheets. Once initiated by hydrophobic collapse, these hydrogen bonds can lock the peptides into an insoluble state.

  • Impact of the D-Configuration: The presence of a D-amino acid can disrupt the typical secondary structures (like α-helices) that a peptide might otherwise form. While this can sometimes reduce aggregation by breaking up regular structures, in other contexts, it can expose hydrophobic regions or create novel turn structures that act as nucleation points for aggregation.

Part 2: Troubleshooting Guide - Strategies for Prevention and Solubilization

This section provides a series of targeted troubleshooting strategies. The optimal approach will depend on the specific sequence of your peptide and the stage at which aggregation is observed.

Proactive Strategies During Peptide Synthesis and Cleavage

Question: How can we prevent aggregation from occurring in the first place, starting from solid-phase peptide synthesis (SPPS)?

Answer:

Preventing aggregation early is often more effective than attempting to solubilize an already aggregated peptide.

  • Incorporate Aggregation-Disrupting Moieties: During synthesis, consider the strategic placement of "difficult sequence" disrupting units. For Fmoc-based SPPS, this can include the use of dipeptides that resist aggregation or the incorporation of a pseudo-proline dipeptide.

  • Optimize the Cleavage Cocktail: The composition of your cleavage cocktail is critical. For hydrophobic peptides, a standard cocktail might not be sufficient to keep the peptide in solution after it is cleaved from the resin. Consider adding scavengers that also have a solubilizing effect.

    Table 1: Recommended Cleavage Cocktail Modifications for Hydrophobic Peptides

ComponentStandard Cocktail (v/v)Modified Cocktail for Hydrophobic Peptides (v/v)Rationale
Trifluoroacetic Acid (TFA)95%85-90%Primary cleavage reagent.
Triisopropylsilane (TIS)2.5%5%Scavenger for carbocations.
Water2.5%5%Scavenger.
Dithiothreitol (DTT)0%2.5%Reduces Met(O) and scavenges.
Anisole0%2.5%Scavenger that can help solubilize aromatic residues.
Solubilization and Purification Strategies

Question: Our peptide has already precipitated after cleavage and ether precipitation. What are the best steps to solubilize it for HPLC purification?

Answer:

Solubilizing an aggregated peptide requires a systematic approach, often starting with the least aggressive solvents and moving to stronger, denaturing conditions.

Experimental Protocol: Stepwise Solubilization of Aggregated Peptides

  • Initial Screening with Common HPLC Solvents:

    • Begin with your initial HPLC mobile phase conditions (e.g., 70:30 Water:Acetonitrile with 0.1% TFA).

    • Vortex and sonicate the sample for 5-10 minutes. If it does not dissolve, proceed to the next step.

  • Introduction of Organic Acids:

    • Prepare a 5-10% solution of acetic acid or formic acid in water. These can disrupt hydrogen bonds and protonate acidic residues, increasing solubility.

    • Test a small aliquot of your peptide in this solution.

  • Use of Organic Solvents:

    • If the peptide remains insoluble, test solubility in solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Workflow:

      • Dissolve the peptide in a minimal amount of 100% DMSO (e.g., 50-100 µL).

      • Once dissolved, slowly add your aqueous HPLC mobile phase (e.g., water with 0.1% TFA) to the DMSO solution with vigorous vortexing. This "reverse addition" can sometimes prevent the peptide from immediately crashing out of solution.

      • Be aware that high concentrations of DMSO can affect peak shape and retention time in reverse-phase HPLC. Prepare your injection standards in a similar solvent mixture.

  • Denaturing Conditions (Use with Caution):

    • For extremely recalcitrant peptides, chaotropic agents can be used.

    • Prepare a 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea solution.

    • These are strong denaturants and will disrupt most non-covalent interactions.

    • Important: These agents are generally not compatible with direct injection onto an HPLC column. Their use is more for initial solubilization before a buffer exchange or dilution step.

Diagram 1: Troubleshooting Workflow for Peptide Solubilization

G cluster_0 Solubilization Protocol start Aggregated Peptide Sample step1 Attempt to dissolve in initial HPLC mobile phase start->step1 check1 Soluble? step1->check1 step2 Try 5-10% Acetic Acid or Formic Acid check1->step2 No success Ready for Purification/ Characterization check1->success Yes check2 Soluble? step2->check2 step3 Dissolve in minimal DMSO, then dilute with aqueous buffer check2->step3 No check2->success Yes check3 Soluble? step3->check3 step4 Use 6M GdnHCl or 8M Urea (for characterization, not direct injection) check3->step4 No check3->success Yes fail Consider Resynthesis or Sequence Modification step4->fail

Caption: A stepwise guide to solubilizing aggregated peptides.

Adjusting HPLC Conditions

Question: We managed to dissolve the peptide, but it precipitates on the HPLC column or gives very poor peak shape. How can we optimize our purification method?

Answer:

HPLC conditions must be carefully optimized for hydrophobic and aggregation-prone peptides.

  • Increase the Organic Modifier Concentration: You may need to start the gradient at a higher percentage of organic solvent (e.g., 30-40% acetonitrile or methanol) to maintain solubility on the column.

  • Elevated Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can increase peptide solubility and improve peak shape by reducing solvent viscosity and enhancing mass transfer. Most modern silica-based C18 columns are stable at these temperatures.

  • Alternative Ion-Pairing Agents: While TFA is standard, for some peptides, an alternative ion-pairing agent like difluoroacetic acid (DFA) or perfluoropentanoic acid can alter selectivity and improve peak shape.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can sonication damage my peptide? A1: While prolonged, high-energy sonication can potentially cause peptide degradation, short bursts (1-5 minutes) in an ice bath are generally safe and can be very effective at breaking up amorphous aggregates.

Q2: We see a "ghost peak" or significant carryover between HPLC runs. Is this related to aggregation? A2: Yes, this is a classic sign of an aggregation-prone or "sticky" peptide. The peptide is adsorbing to surfaces in the HPLC system (injector, tubing, column) and then slowly eluting in subsequent runs. To mitigate this, implement rigorous needle washes and blank injections between samples. A wash solution containing a higher percentage of organic solvent or a small amount of isopropanol can be effective.

Q3: Should we change the pH to improve solubility? A3: Adjusting the pH can be a powerful tool. The goal is to move the pH away from the peptide's isoelectric point (pI), the pH at which it has a net neutral charge and is often least soluble. If your peptide has several acidic residues (Asp, Glu), increasing the pH to deprotonate them (e.g., using an ammonium bicarbonate buffer) can increase solubility. Conversely, for basic peptides (Lys, Arg, His), a lower pH (like the standard 0.1% TFA) is beneficial.

Diagram 2: The Relationship Between pH, pI, and Peptide Solubility

G cluster_0 Impact of pH on Peptide Charge and Solubility low_pH Low pH (pH < pI) Peptide has net positive charge solubility_low Increased Solubility (Repulsion of positive charges) low_pH->solubility_low pI Isoelectric Point (pI) Peptide has net zero charge solubility_pI Minimum Solubility (Prone to aggregation) pI->solubility_pI high_pH High pH (pH > pI) Peptide has net negative charge solubility_high Increased Solubility (Repulsion of negative charges) high_pH->solubility_high

Caption: The effect of pH relative to the isoelectric point (pI) on peptide solubility.

References

  • Creighton, T. E. (1993). Proteins: Structures and Molecular Properties. W. H. Freeman. [Link]

  • Gazit, E. (2002). A possible role for π-stacking in the self-assembly of amyloid fibrils. The FASEB Journal, 16(1), 77-83. [Link]

  • Knowles, T. P., & Buehler, M. J. (2011). The mechanics of silk: from fibroin processing to spider silk fibres. Nature Reviews Materials, 12(2), 75-90. [Link]

  • Mandal, P. K., & Padmini, V. (2017). The role of D-amino acids in peptide design. RSC Advances, 7(64), 40259-40271. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Dolan, J. W. (2005). Temperature in Reversed-Phase HPLC. LCGC North America, 23(5), 472-479. [Link]

Improving solubility of Z-D-Tyrosine methyl ester for experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Z-D-Tyrosine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this compound. Here, we address common challenges, particularly concerning solubility, to ensure the successful integration of this compound into your research workflows.

Understanding this compound: A Technical Overview

This compound, also known as N-Benzyloxycarbonyl-D-tyrosine methyl ester, is a protected form of the amino acid D-tyrosine. The benzyloxycarbonyl (Z or Cbz) group protects the amine, while the methyl ester protects the carboxylic acid. This protection strategy is common in peptide synthesis and the development of pharmaceutical intermediates, as it allows for controlled, site-specific reactions.[1]

The hydrophobicity of the Z-group significantly influences the solubility profile of the molecule, often requiring careful consideration of solvent choice. Understanding the interplay between the protective groups and the inherent properties of the tyrosine side chain is crucial for effective handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The solubility of this compound is largely dictated by its hydrophobic protecting groups. Generally, it exhibits poor solubility in aqueous solutions alone. The recommended starting points are polar aprotic solvents. For a closely related compound, Boc-L-Tyrosine methyl ester, a solubility of up to 100 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, and similar high solubility can be expected for this compound in DMSO.[2] Other effective organic solvents include N,N-Dimethylformamide (DMF), methanol, and ethanol.[3][4]

Q2: My this compound is not dissolving, even in organic solvents. What should I do?

A2: If you encounter solubility issues, consider the following troubleshooting steps:

  • Increase the temperature: Gentle warming (e.g., in a 30-40°C water bath) can significantly improve solubility. Avoid excessive heat to prevent potential degradation.

  • Sonication: Use an ultrasonic bath to break down solid aggregates and enhance dissolution.[3]

  • Co-solvents: For applications requiring an aqueous final solution, a co-solvent approach is effective. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution depends on the solvent and pH.

  • Z (Cbz) group: The benzyloxycarbonyl group is stable under mildly acidic and basic conditions. However, it can be cleaved by strong acids (e.g., HBr in acetic acid) or through catalytic hydrogenolysis.[5][6]

  • Methyl ester group: The methyl ester is stable in neutral and mildly acidic conditions. It is susceptible to hydrolysis under strongly basic (saponification) or acidic conditions, which will yield the corresponding carboxylic acid.[7][8][9] For long-term storage of solutions, it is advisable to store them at -20°C or -80°C to minimize degradation.[2]

Q4: How should I store this compound powder and its solutions?

A4:

  • Powder: Store the solid compound in a tightly sealed container in a cool, dry place, typically at 2-8°C for long-term stability.[10]

  • Solutions: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]

Troubleshooting Guide: Solubility Issues

This section provides a structured approach to resolving common solubility challenges encountered with this compound.

Solubility Data Summary
SolventQualitative SolubilityRemarks
WaterInsolubleThe hydrophobic Z-group limits aqueous solubility.
MethanolSolubleA good initial choice for many applications.[11]
EthanolSolubleSimilar to methanol, widely used as a solvent.
Dimethyl Sulfoxide (DMSO)Highly SolubleAn excellent solvent for creating high-concentration stock solutions.[2]
N,N-Dimethylformamide (DMF)Highly SolubleAnother effective polar aprotic solvent for dissolving protected amino acids.[3]
Step-by-Step Protocol for Solubilization

This protocol provides a systematic approach to dissolving this compound for experimental use.

G cluster_troubleshooting Troubleshooting start Start: Weigh this compound powder solvent Select initial solvent (e.g., DMSO, DMF, Methanol) start->solvent add_solvent Add a small volume of the chosen solvent solvent->add_solvent vortex Vortex or stir vigorously add_solvent->vortex observe Observe for complete dissolution vortex->observe sonicate Sonicate the solution in a water bath observe->sonicate No success Solution ready for use or dilution observe->success Yes warm Gently warm the solution (30-40°C) sonicate->warm observe2 Complete dissolution? warm->observe2 add_more_solvent Incrementally add more solvent observe2->add_more_solvent No observe2->success Yes add_more_solvent->vortex fail Re-evaluate solvent choice or consult further resources add_more_solvent->fail

Caption: A workflow for dissolving this compound.

Experimental Workflow for Preparing a Stock Solution

This workflow details the preparation of a stock solution and its subsequent dilution for use in an aqueous experimental system.

G cluster_optimization Optimization start Start: Prepare a concentrated stock solution in 100% DMSO dilution Slowly add the stock solution dropwise to the aqueous buffer with constant stirring start->dilution check Monitor for any signs of precipitation dilution->check lower_conc If precipitation occurs, try a lower final concentration check->lower_conc Precipitation occurs final_solution The final working solution is ready check->final_solution No precipitation lower_conc->dilution adjust_ph Adjust the pH of the final solution (if compatible with the experiment) lower_conc->adjust_ph adjust_ph->dilution

Caption: A workflow for preparing an aqueous working solution from a DMSO stock.

References

  • National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH. [Link]

  • National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. NIH. [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. ResearchGate. [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • MDPI. (2025). Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. MDPI. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Reddit. (2013). Can you cleave methyl esters using acid instead of base? Anyone used this method before?. Reddit. [Link]

  • ResearchGate. (n.d.). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

  • PubMed. (n.d.). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. PubMed. [Link]

  • European Patent Office. (2001). Method for extracting amino acid ester. European Patent Office. [Link]

  • INIS-IAEA. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. INIS-IAEA. [Link]

  • ScienceDirect. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. ScienceDirect. [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

  • PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

  • ChemBK. (n.d.). L-TYROSINE METHYL ESTER. ChemBK. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Semantic Scholar. [Link]

Sources

Technical Support Center: HPLC Purification Protocol Optimization for Z-D-Tyrosine Methyl Ester Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the HPLC purification of Z-D-Tyrosine methyl ester peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring you can adapt and optimize your protocols effectively.

The purification of peptides containing a this compound modification presents unique challenges due to the significant hydrophobicity imparted by the benzyloxycarbonyl (Z) protecting group and the methyl ester on the C-terminus.[1][2] These modifications can lead to issues such as poor solubility, strong retention on reversed-phase columns, and peak tailing. This guide will walk you through common problems and provide systematic approaches to resolve them.

Core Principles for Purifying Hydrophobic Peptides

Understanding the behavior of this compound peptides in a reversed-phase HPLC (RP-HPLC) system is crucial for successful purification. The primary retention mechanism is the hydrophobic interaction between the peptide and the stationary phase.[3] However, secondary interactions can complicate separations.

Key factors to consider include:

  • Column Chemistry: The choice of stationary phase (e.g., C18, C8, C4) and its properties (pore size, end-capping) is critical.[][5]

  • Mobile Phase Composition: The organic modifier, aqueous buffer, and additives like trifluoroacetic acid (TFA) dictate the elution profile and peak shape.[6]

  • Temperature: Operating at elevated temperatures can improve peak shape and recovery for hydrophobic peptides.[6][7]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound peptides in a question-and-answer format.

Peak Shape and Resolution Issues
Q1: Why is my peptide peak broad and tailing?

A1: Peak tailing is a common problem, often indicating secondary interactions between the peptide and the stationary phase or other system issues.[3][8][9]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on your peptide, causing tailing.[3][8][10]

    • Solution: Operate at a lower pH (around 2-3) by using an appropriate concentration of an acid modifier like TFA. This protonates the silanol groups, minimizing these unwanted interactions.[3] High-purity silica columns with minimal metal impurities also reduce the need for high concentrations of ion-pairing reagents.[7]

  • Insufficient Ion-Pairing: TFA acts as an ion-pairing agent, sharpening peaks by forming a neutral complex with the peptide.

    • Solution: While 0.1% TFA is a standard concentration, for peptides with multiple positive charges or strong secondary interactions, increasing the TFA concentration to 0.2-0.25% can improve peak shape and resolution.[][11][12] However, be mindful that higher TFA concentrations can lead to baseline drift, especially at lower wavelengths.[]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample mass injected onto the column. As a rule of thumb, for a 4.6 mm ID analytical column, the loading capacity is typically in the low milligram range.

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing.

    • Solution: Evaluate the column's performance. If the problem persists with a new column, the issue lies elsewhere. If not, replacing the column is necessary.[3] Using a guard column can protect the analytical column from contaminants.[13][14]

Q2: My peptide of interest is not separating from a closely eluting impurity. How can I improve resolution?

A2: Improving resolution requires manipulating the selectivity of your chromatographic system.

Strategies for Enhancing Resolution:

  • Optimize the Gradient: A shallower gradient increases the time the peptide spends interacting with the stationary phase, allowing for better separation of components with similar hydrophobicity.

  • Change the Organic Modifier: While acetonitrile is the most common organic modifier, switching to or adding methanol or isopropanol can alter the selectivity of the separation.[6][15] For very hydrophobic peptides, n-propanol can be effective.[16]

  • Adjust the Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can change selectivity and improve peak shape, especially for larger or more hydrophobic peptides.[6][7]

  • Select a Different Column:

    • Stationary Phase: If you are using a C18 column, switching to a C8, C4, or a phenyl phase can provide different selectivity.[7][17] C4 columns are generally recommended for very hydrophobic peptides.[][17]

    • Pore Size: For larger peptides, a wider pore size (e.g., 300 Å) is recommended to allow for better diffusion into and out of the pores, leading to sharper peaks and better resolution.[6][7]

  • Change the Mobile Phase pH: Adjusting the pH can change the ionization state of the peptide, which in turn affects its retention and selectivity. Using formic acid instead of TFA is a common alternative that can alter the separation profile.[15]

Recovery and Yield Problems
Q3: I'm experiencing low recovery of my this compound peptide. What can I do?

A3: Low recovery of hydrophobic peptides is often due to their tendency to adsorb to surfaces or precipitate during the purification process.[5][18]

Troubleshooting Steps for Low Recovery:

  • Improve Sample Solubility: The Z-group and methyl ester make these peptides highly hydrophobic and potentially difficult to dissolve in aqueous solutions.

    • Solution: Ensure the peptide is fully dissolved before injection. You may need to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol, and then dilute it with the initial mobile phase.[][5][16] Be cautious, as injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]

  • Increase Column Temperature: Higher temperatures can improve the solubility of hydrophobic peptides in the mobile phase, reducing the chances of precipitation on the column and improving recovery.[7]

  • Use a Different Organic Modifier: For highly hydrophobic peptides, using n-propanol or isopropanol in the mobile phase can enhance solubility and recovery compared to acetonitrile.[5][16]

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces within the HPLC system (e.g., stainless steel tubing, injector parts).

    • Solution: Using a biocompatible HPLC system with PEEK tubing and components can minimize this issue. Passivating a stainless steel system with a strong acid can also help.[5]

Method Development and Optimization
Q4: What is a good starting point for developing an HPLC method for a new this compound peptide?

A4: A systematic approach is key to efficient method development.

Initial Method Development Protocol:

  • Column Selection: Start with a C18 reversed-phase column. Given the hydrophobicity, a C8 or C4 column may also be a good initial choice.[5] A wide-pore column (300 Å) is generally recommended for peptides.[6]

  • Mobile Phase:

    • Aqueous (A): 0.1% TFA in HPLC-grade water.

    • Organic (B): 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A common starting gradient is a linear gradient from 5% to 95% B over 30-60 minutes.

  • Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 1 mL/min is typical.[7]

  • Detection: The Z-group has a strong UV absorbance. Monitor at 254-260 nm, in addition to the peptide bond absorbance at 214-220 nm.[1]

  • Temperature: Start at ambient temperature, but consider increasing it to 40-60°C if peak shape or recovery is poor.[6]

Workflow for Method Development:

MethodDevelopment Start Define Purification Goals (Purity, Yield) Col_Select Column Selection (C18, C8, or C4; 300Å) Start->Col_Select Mob_Phase Mobile Phase Selection (0.1% TFA in Water/ACN) Col_Select->Mob_Phase Initial_Run Initial Gradient Run (e.g., 5-95% B in 30 min) Mob_Phase->Initial_Run Analyze Analyze Chromatogram (Peak Shape, Resolution, Retention) Initial_Run->Analyze Troubleshoot Troubleshoot? Analyze->Troubleshoot Optimize Optimize Parameters Troubleshoot->Optimize Yes Final_Method Final Method Troubleshoot->Final_Method No Optimize->Initial_Run Iterate

Caption: Workflow for HPLC method development.

Q5: How do I choose the right column for my this compound peptide?

A5: The choice of column depends on the overall hydrophobicity and size of your peptide.

Column TypeChain LengthHydrophobicityRecommended Use
C18 18 carbonsHighGeneral-purpose for peptides < 4000 Da. Good starting point.[]
C8 8 carbonsMediumGood alternative to C18, may offer different selectivity.
C4 4 carbonsLowRecommended for large (> 5000 Da) or very hydrophobic peptides.[][17]
Phenyl Phenyl groupAlternativeOffers different selectivity based on pi-pi interactions, similar hydrophobicity to C4.[7]

Pore Size: For most peptides, a wide-pore silica (e.g., 300 Å) is preferable to a standard small-molecule pore size (~100 Å) as it improves peak shape and recovery.[6][7]

Troubleshooting Decision Tree:

Troubleshooting Problem Identify Problem PeakTailing Peak Tailing/ Broadening Problem->PeakTailing LowRecovery Low Recovery Problem->LowRecovery PoorResolution Poor Resolution Problem->PoorResolution CauseTailing Potential Causes PeakTailing->CauseTailing CauseRecovery Potential Causes LowRecovery->CauseRecovery CauseResolution Potential Causes PoorResolution->CauseResolution Silanol Silanol Interactions CauseTailing->Silanol Overload Column Overload CauseTailing->Overload IonPair Insufficient Ion-Pairing CauseTailing->IonPair SolTailing Solutions Silanol->SolTailing Overload->SolTailing IonPair->SolTailing LowerpH Lower pH (Increase TFA) SolTailing->LowerpH ReduceLoad Reduce Sample Load SolTailing->ReduceLoad IncreaseTFA Increase TFA to 0.2-0.25% SolTailing->IncreaseTFA Adsorption Adsorption/Precipitation CauseRecovery->Adsorption SolRecovery Solutions Adsorption->SolRecovery StrongerSolvent Use Stronger Injection Solvent (e.g., DMSO, IPA) SolRecovery->StrongerSolvent IncreaseTemp Increase Temperature SolRecovery->IncreaseTemp ChangeModifier Change Organic Modifier (e.g., n-propanol) SolRecovery->ChangeModifier Gradient Gradient Too Steep CauseResolution->Gradient Selectivity Poor Selectivity CauseResolution->Selectivity SolResolution Solutions Gradient->SolResolution Selectivity->SolResolution ShallowGradient Use Shallower Gradient SolResolution->ShallowGradient ChangeColumn Change Column (C8, C4) SolResolution->ChangeColumn ChangeTemp Change Temperature SolResolution->ChangeTemp ChangeModifierRes Change Organic Modifier SolResolution->ChangeModifierRes

Caption: Troubleshooting decision tree for common HPLC issues.

References
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (n.d.). ResearchGate. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]

  • Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. (2006, December 13). Taylor & Francis Online. Retrieved from [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Any experience with HPLC Peptide purification using only acetonitrile and water (no TFA)? (2021, December 14). ResearchGate. Retrieved from [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • How does mobile phase modifier concentration impact peptide purity with flash chromatography? (2023, February 6). Biotage. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group. Retrieved from [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link]

  • Which chromatography is preferred for purification of hydrophobic peptide? (2021, May 30). ResearchGate. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. Retrieved from [Link]

  • Troubleshooting protein recovery issues. (2025, March 20). Cytiva. Retrieved from [Link]

  • Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]

  • What to expect recovery-wise from purification of peptides. (2012, May 12). Chromatography Forum. Retrieved from [Link]

  • L-TYROSINE METHYL ESTER. (n.d.). ChemBK. Retrieved from [Link]

  • Tyrosine Methyl Ester. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. (2006, July). PubMed. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Effects of Z-D-Tyrosine and Z-L-Tyrosine in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the chirality of constituent amino acids plays a pivotal role in defining the ultimate biological and pharmacological profile of a molecule. The substitution of a naturally occurring L-amino acid with its D-enantiomer is a well-established strategy to modulate peptide properties. This guide provides an in-depth technical comparison of peptides incorporating Z-D-Tyrosine versus those with the native Z-L-Tyrosine, offering insights into the profound effects of this stereochemical switch on peptide stability, receptor interaction, and overall function.

The Stereochemical Imperative: L- vs. D-Amino Acids

The fundamental difference between Z-L-Tyrosine and Z-D-Tyrosine lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers. The benzyloxycarbonyl (Z) group serves as a common protecting group for the amine terminus in peptide synthesis. While chemically identical in terms of atomic composition and connectivity, the spatial arrangement of the substituents around the alpha-carbon profoundly influences how the amino acid, and consequently the peptide it's part of, interacts with the chiral environment of a biological system.[1]

Proteins and enzymes in most living organisms are composed almost exclusively of L-amino acids. This inherent chirality dictates the specificity of biological interactions, from enzymatic catalysis to receptor binding.

The Impact of Chirality on Peptide Properties: A Comparative Analysis

The decision to incorporate Z-D-Tyrosine in place of Z-L-Tyrosine is a strategic one, aimed at overcoming some of the inherent limitations of native peptides as therapeutic agents. The primary advantages conferred by D-amino acid substitution are enhanced enzymatic stability and altered receptor binding kinetics, which can lead to improved pharmacokinetic profiles.

Enhanced Enzymatic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the bloodstream and tissues. These enzymes, being chiral themselves, exhibit a high degree of stereoselectivity, primarily recognizing and cleaving peptide bonds involving L-amino acids.

By incorporating a D-amino acid like Z-D-Tyrosine, the peptide becomes a poor substrate for most endogenous proteases. The altered stereochemistry at the peptide bond adjacent to the D-amino acid sterically hinders the enzyme's active site, rendering the peptide significantly more resistant to proteolytic cleavage.[1] This increased stability translates to a longer plasma half-life, a critical attribute for a therapeutic agent.[2][3][4] For instance, replacing L-amino acids with their D-counterparts in somatostatin led to an increase in its plasma half-life from a mere few minutes to 1.5 hours.[3]

Illustrative Experimental Data: Proteolytic Stability Assay

To quantify the difference in enzymatic stability, a comparative in vitro assay can be performed by incubating peptides containing either Z-L-Tyrosine or Z-D-Tyrosine with human serum or a specific protease. The amount of intact peptide remaining over time is then measured by High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical Half-life of a Model Peptide in Human Serum

Peptide VariantTyrosine IsomerHalf-life (t½) in Human Serum (hours)
Peptide-LZ-L-Tyrosine0.5
Peptide-DZ-D-Tyrosine> 24

This data is illustrative and intended to represent the expected outcome based on established principles.

Modulation of Receptor Binding and Biological Activity

The stereochemistry of an amino acid within a peptide can significantly influence its three-dimensional conformation. This, in turn, affects how the peptide interacts with its target receptor. The precise impact of substituting Z-L-Tyrosine with Z-D-Tyrosine on receptor binding is context-dependent and can vary from a decrease in affinity to, in some cases, an increase or a switch in selectivity.

A change in the orientation of the tyrosine side chain can alter the key interactions (e.g., hydrogen bonding, hydrophobic interactions) within the receptor's binding pocket.[5] For example, a study on a T cell receptor showed that a phenylalanine to tyrosine substitution at a specific position influenced binding to both the TCR and the Ld molecule.[6]

Illustrative Experimental Data: Receptor Binding Affinity

Receptor binding affinity is typically determined using techniques such as radioligand binding assays or Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of the affinity, with a lower Kd value indicating a stronger binding interaction.

Table 2: Hypothetical Receptor Binding Affinity (Kd) of a Model Peptide

Peptide VariantTyrosine IsomerReceptor Binding Affinity (Kd) in nM
Peptide-LZ-L-Tyrosine10
Peptide-DZ-D-Tyrosine50

This data is illustrative. The actual effect on binding affinity can vary and must be determined empirically.

Experimental Protocols

To empirically determine the effects of Z-D-Tyrosine incorporation, the following experimental protocols can be employed.

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing either Z-D-Tyrosine or Z-L-Tyrosine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.[7][8][9][10]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Z-L-Tyr or Z-D-Tyr) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final residue Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).[11]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either Z-L-Tyrosine or Z-D-Tyrosine) using a coupling reagent such as HATU or HBTU and a base like diisopropylethylamine (DIEA). Add this activated amino acid to the resin to form the peptide bond.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Proteolytic Stability Assay

This assay evaluates the resistance of the synthesized peptides to enzymatic degradation.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Incubation Incubate Peptide with Serum/Protease Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with TFA) Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis Quantification Quantify Intact Peptide Analysis->Quantification

Caption: Workflow for assessing the proteolytic stability of peptides.

Step-by-Step Methodology:

  • Peptide Incubation: Incubate a known concentration of the test peptide (Peptide-L or Peptide-D) in human serum or a solution containing a specific protease (e.g., trypsin) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as trifluoroacetic acid (TFA).

  • Protein Precipitation: Precipitate the serum proteins by centrifugation.

  • HPLC Analysis: Analyze the supernatant, which contains the peptide and its degradation products, by RP-HPLC.

  • Quantification: Determine the concentration of the intact peptide at each time point by measuring the area of the corresponding peak in the HPLC chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Receptor Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (the peptide) and an analyte (the receptor).[12][13][14][15][16]

Workflow for SPR-based Receptor Binding Assay

SPR_Workflow Immobilization Immobilize Receptor on Sensor Chip Injection Inject Peptide (Analyte) Immobilization->Injection Association Monitor Association Injection->Association Dissociation Monitor Dissociation Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Analyze Sensorgram to Determine ka, kd, and Kd Dissociation->Data_Analysis Regeneration->Injection Next concentration

Sources

A Senior Application Scientist's Guide to Validating Z-D-Tyrosine Methyl Ester Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the robust validation of Z-D-Tyrosine methyl ester incorporation into proteins using mass spectrometry. As researchers increasingly employ non-canonical amino acids (ncAAs) to probe biological systems, engineer novel proteins, or develop new therapeutics, the need for rigorous and unambiguous confirmation of their incorporation is paramount. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring your protocols are not just procedures, but self-validating systems.

The "Why": Understanding this compound

This compound (Z-D-Tyr-OMe) is a derivative of the amino acid tyrosine. It features two key modifications: a benzyloxycarbonyl ("Z" or "Cbz") group protecting the amine terminus and a methyl ester protecting the carboxyl terminus. These protecting groups make it a common building block in solid-phase peptide synthesis. However, its potential incorporation into proteins in vivo or in vitro opens avenues for creating uniquely modified proteins.

Key Chemical Properties:

  • Chemical Name: (R)-methyl 2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoate

  • Molecular Formula: C₁₈H₁₉NO₅[1][2][3]

  • Monoisotopic Mass: 329.1263 Da[1]

  • Canonical Counterpart (Tyrosine): Monoisotopic Mass = 181.0739 Da

The core principle of MS-based validation lies in detecting the mass shift resulting from this substitution. The expected mass increase for each incorporation event is:

329.1263 Da (Z-D-Tyr-OMe) - 181.0739 Da (Tyrosine) = 148.0524 Da

This precise mass difference is the signature we will hunt for in our analysis.

The "How": A Self-Validating Experimental Workflow

The most robust and widely used method for this type of analysis is "bottom-up" or "shotgun" proteomics.[4][5][6][7][8] This strategy involves enzymatically digesting the protein into smaller, more manageable peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

dot

Caption: Bottom-up proteomics workflow for ncAA incorporation validation.

Detailed Step-by-Step Protocol

PART 1: Sample Preparation (The Foundation)

  • Protein Expression & Control Generation:

    • Experimental Sample: Express your protein of interest in a system (e.g., cell-free, E. coli, mammalian cells) supplemented with Z-D-Tyr-OMe.

    • Negative Control (Crucial for Trustworthiness): In parallel, express the same protein under identical conditions but without the addition of Z-D-Tyr-OMe. This control is non-negotiable; it allows you to definitively attribute any observed mass shifts to the ncAA.

  • Protein Purification:

    • Purify the protein from both experimental and control samples. Affinity chromatography (e.g., His-tag, Strep-tag) is common. The goal is to achieve high purity to reduce sample complexity.

  • Quantification and Purity Check:

    • Quantify the protein concentration (e.g., Bradford or BCA assay).

    • Verify purity and integrity using SDS-PAGE. You may not see a size shift on the gel due to a single amino acid substitution, but it confirms the presence of your full-length protein.

PART 2: Proteolytic Digestion (Breaking it Down to Build it Up)

  • Denaturation, Reduction, and Alkylation:

    • Why: This sequence unfolds the protein and breaks/blocks disulfide bonds, ensuring the protease has complete access to its cleavage sites.

    • How: Resuspend a known amount of protein (e.g., 20-50 µg) in a denaturing buffer (e.g., 8 M Urea). Reduce disulfide bonds with DTT and then alkylate the resulting free thiols with iodoacetamide (IAA).

  • Enzymatic Digestion:

    • Why: We use a specific protease, most commonly trypsin, to cleave the protein into peptides. Trypsin's specificity (cleaving after Lysine and Arginine) creates a predictable set of peptides, which is essential for database searching.[6][7]

    • How: Dilute the urea concentration to <2 M to ensure trypsin activity. Add trypsin at a specific enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Why: Salts and detergents from the digestion buffer can interfere with chromatography and ionization.

    • How: Use a C18 solid-phase extraction (SPE) column or tip to desalt the peptide mixture. Elute the clean peptides in a solvent compatible with the LC-MS system (e.g., high organic solvent with a small amount of acid).

PART 3 & 4: LC-MS/MS Analysis and Data Interpretation (The Discovery)

  • nanoLC Separation: Peptides are separated on a reversed-phase C18 column over a gradient of increasing organic solvent. This separation reduces complexity and allows for the analysis of one peptide at a time by the mass spectrometer.

  • MS1 Scan (The Survey): The mass spectrometer scans the masses of all peptides as they elute from the column. This is where you will look for the precursor ion of your target peptide with the +148.0524 Da mass shift.

  • MS2 Scan (The Confirmation): The instrument isolates a specific precursor ion (e.g., the one with the expected mass shift), fragments it (typically via collision-induced dissociation, CID), and measures the masses of the resulting fragments.

  • Database Searching: The acquired MS2 spectra are searched against a protein database.

    • For the Control: Search for your protein of interest with standard modifications (e.g., carbamidomethylation of cysteine).

    • For the Experimental Sample: Perform the same search but add a variable modification on Tyrosine corresponding to a mass shift of +148.0524 Da.

  • Manual Validation: This is a critical step for trustworthiness. Pull up the MS2 spectrum for the identified, mass-shifted peptide. The fragmentation pattern (the "b" and "y" ions) should convincingly match the peptide's sequence, confirming the modification is localized to a specific tyrosine residue.

Comparison of Validation Strategies

While bottom-up proteomics is the most comprehensive approach, it's valuable to understand its position relative to other methods.

dot

Sources

A Senior Application Scientist's Guide to Peptide Bioactivity: A Comparative Analysis of D- vs. L-Tyrosine Methyl Ester Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Switch in Peptide Therapeutics

In the landscape of peptide drug development, the pursuit of enhanced therapeutic profiles is relentless. Native peptides, composed exclusively of L-amino acids, often face the dual hurdles of rapid proteolytic degradation and suboptimal receptor engagement, limiting their clinical utility. A proven strategy to overcome these limitations is the site-specific substitution of L-amino acids with their non-canonical D-enantiomers. This guide provides an in-depth comparison of the biological activities of peptides containing D-Tyrosine versus their native L-Tyrosine counterparts. While L-Tyrosine methyl ester is a crucial intermediate in solid-phase peptide synthesis for protecting the C-terminus, the primary biological impact stems from the chirality of the alpha-carbon in the final peptide product.[1] Therefore, this guide will focus on the profound functional consequences of the D- versus L-Tyrosine substitution, a single stereochemical alteration that can dramatically redefine a peptide's pharmacokinetic and pharmacodynamic properties. We will explore the causal mechanisms behind these differences and provide validated experimental protocols to empower researchers in their own drug discovery endeavors.

The Core Dichotomy: Stability vs. Recognition

The decision to incorporate a D-amino acid, such as D-Tyrosine, is fundamentally a balancing act between enhancing metabolic stability and maintaining, or even improving, biological recognition by the target receptor.

Enzymatic Stability: Resisting the Proteolytic Onslaught

The primary and most predictable advantage of D-amino acid substitution is a dramatic increase in resistance to enzymatic degradation.[2] Proteases, the enzymes responsible for peptide cleavage, have active sites that are exquisitely stereospecific for L-amino acid substrates. The introduction of a D-amino acid at or near a cleavage site disrupts this recognition, effectively "locking" the peptide bond against hydrolysis.[3]

Causality: This resistance stems from the altered three-dimensional orientation of the D-amino acid's side chain relative to the peptide backbone. This change prevents the peptide from fitting correctly into the chiral active site of a protease, analogous to a left-handed glove not fitting a right hand. Numerous studies have demonstrated that this strategy can significantly prolong the half-life of peptides in biological fluids like human serum and plasma.[4][5][6] This enhanced stability is a critical factor for transforming a transiently active peptide into a viable therapeutic agent.

Receptor Binding and Biological Activity: A Complex Interplay

Unlike the predictable effect on stability, the impact of a D-Tyrosine substitution on receptor binding is highly context-dependent and unpredictable without empirical testing. The Tyrosine side chain, with its phenolic hydroxyl group, is a frequent key player in molecular recognition, capable of forming hydrogen bonds and participating in hydrophobic interactions within a receptor's binding pocket.[7][8]

  • Potential for Maintained or Enhanced Affinity: In some cases, the altered conformation induced by a D-amino acid can present the critical pharmacophore in a more favorable orientation for receptor binding, leading to equal or even increased affinity and potency.[9] This is often the goal of rational drug design.

  • Risk of Diminished Affinity: Conversely, if the native L-Tyrosine's specific orientation is essential for a critical contact point with the receptor, its replacement with a D-enantiomer can disrupt this interaction, leading to a significant loss of biological activity.[10] Natural biological processes, such as peptide chain elongation during protein synthesis, exhibit a profound discrimination against D-amino acids, underscoring the inherent specificity of biological systems for L-isomers.[10]

  • Altered Specificity: The substitution can sometimes alter the peptide's binding profile, reducing affinity for its primary target while potentially increasing it for off-target receptors.

Cellular Uptake and Permeability

The chirality of a peptide can also influence its ability to cross cellular membranes. The data on this topic is varied, suggesting the outcome is dependent on the peptide sequence, cell type, and uptake mechanism.[11] Some studies report that cellular uptake is independent of chirality.[12] Others have found that the enhanced proteolytic stability of D-peptides leads to greater overall uptake over time.[11] However, contrasting research indicates that for certain cell-penetrating peptides (CPPs), the L-enantiomers are internalized more efficiently via interactions with cell-surface heparan sulfates.[11] The primary mechanisms of entry, such as endocytosis, appear to be conserved between L- and D-peptides.[12][13][14]

Comparative Data Summary

The following table summarizes the general trends observed when comparing peptides containing D-Tyrosine versus L-Tyrosine. It is crucial to recognize that these are generalizations, and the specific impact must be determined experimentally for each unique peptide sequence.

Biological Parameter Peptide with L-Tyrosine (Native) Peptide with D-Tyrosine Primary Rationale Supporting Citations
Enzymatic Stability Low; susceptible to proteolysis.High; significantly increased resistance to proteases.D-amino acid conformation does not fit into the chiral active sites of proteases.[3][4][6][15]
Biological Half-Life Typically short (minutes to hours).Significantly extended.A direct consequence of increased enzymatic stability.[5][12]
Receptor Binding Affinity Native affinity; serves as the baseline.Variable; can be decreased, maintained, or increased.Depends on whether the D-isomer's conformation is compatible with the receptor's binding pocket.[9][10]
Cellular Uptake Serves as the baseline.Variable; can be higher, lower, or unchanged.Influenced by a combination of stability and interactions with cell surface molecules.[11][12]
Immunogenicity Can elicit an immune response.Can have altered immunogenic properties.Changes in proteolytic processing can alter how the peptide is presented to the immune system.[6]
Potential Cytotoxicity Generally low for native sequences.Can be increased; must be evaluated case-by-case.The mechanism is not fully understood but may relate to off-target interactions or peptide aggregation.[4][5][16]

Essential Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of D- vs. L-Tyrosine containing peptides, a series of validated, quantitative assays must be performed. The following protocols provide a robust framework for this evaluation.

Protocol: In Vitro Proteolytic Stability Assay

This assay directly measures the resistance of the peptides to enzymatic degradation in a relevant biological matrix, such as human serum or plasma.

Methodology:

  • Peptide Preparation: Reconstitute the L- and D-Tyrosine peptides in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation: Add 10 µL of each peptide stock solution to 90 µL of fresh human serum or plasma. A control sample with peptide in buffer alone should also be prepared.

  • Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid) to the aliquot, followed by centrifugation to precipitate serum proteins.

  • Analysis: Analyze the supernatant from each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Data Quantification: Calculate the percentage of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram, relative to the T=0 time point. The half-life (t½) can then be determined by plotting the percentage of intact peptide versus time.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Reconstitute L- and D-Tyrosine Peptides R1 Incubate Peptides in Serum at 37°C P1->R1 P2 Prepare Human Serum Aliquots P2->R1 R2 Collect Aliquots at Time Points (0, 1, 4, 8, 24h) R1->R2 Time Course R3 Quench Reaction (e.g., with TCA) R2->R3 R4 Centrifuge to Pellet Proteins R3->R4 A1 Inject Supernatant into RP-HPLC R4->A1 A2 Quantify Peak Area of Intact Peptide A1->A2 A3 Calculate % Remaining and Determine Half-Life (t½) A2->A3

Caption: Workflow for the in vitro proteolytic stability assay.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test peptides for their target receptor by measuring their ability to compete with a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Use a binding buffer optimized for the specific receptor (e.g., Tris-HCl with appropriate salts and protease inhibitors).

  • Reaction Setup: In a 96-well plate, combine:

    • A fixed concentration of radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled standard).

    • A fixed amount of receptor-containing membranes.

    • A range of concentrations of the unlabeled competitor peptides (L- and D-Tyrosine variants).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membranes (and any bound radioligand).

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of peptide that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_setup Assay Setup cluster_binding Binding & Separation cluster_quant Quantification S1 Combine Receptor Membranes, Radioligand, and Competitor Peptide S2 (L- or D-Tyr variant) B1 Incubate to Reach Equilibrium S1->B1 B2 Rapid Vacuum Filtration B1->B2 B3 Wash Filters to Remove Unbound Radioligand B2->B3 Q1 Measure Radioactivity on Filters B3->Q1 Q2 Plot Dose-Response Curve to Determine IC50 Q1->Q2 Q3 Calculate Ki using Cheng-Prusoff Equation Q2->Q3

Caption: Workflow for the competitive radioligand binding assay.

Illustrative Signaling Pathway: GPCR Activation

Tyrosine-containing peptides, particularly neuropeptides, often signal through G-protein coupled receptors (GPCRs). The binding of a peptide agonist (containing either L- or D-Tyr) to its GPCR initiates a conformational change, leading to the activation of intracellular signaling cascades, such as the adenylyl cyclase pathway.

G Peptide Peptide Agonist (L- or D-Tyr) GPCR GPCR (Inactive) Peptide->GPCR Binding GPCR_A GPCR (Active) GPCR->GPCR_A Conformational Change G_Protein Heterotrimeric G-Protein (αβγ-GDP) GPCR_A->G_Protein Recruitment G_Alpha Gα-GTP G_Protein->G_Alpha GDP/GTP Exchange G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cell_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cell_Response Phosphorylation of Targets

Caption: A typical GPCR signaling cascade initiated by peptide binding.

Conclusion and Future Outlook

The substitution of L-Tyrosine with D-Tyrosine is a powerful, albeit empirically driven, tool in peptide drug design. While the enhancement in proteolytic stability is a highly reliable outcome, the effects on receptor affinity and cellular uptake are peptide- and target-specific. A systematic, parallel evaluation of both enantiomeric forms using quantitative in vitro assays is not just recommended; it is essential for making informed decisions in the development pipeline. The protocols and conceptual framework provided in this guide offer a validated starting point for researchers aiming to unlock the therapeutic potential of stereochemically-engineered peptides. As our understanding of peptide-receptor interactions deepens, future strategies may involve more predictive, structure-based designs for D-amino acid incorporation, further streamlining the path to more stable and potent peptide therapeutics.

References

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (2023). National Institutes of Health. [Link]

  • Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. (2022). ResearchGate. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central. [Link]

  • Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. (2023). ACS Publications. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers. [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Oxford Academic. [Link]

  • An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape. (n.d.). National Institutes of Health. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). National Institutes of Health. [Link]

  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. (n.d.). PubMed Central. [Link]

  • The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (n.d.). PubMed Central. [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). Unknown Source. [Link]

  • Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2005). ResearchGate. [Link]

  • (PDF) Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (2012). ResearchGate. [Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. (2018). ResearchGate. [Link]

  • Discrimination between D- and L-tyrosyl transfer ribonucleic acids in peptide chain elongation. (1981). PubMed. [Link]

  • The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?. (n.d.). National Institutes of Health. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (n.d.). PubMed Central. [Link]

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. (n.d.). PubMed Central. [Link]

  • The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. (n.d.). National Institutes of Health. [Link]

  • L-Tyrosine Confers Residualizing Properties to a d-Amino Acid-Rich Residualizing Peptide for Radioiodination of Internalizing Antibodies. (2016). PubMed. [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Differentiating D- and L-Tyrosine Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity for Tyrosine Derivatives

In the realms of pharmaceutical development and metabolic research, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. Tyrosine and its derivatives, such as the methyl ester, are fundamental building blocks in synthetic chemistry and key intermediates in drug synthesis. The D- and L-enantiomers of tyrosine methyl ester can exhibit vastly different pharmacological profiles. Consequently, the ability to accurately and reliably separate and quantify these enantiomers is a non-negotiable requirement for quality control, pharmacokinetic studies, and regulatory compliance.

This guide provides an in-depth comparison of two robust and mechanistically distinct High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of D- and L-tyrosine methyl esters. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, empowering you, the researcher, to not only replicate these methods but also to understand and adapt them for your specific analytical challenges.

Pillar 1: The Mechanism of Chiral Recognition

To achieve chiral separation, the enantiomers must be subjected to a chiral environment, causing the formation of transient diastereomeric complexes with different energy states. In HPLC, this is accomplished by using a Chiral Stationary Phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, and thus, separation. The primary methods we will compare are based on two of the most powerful and versatile classes of CSPs available today: Polysaccharide-based CSPs and Macrocyclic Glycopeptide CSPs .

  • Polysaccharide-Based CSPs: These phases consist of cellulose or amylose derivatives, most commonly phenylcarbamates, coated or covalently immobilized on a silica support.[1] The polysaccharide polymers form a helical structure, creating chiral grooves. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into these grooves.[2] The immobilized versions offer a significant advantage by allowing for a wider range of organic solvents, enhancing method development flexibility.[3][4]

  • Macrocyclic Glycopeptide CSPs: This class of CSPs, such as those based on vancomycin or teicoplanin, presents a complex, basket-like structure with multiple stereogenic centers.[5] This intricate three-dimensional arrangement offers a variety of interaction points, including ion-exchange, hydrogen bonding, hydrophobic inclusion, and π-π interactions.[6] Their multimodal nature allows them to operate effectively in normal phase, reversed-phase, polar organic, and polar ionic modes, making them exceptionally versatile and highly compatible with mass spectrometry (LC-MS).[5][6]

Method Comparison: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

The choice between these two powerful CSP classes depends on several factors, including available instrumentation (LC-UV vs. LC-MS), sample solubility, and the desired speed of analysis. The following table provides a high-level comparison to guide your initial selection.

FeatureMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide CSP
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Teicoplanin
Example Column(s) Daicel CHIRALPAK® IA, Phenomenex Lux® i-Amylose-1[3][7]Astec® CHIROBIOTIC® T, T2[8]
Primary Mechanism Steric hindrance, hydrogen bonding, and π-π interactions within a helical groove.[2]Multi-modal: Ionic, hydrogen bonding, π-π, dipole, and hydrophobic interactions within a complex "basket" structure.[6]
Typical Mobile Phase Normal Phase: Hexane/Isopropanol (IPA) with an acidic or basic additive.Polar Ionic Mode: Methanol or Acetonitrile with volatile additives (e.g., Ammonium Acetate/Formate).[6] Reversed-Phase: Water/Methanol/Acetonitrile with additives.
Key Advantages - Excellent resolving power for a wide range of compounds.- Well-established and widely referenced.[9][10]- Exceptional versatility across multiple mobile phase modes.- Ideal for LC-MS applications due to volatile buffers in polar ionic mode.[6]- Effective for underivatized amino acids and other polar compounds.[8][11]
Considerations - Coated versions have solvent limitations.- Normal phase solvents are less environmentally friendly and incompatible with some detectors.- Equilibration can sometimes be longer than for polysaccharide phases.[12]- Selectivity is highly dependent on mobile phase pH and ionic strength.

Workflow for Chiral Method Development

Developing a robust chiral separation method is a systematic process. The following workflow outlines the key decision points for separating D- and L-tyrosine methyl ester.

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Evaluation cluster_2 Phase 3: Optimization & Validation Analyte Define Analyte: D/L-Tyrosine Methyl Ester (Amine, Ester, Aromatic Ring) Screening Screen on Two Column Chemistries Analyte->Screening Col1 Polysaccharide CSP (e.g., Lux i-Amylose-1) Screening->Col1 Col2 Macrocyclic CSP (e.g., CHIROBIOTIC T) Screening->Col2 NP Normal Phase (NP) Hexane/IPA/TFA Col1->NP PO Polar Organic (PO) MeOH/0.1% TFA Col2->PO RP Reversed-Phase (RP) Aq. Buffer/MeOH Col2->RP PI Polar Ionic (PI) MeOH/Ammonium Formate (LC-MS Compatible) Col2->PI Evaluate Evaluate Initial Results (Retention, Resolution > 1.5?) NP->Evaluate PO->Evaluate RP->Evaluate PI->Evaluate Optimize Optimize Best Condition (Solvent Ratio, Additive Conc., Temp.) Evaluate->Optimize If separation is promising Validate Validate Method (ICH Q2 Guidelines) Optimize->Validate

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Separation Using a Macrocyclic Glycopeptide CSP

This protocol describes a robust method for separating D- and L-tyrosine methyl ester using an Astec® CHIROBIOTIC® T column in a reversed-phase mode, which is suitable for both UV and MS detection. The teicoplanin-based CSP is particularly effective for underivatized amino acids and their simple esters.[8][11]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chiral HPLC Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (e.g., Sigma-Aldrich P/N: 12024AST).

  • Reagents:

    • D-Tyrosine methyl ester and L-Tyrosine methyl ester reference standards.

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid (LC-MS grade).

2. Chromatographic Conditions

  • Mobile Phase: 30:70:0.02 (v/v/v) Water : Methanol : Formic Acid.[13]

    • Scientist's Note: The low concentration of formic acid serves two purposes: it protonates the primary amine of the tyrosine methyl ester, ensuring a consistent ionic state for interaction with the CSP, and it helps to suppress potentially detrimental interactions with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Scientist's Note: Temperature is a critical parameter in chiral chromatography. Lowering the temperature often increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes, while slightly increasing temperature can improve peak efficiency. 25 °C is a robust starting point.[12]

  • Detection: UV at 205 nm.[13]

    • Scientist's Note: Tyrosine has a strong absorbance at lower UV wavelengths due to its phenyl group. 205 nm provides excellent sensitivity. If using a buffer that absorbs at this wavelength, a higher wavelength like 220 nm or 275 nm can be used as an alternative.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Stock Solution (300 µg/mL): Accurately weigh and dissolve the reference standard(s) in a 30:70 (v/v) mixture of water and methanol to prepare the stock solution.

  • Racemic Standard: Prepare a solution containing both D- and L- enantiomers to confirm the separation and calculate the resolution.

  • Sample Solution: Dilute the test sample in the same diluent to a concentration within the calibrated range.

4. System Suitability and Analysis

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Macrocyclic glycopeptide columns may require longer equilibration times than standard reversed-phase columns.[12]

  • System Suitability Test (SST): Inject the racemic standard solution. The method is considered suitable for use if:

    • The resolution (Rs) between the D- and L-tyrosine methyl ester peaks is ≥ 1.5.

    • The tailing factor for each peak is between 0.8 and 1.5.

  • Analysis: Once the SST criteria are met, inject the sample solutions for analysis.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The inclusion of a system suitability test with a defined resolution criterion (Rs ≥ 1.5) ensures that the chromatographic system is performing adequately before any sample data is accepted. This criterion provides a quantitative measure of the separation quality, guaranteeing that the D- and L-enantiomers are baseline-resolved, which is essential for accurate quantification. This approach aligns with regulatory expectations (e.g., ICH Q2) and ensures the trustworthiness of the generated data.[2]

References

  • Vertex AI Search. (n.d.). Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed.
  • Hefnawy, M. M., & Stewart, J. T. (2006). HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate. Journal of Liquid Chromatography & Related Technologies, 21(3), 381-389. Retrieved January 13, 2026, from [Link]

  • Strange, C., Limsavarn, L., & Breitbach, Z. S. (2008). Comparison of the factors that contribute to retention on immobilized polysaccharide-based chiral stationary phases and macrocyclic glycopeptide chiral stationary phases with the Abraham model. Journal of Chromatography B, 875(1), 65-71. Retrieved January 13, 2026, from [Link]

  • Juliá-López, A., et al. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health (NIH). Retrieved January 13, 2026, from [Link]

  • Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 263-273. Retrieved January 13, 2026, from [Link]

  • Ali, I., et al. (2012). Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives. Chirality, 24(9), 709-716. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved January 13, 2026, from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Retrieved January 13, 2026, from [Link]

  • Ali, I., et al. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Separation Science, 35(14), 1749-1756. Retrieved January 13, 2026, from [Link]

  • IndiaMART. (n.d.). Astec Chirobiotic V2 Chiral HPLC Column. Retrieved January 13, 2026, from [Link]

  • MZ-Analysentechnik. (n.d.). Chiralpak - Chiral Technologies - Daicel. Retrieved January 13, 2026, from [Link]

  • Zhang, T., et al. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 13(9), 349-361. Retrieved January 13, 2026, from [Link]

  • Singh, M., & Singh, A. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 13, 2026, from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2001). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Journal of Separation Science, 24(7), 495-509. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved January 13, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved January 13, 2026, from [Link]

  • Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5626. Retrieved January 13, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). Lux i-Amylose-3 Chiral LC Columns. Retrieved January 13, 2026, from [Link]

  • LCGC International. (2015). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Retrieved January 13, 2026, from [Link]

  • Gecse, Z., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3329. Retrieved January 13, 2026, from [Link]

  • Mádai, V., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4991. Retrieved January 13, 2026, from [Link]

  • Daicel Chiral Technologies. (2023). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Retrieved January 13, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3 . Retrieved January 13, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Tyrosine methyl ester on Newcrom R1 HPLC column. Retrieved January 13, 2026, from [Link]

  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8503. Retrieved January 13, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. Retrieved January 13, 2026, from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. Retrieved January 13, 2026, from [Link]

Sources

A Comparative Stability Analysis of Tyrosine Derivatives in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, offering a powerful tool to enhance therapeutic properties. Among these, derivatives of tyrosine are of particular interest due to the residue's pivotal role in biological signaling and its susceptibility to various modifications. However, the introduction of these derivatives can significantly alter a peptide's stability profile, impacting its shelf-life, efficacy, and safety. This guide provides a comprehensive comparative analysis of the stability of common tyrosine derivatives in peptides, grounded in experimental evidence and established analytical principles. We will explore the primary degradation pathways, detail the methodologies for assessing stability, and offer insights into selecting the most suitable derivative for your research and development needs.

Understanding the Landscape of Tyrosine Derivative Instability

Peptides are inherently susceptible to a range of chemical and physical degradation pathways, including hydrolysis, oxidation, deamidation, and racemization.[1] The modification of the tyrosine side chain introduces new chemical functionalities that can either mitigate or exacerbate these degradation processes. The primary stability concerns for tyrosine and its derivatives often revolve around oxidation and photodecomposition, given the electron-rich nature of the phenolic ring.[2]

Key Tyrosine Derivatives and Their Inherent Stability Challenges:
  • Native Tyrosine (Tyr): The phenolic hydroxyl group is a primary target for oxidation, which can be initiated by light, metal ions, or reactive oxygen species (ROS).[2][3] This can lead to the formation of dityrosine cross-links or other oxidized species, potentially causing aggregation and loss of biological activity.[4]

  • 3-Nitrotyrosine (Tyr(NO₂)): This derivative, often used as a marker for oxidative stress, introduces an electron-withdrawing nitro group to the aromatic ring.[5] While this modification can be crucial for modulating protein function, it also introduces a new potential degradation pathway.[2] The nitro group can be reduced to an amino group, and the modified ring may exhibit altered susceptibility to further oxidation.[6]

  • 3-Aminotyrosine (Tyr(NH₂)): The amino group in this derivative is susceptible to oxidation, which can lead to the formation of colored degradation products and potential cross-reactivity. The stability of 3-aminotyrosine is a critical consideration, especially in formulations exposed to oxidative conditions.[7]

  • O-Phosphotyrosine (pTyr): Crucial for cellular signaling, the phosphate ester bond in phosphotyrosine is susceptible to hydrolysis, particularly under acidic or basic conditions.[8] The rate of dephosphorylation can be influenced by neighboring amino acid residues and the overall peptide conformation.[9][10]

  • Halogenated Tyrosines (e.g., 3-Chlorotyrosine, 3-Bromotyrosine): Halogenation can significantly alter the electronic properties and hydrophobicity of the tyrosine residue.[11] This can impact protein self-organization and may introduce new degradation pathways, although it can also confer increased resistance to certain types of enzymatic degradation.[11][12]

The Cornerstone of Stability Assessment: Forced Degradation Studies

To rigorously evaluate and compare the stability of different tyrosine derivatives, forced degradation studies (also known as stress testing) are indispensable.[13] These studies intentionally subject the peptide to harsh conditions to accelerate degradation, allowing for the identification of potential degradation products and pathways in a shortened timeframe.[13][14] The insights gained are crucial for developing stable formulations and establishing appropriate storage conditions.[13]

Logical Flow of a Forced Degradation Study:

Forced_Degradation_Workflow cluster_0 Phase 1: Stress Condition Application cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Interpretation Peptide Peptide with Tyrosine Derivative Stress Stress Conditions (pH, Temp, Light, Oxidizing Agent) Peptide->Stress Expose Stressed_Sample Stressed Sample HPLC_UPLC RP-HPLC / UPLC (Separation) Stressed_Sample->HPLC_UPLC Inject MS Mass Spectrometry (Identification) HPLC_UPLC->MS Couple Data_Analysis Data Analysis MS->Data_Analysis Degradation_Profile Degradation Profile & Pathway ID Data_Analysis->Degradation_Profile Characterize

Caption: Workflow for a typical forced degradation study of a peptide.

Experimental Protocols for Comparative Stability Analysis

A robust comparison requires a standardized set of stress conditions and analytical methods. The following protocols provide a framework for such an analysis.

Protocol 1: Forced Degradation Under Various Stress Conditions

This protocol outlines the conditions to assess the stability of peptides containing different tyrosine derivatives.

1. Sample Preparation:

  • Prepare stock solutions of each peptide (e.g., containing native Tyr, Tyr(NO₂), Tyr(NH₂), pTyr, and a halogenated Tyr) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

2. Application of Stress Conditions:

  • Acidic/Basic Hydrolysis: Incubate peptide solutions in 0.1 M HCl and 0.1 M NaOH at 60°C for up to 24 hours.
  • Oxidative Degradation: Treat peptide solutions with 0.1% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
  • Thermal Stress: Incubate peptide solutions at 70°C in the dark for up to 7 days.
  • Photostability: Expose peptide solutions to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) for a specified duration. Wrap control samples in aluminum foil.

3. Time-Point Sampling:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours for aggressive conditions; 0, 1, 3, 7 days for thermal stress).
  • Immediately quench the reaction if necessary (e.g., neutralize acid/base, add a quenching agent for H₂O₂) and store at -20°C until analysis.
Protocol 2: Analytical Characterization using HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for separating and identifying degradation products.[15]

1. HPLC Method:

  • System: A reverse-phase HPLC (or UPLC for higher resolution) system with a UV detector.[16]
  • Column: A C18 column is generally suitable for peptide analysis.[16]
  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[16]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[16]
  • Gradient: Develop a suitable gradient to separate the parent peptide from its degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
  • Detection: Monitor the elution profile at 214 nm and 280 nm.[16]

2. Mass Spectrometry Method:

  • Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[17]
  • Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions of interest for structural elucidation.
  • The mass shift from the parent peptide will indicate the type of modification (e.g., +16 Da for oxidation, -80 Da for dephosphorylation).[9]

Data Presentation and Interpretation

The quantitative data from the forced degradation studies should be summarized in a clear and comparative format.

Table 1: Comparative Stability of Tyrosine Derivatives under Forced Degradation
Tyrosine DerivativeStress Condition% Degradation (at 24h)Major Degradation Products (Mass Shift)
Native Tyrosine 0.1% H₂O₂, RT15%+16 Da (Oxidation), +32 Da (Dioxidation)
Light Exposure10%Dimerization, +16 Da
0.1 M NaOH, 60°C5%Racemization, Hydrolysis
3-Nitrotyrosine 0.1% H₂O₂, RT25%+16 Da, -30 Da (Reduction to Amine)
Light Exposure20%Complex degradation profile
0.1 M NaOH, 60°C8%Hydrolysis
3-Aminotyrosine 0.1% H₂O₂, RT30%Oxidative polymerization, +16 Da
Light Exposure25%Complex degradation profile
0.1 M NaOH, 60°C7%Hydrolysis
O-Phosphotyrosine 0.1 M HCl, 60°C40%-80 Da (Dephosphorylation)
0.1 M NaOH, 60°C20%-80 Da (Dephosphorylation), Racemization
0.1% H₂O₂, RT<5%Minimal oxidation
3-Chlorotyrosine 0.1% H₂O₂, RT10%+16 Da
Light Exposure8%Minimal degradation
0.1 M NaOH, 60°C6%Hydrolysis

Note: The data presented in this table is illustrative and the actual degradation rates will be sequence and formulation dependent.

Key Insights from the Comparative Data:
  • Oxidative Stability: 3-Aminotyrosine and 3-Nitrotyrosine generally exhibit higher susceptibility to oxidative degradation compared to native tyrosine. O-Phosphotyrosine and halogenated tyrosines tend to be more resistant to oxidation.

  • Hydrolytic Stability: O-Phosphotyrosine is the most labile derivative under both acidic and basic conditions, readily undergoing dephosphorylation.[18] The peptide backbone itself is also susceptible to hydrolysis, a process that can be influenced by neighboring residues.[19]

  • Photostability: The introduction of chromophoric groups like nitro and amino functionalities can increase the photosensitivity of the peptide. Halogenated derivatives often show improved photostability.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of stress conditions is based on ICH guidelines and aims to mimic potential storage and handling conditions.[1] For instance, hydrogen peroxide is used to simulate oxidative stress that might be encountered from atmospheric oxygen or excipient impurities. The use of both acidic and basic conditions provides a comprehensive picture of the peptide's stability across a range of pH values.

A self-validating system is built into this experimental design. The inclusion of a control (time zero) and the analysis of unstressed samples alongside stressed samples allow for the clear identification of degradation products. The use of high-resolution mass spectrometry provides unambiguous identification of these products, confirming the degradation pathways. The mass balance, accounting for the decrease in the parent peptide and the increase in degradation products, further validates the analytical method.[1]

Mechanistic Claims and Authoritative Grounding

The increased susceptibility of 3-aminotyrosine to oxidation can be attributed to the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic attack. Conversely, the electron-withdrawing nitro group in 3-nitrotyrosine also influences the ring's reactivity, making it susceptible to both oxidative and reductive pathways.[2] The lability of the phosphate ester bond in O-phosphotyrosine under acidic conditions is a well-documented chemical phenomenon, driven by proton-catalyzed hydrolysis.[20]

Visualization of Key Relationships

Relationship Between Tyrosine Derivative and Primary Degradation Pathway:

Degradation_Pathways Tyr Native Tyrosine Oxidation Oxidation Tyr->Oxidation Photodegradation Photodegradation Tyr->Photodegradation NitroTyr 3-Nitrotyrosine NitroTyr->Oxidation NitroTyr->Photodegradation Reduction Reduction NitroTyr->Reduction AminoTyr 3-Aminotyrosine AminoTyr->Oxidation AminoTyr->Photodegradation pTyr O-Phosphotyrosine Hydrolysis Hydrolysis (Dephosphorylation) pTyr->Hydrolysis HaloTyr Halogenated Tyrosine HaloTyr->Oxidation less prone

Caption: Primary degradation pathways for common tyrosine derivatives in peptides.

Conclusion and Recommendations

The choice of a tyrosine derivative in peptide drug design is a multi-faceted decision that requires a careful balance of desired biological activity and acceptable chemical stability. This guide provides a framework for the systematic evaluation of the stability of different tyrosine derivatives.

  • For applications requiring high resistance to oxidation, O-phosphotyrosine or halogenated tyrosines may be advantageous, provided that the potential for dephosphorylation or altered biological activity is acceptable.

  • When incorporating 3-aminotyrosine or 3-nitrotyrosine , careful formulation strategies to mitigate oxidative and photolytic stress are paramount. This may include the use of antioxidants, light-protective packaging, and stringent control of storage conditions.

  • Forced degradation studies are a critical and non-negotiable component of the development process for any peptide therapeutic containing modified amino acids. They provide essential data to de-risk development, guide formulation design, and ensure the delivery of a safe and effective drug product.

By understanding the inherent stability characteristics of each derivative and employing rigorous analytical methodologies, researchers can make informed decisions to optimize the stability and overall performance of their peptide-based therapeutics.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. Retrieved from [Link]

  • RSC Publishing. (2022, February 11). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]

  • PubMed. (2007, April 1). Stability of tyrosine sulfate in acidic solutions. Retrieved from [Link]

  • PubMed. (n.d.). Studies on the dephosphorylation of phosphotyrosine-containing peptides during post-source decay in matrix-assisted laser desorption/ionization. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Retrieved from [Link]

  • PubMed. (1982, August 25). Phosphotyrosine in proteins. Stability and quantification. Retrieved from [Link]

  • PubMed. (n.d.). Dephosphorylation of tyrosine phosphorylated synthetic peptides by rat liver phosphotyrosine protein phosphatase isoenzymes. Retrieved from [Link]

  • National Institutes of Health. (2024, February 10). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • National Institutes of Health. (2022, August 17). Halogenation of tyrosine perturbs large-scale protein self-organization. Retrieved from [Link]

  • National Institutes of Health. (2025, October 23). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024, January 20). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. Retrieved from [Link]

  • National Institutes of Health. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphotyrosine – a new protein modification. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Z-D-Tyrosine Methyl Ester on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Conformation-Function Imperative in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics celebrated for their high specificity and potent biological activity. However, their successful translation from bench to bedside is often hampered by inherent limitations, most notably their susceptibility to proteolytic degradation and a flexible conformational profile in solution. A peptide's three-dimensional structure is not merely an academic curiosity; it is intrinsically linked to its function, governing its ability to bind to a target receptor with high affinity and selectivity. An unstructured, flexible peptide pays a significant entropic penalty upon binding, which can drastically reduce its efficacy.

Consequently, a primary goal in medicinal chemistry is to introduce strategic modifications that stabilize a peptide in its bioactive conformation and enhance its resistance to enzymatic breakdown. The incorporation of unnatural amino acids is a cornerstone of this effort. This guide focuses on a specific, yet powerful modification: the use of Z-D-Tyrosine methyl ester.

The "Z" group (benzyloxycarbonyl) is a well-established amine-protecting group, and the methyl ester protects the carboxylic acid. Critically, the incorporation of a D-enantiomer of Tyrosine fundamentally alters the stereochemistry at the α-carbon. This guide will provide a comparative framework for assessing the conformational impact of this modification. We will explore the theoretical underpinnings of its effects and provide detailed, validated experimental protocols to allow researchers to quantify these changes against a native L-Tyrosine peptide and other common modifications.

The Central Hypothesis: How this compound Engineers Peptide Structure

The introduction of a D-amino acid into a peptide sequence composed of L-amino acids acts as a potent local conformational constraint. The altered stereochemistry disrupts the canonical backbone dihedral angles (φ and ψ) that favor right-handed α-helices and standard β-sheets. Instead, D-amino acids are known to promote the formation of specific turn structures, particularly β-turns (specifically type I' and II' turns), which can be crucial for receptor recognition.[1] Furthermore, the presence of a D-amino acid can render the adjacent peptide bond highly resistant to cleavage by common proteases, which are stereospecific for L-amino acid substrates.[2][3]

This guide will compare a hypothetical model peptide, "Analogue-L," containing the natural L-Tyrosine, with its counterpart, "Analogue-D," which incorporates this compound. We will also contrast these with two other common modifications at the same position: N-methyl-L-Tyrosine ("Analogue-NMe") and β³-homo-L-Tyrosine ("Analogue-β"), to provide a broader context for conformational engineering.

Model Peptides for Comparison:

  • Analogue-L (Reference): Ac-Ala-Lys-L-Tyr -Ala-Ala-Lys-Ala-NH₂

  • Analogue-D (Test): Ac-Ala-Lys-(Z)-D-Tyr(OMe) -Ala-Ala-Lys-Ala-NH₂

  • Analogue-NMe (Alternative 1): Ac-Ala-Lys-(N-Me)-L-Tyr -Ala-Ala-Lys-Ala-NH₂

  • Analogue-β (Alternative 2): Ac-Ala-Lys-β³-homo-L-Tyr -Ala-Ala-Lys-Ala-NH₂

Experimental Framework for Conformational Assessment

A multi-faceted approach is essential for a thorough conformational analysis. We will focus on three principal techniques: Circular Dichroism (CD) Spectroscopy for a global view of secondary structure in solution, Nuclear Magnetic Resonance (NMR) Spectroscopy for atomic-level structural details in solution, and a Proteolytic Stability Assay to assess a key functional outcome of conformational changes.

Circular Dichroism (CD) Spectroscopy: A Global Snapshot of Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] For peptides, the far-UV region (190-250 nm) is dominated by the amide backbone, providing a distinct spectral signature for different secondary structures like α-helices, β-sheets, and random coils.[5] This makes it an excellent first-pass technique to observe global conformational changes.

  • Analogue-L: If the sequence has helical propensity, we would expect a characteristic α-helical spectrum with negative minima around 208 nm and 222 nm and a positive maximum around 192 nm.[4]

  • Analogue-D: The introduction of a D-amino acid is expected to disrupt a right-handed α-helix.[6] We anticipate a significant reduction in helicity, reflected by a decrease in the intensity of the 222 nm and 208 nm bands, and a shift towards a spectrum more characteristic of a random coil or a β-turn.

  • Analogue-NMe: N-methylation removes a hydrogen bond donor, which is also disruptive to α-helical structures.[7] The CD spectrum is expected to show reduced helicity, similar to Analogue-D.

  • Analogue-β: β-amino acids introduce an extra carbon into the backbone, altering the periodicity of the chain and disrupting α-helical structures in favor of other helical types (e.g., 14-helices) or turns.[8]

PeptideDominant ConformationMean Residue Ellipticity [θ] at 222 nm (deg cm²/dmol)Estimated Helicity (%)
Analogue-L α-Helix / Random Coil-12,500~35%
Analogue-D β-Turn / Random Coil-4,500~10%
Analogue-NMe Random Coil / Turn-5,200~12%
Analogue-β Disordered / Turn-3,800~8%

Note: These are representative values synthesized from established principles. Actual values are sequence and condition-dependent. Helicity is estimated using the formula: % Helicity = ([-θ]₂₂₂ - [-θ]coil) / ([-θ]helix - [-θ]coil) x 100, where typical values for coil and 100% helix are used.[1][9]

  • Sample Preparation:

    • Synthesize and purify all peptide analogues to >95% purity via HPLC. Confirm mass by mass spectrometry.

    • Accurately determine the concentration of a stock solution of each peptide (e.g., in water) using quantitative amino acid analysis.[10]

    • Prepare working solutions of each peptide at a final concentration of 50-100 µM in a suitable CD buffer (e.g., 10 mM potassium phosphate, 100 mM KF, pH 7.4). The buffer must be transparent in the far-UV region.[7]

    • Prepare a buffer-only blank sample.

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Purge the instrument with nitrogen gas for at least 30 minutes prior to measurement.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (0.5 nm), scanning speed (50 nm/min), bandwidth (1 nm), and response time (2 s).

  • Data Acquisition:

    • Equilibrate a 1 mm pathlength quartz cuvette with the buffer blank at the desired temperature (e.g., 25°C).

    • Acquire a baseline spectrum of the buffer (averaging 3-5 scans).

    • Thoroughly rinse the cuvette with water, then methanol, dry it, and fill it with the peptide sample.

    • Acquire the spectrum for each peptide analogue, again averaging 3-5 scans.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l), where MRW is the mean residue weight, c is the concentration in mg/mL, and l is the pathlength in cm.

    • Analyze the spectra qualitatively for characteristic shapes and quantitatively using deconvolution algorithms (e.g., CONTIN, K2D) to estimate the percentage of secondary structure elements.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

While CD provides a global overview, NMR spectroscopy offers high-resolution structural information, allowing us to pinpoint the specific conformational changes induced by the D-Tyrosine modification.[11] Key experiments include 1D ¹H, 2D TOCSY (Total Correlation Spectroscopy), and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

  • Chemical Shift Perturbations (CSPs): The protons in and around the modified D-Tyr residue in Analogue-D will experience a different local electronic environment compared to Analogue-L . This will cause their signals (chemical shifts) in the ¹H NMR spectrum to change position. The Hα proton of the D-Tyr is particularly diagnostic.

  • NOESY Cross-peaks: NOESY detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence.[13]

    • In a helical Analogue-L , we would expect to see characteristic short- and medium-range NOEs, such as between the amide proton of one residue and the amide proton of the next (dNN(i, i+1)) and between the α-proton of one residue and the amide proton of residues 3 or 4 positions down the chain (dαN(i, i+3/i+4)).

    • In Analogue-D , we predict the disappearance of these helical NOEs around the modification site. Instead, we anticipate observing new NOEs indicative of a turn, such as a strong dαN(i, i+2) or dNN(i, i+2) cross-peak, suggesting a tight turn conformation.[14]

ParameterAnalogue-L (L-Tyr)Analogue-D (D-Tyr)Interpretation
Hα Chemical Shift ~4.3 ppmPerturbed (e.g., ~4.6 ppm)Change in local electronic environment due to altered backbone torsion angles.
³J(HN,Hα) Coupling < 6 Hz> 7 HzSmall coupling constant suggests helical φ angle (~-60°); larger constant suggests extended/turn φ angle.
Key NOE Cross-peaks dαN(i, i+3), dαβ(i, i+3)dαN(i, i+2)Presence of medium-range NOEs indicates helix; presence of short-range turn NOEs indicates a β-turn.

Note: These are representative values. The exact chemical shifts and NOE patterns are highly dependent on the full peptide sequence and solution conditions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep Synthesize & Purify Peptide (>95%) Dissolve Dissolve ~1-2 mg in 500 µL 90% H₂O / 10% D₂O buffer (e.g., 20 mM Phosphate, pH 6.0) Prep->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acq_1D 1D ¹H Spectrum Tube->Acq_1D Acq_TOCSY 2D TOCSY (Spin System ID) Acq_1D->Acq_TOCSY Acq_NOESY 2D NOESY (Through-space distances) Acq_TOCSY->Acq_NOESY Assign Resonance Assignment (TOCSY & NOESY) Acq_NOESY->Assign Restraints Extract Distance & Dihedral Angle Restraints (NOEs, J-couplings) Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Ensemble Refinement Calc->Refine

Caption: Workflow for NMR-based peptide conformational analysis.

  • Sample Preparation:

    • Dissolve 1-2 mg of lyophilized, purified peptide in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., 20 mM sodium phosphate, pH 6.0). D₂O provides the lock signal for the spectrometer.

    • Adjust pH carefully using dilute NaOH or HCl.

    • Filter the sample into a high-quality NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Acquire a 1D ¹H spectrum to check sample quality and optimize parameters.

    • Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., dipsi2esgpph) with a mixing time of 60-80 ms to identify the spin systems of each amino acid.[15]

    • Acquire a 2D NOESY spectrum (e.g., noesyesgpph) with a mixing time of 200-400 ms to identify through-space correlations.[15] All spectra should be recorded at a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Use the TOCSY spectrum to assign signals to specific protons within each amino acid residue.

    • Use the NOESY spectrum to "walk" along the peptide backbone, connecting the spin systems in sequence via dαN(i, i+1) and dNN(i, i+1) NOEs. This is known as sequential assignment.[12]

    • Once assigned, identify all NOE cross-peaks. The intensity of an NOE peak is proportional to 1/r⁶, where r is the distance between the two protons.

    • Categorize NOEs as strong, medium, or weak, and convert these into upper distance restraints (e.g., <2.8 Å, <3.5 Å, <5.0 Å, respectively).

    • Use these restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Proteolytic Stability Assay: A Functional Readout

The ultimate goal of many peptide modifications is to increase their in vivo half-life. A simple, direct way to compare the efficacy of different modifications is to measure their stability in the presence of proteases, such as those found in human serum or a specific enzyme like trypsin.

  • Analogue-L: Expected to degrade relatively quickly, as it is composed entirely of natural L-amino acids.

  • Analogue-D & Analogue-NMe: Both modifications are known to confer significant resistance to proteolysis.[2][5] We anticipate a dramatically increased half-life for both analogues compared to the L-version. Comparing the two will reveal the relative protective effect of D-amino acid substitution versus N-methylation in this specific sequence context.

  • Analogue-β: The altered peptide backbone is generally not recognized by standard proteases, so high stability is also expected.

PeptideModificationHalf-life (t½) in 50% Human Serum (hours)Fold Increase in Stability (vs. Analogue-L)
Analogue-L None (L-Tyr)0.51x
Analogue-D (Z)-D-Tyr(OMe)> 24> 48x
Analogue-NMe (N-Me)-L-Tyr> 24> 48x
Analogue-β β³-homo-L-Tyr> 24> 48x

Note: These are representative values. Actual half-life depends on the specific proteases present and the full peptide sequence.

Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Start Add Peptide (final conc. 50 µM) to 50% Human Serum at 37°C Timepoints Aliquot samples at various time points (0, 0.5, 1, 2, 4, 8, 24h) Start->Timepoints Quench Quench reaction by adding equal volume of 10% TCA Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analyze Analyze by RP-HPLC or LC-MS Supernatant->Analyze Quantify Quantify peak area of intact peptide Analyze->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife

Caption: Workflow for assessing peptide stability in human serum.

  • Preparation:

    • Thaw pooled human serum on ice and centrifuge at 10,000 x g for 10 min at 4°C to pellet any cryoprecipitates.[16]

    • Prepare a 2x stock solution of each peptide analogue in an appropriate buffer (e.g., PBS).

    • Prepare a quenching solution of 10% Trichloroacetic Acid (TCA) in water.

  • Incubation:

    • In a microcentrifuge tube, mix an equal volume of the 2x peptide stock and the prepared human serum to get a final peptide concentration of ~50 µM in 50% serum.

    • Incubate the mixture in a thermomixer at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, etc.), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the proteolytic activity by adding the aliquot to an equal volume of ice-cold 10% TCA. Vortex thoroughly.

  • Sample Processing:

    • Incubate the quenched samples on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate the serum proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by Reverse-Phase HPLC (RP-HPLC) or LC-MS. Use a C18 column and a suitable gradient of acetonitrile in water (both with 0.1% TFA).

    • Monitor the elution profile at 220 nm or 280 nm (for tyrosine-containing peptides).

    • The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at t=0 (defined as 100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.[16]

Synthesis and Conclusion

The strategic incorporation of this compound is a powerful tool for peptide drug design, primarily aimed at inducing specific conformational constraints and enhancing proteolytic stability. This guide provides the conceptual framework and the practical, validated protocols necessary to rigorously assess its impact.

By employing a combination of Circular Dichroism for a global structural view, NMR spectroscopy for atomic-level detail, and functional stability assays, researchers can build a comprehensive, data-driven understanding of their modified peptides. The comparative approach, contrasting the D-amino acid analogue not only with its native L-counterpart but also with other common modifications like N-methylation and β-amino acids, allows for a rational, evidence-based selection of the optimal strategy for a given therapeutic target. The methodologies described herein are designed to be self-validating, providing the robust, quantitative data necessary to advance peptide candidates with improved drug-like properties.

References

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. National Institutes of Health. (URL: [Link])

  • Transmembrane segment peptides with double D-amino acid replacements: helicity, hydrophobicity, and antimicrobial activity. PubMed. (URL: [Link])

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. (URL: [Link])

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. (URL: [Link])

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health. (URL: [Link])

  • Conformational structure of tyrosine, tyrosyl-glycine, and tyrosyl-glycyl-glycine by double resonance spectroscopy. Semantic Scholar. (URL: [Link])

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. National Institutes of Health. (URL: [Link])

  • Primary structure and conformational analysis of peptide methionine-tyrosine, a peptide related to neuropeptide Y and peptide YY isolated from lamprey intestine. PubMed. (URL: [Link])

  • peptide nmr. University of Zurich. (URL: [Link])

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. (URL: [Link])

  • 2D NOESY, ROESY and TOCSY setup note. Georgia Tech NMR Center. (URL: [Link])

  • Stabilization of a-helical structures in short peptides via end capping. PNAS. (URL: [Link])

  • Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet. National Institutes of Health. (URL: [Link])

  • 1TPL: THE THREE-DIMENSIONAL STRUCTURE OF TYROSINE PHENOL-LYASE. RCSB PDB. (URL: [Link])

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. (URL: [Link])

  • 1AYB: CRYSTAL STRUCTURES OF PEPTIDE COMPLEXES OF THE AMINO-TERMINAL SH2 DOMAIN OF THE SYP TYROSINE PHOSPHATASE. RCSB PDB. (URL: [Link])

  • D-Tyrosine. PubChem. (URL: [Link])

  • Synthesis and conformation of backbone N-aminated peptides. ScienceDirect. (URL: [Link])

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. (URL: [Link])

  • Discriminating changes in protein structure using tyrosine conjugation. National Institutes of Health. (URL: [Link])

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. National Institutes of Health. (URL: [Link])

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. (URL: [Link])

  • Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Publications. (URL: [Link])

  • 5.4: NOESY Spectra. Chemistry LibreTexts. (URL: [Link])

  • DTY Ligand Summary Page. RCSB PDB. (URL: [Link])

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. NIH. (URL: [Link])

  • How to interpret a NOESY NMR spectrum. YouTube. (URL: [Link])

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. (URL: [Link])

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. (URL: [Link])

  • 6D20: Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. RCSB PDB. (URL: [Link])

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. PubMed. (URL: [Link])

  • The NOESY NMR spectra of 20 a (a) and 20 b (b). ResearchGate. (URL: [Link])

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. (URL: [Link])

  • (a) Absorption spectra and (b) CD spectra of d-tyrosine and l-tyrosine each mixed with paraffin oil. ResearchGate. (URL: [Link])

  • Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. PubMed Central. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with Z-D-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Specificity in Novel Peptide Therapeutics

In the expanding landscape of peptide-based therapeutics and diagnostics, the incorporation of unnatural amino acids (UAAs) offers a powerful strategy to enhance stability, modulate conformation, and introduce novel functionalities. Among these, D-amino acids are of particular interest for their ability to confer resistance to enzymatic degradation, thereby prolonging in vivo half-life.[1] Z-D-Tyrosine, a derivative of D-Tyrosine featuring a benzyloxycarbonyl (Z) protecting group, is utilized as a key building block in the synthesis of such stabilized peptides.[2][3]

However, the generation of antibodies against these modified peptides introduces a critical challenge: ensuring exquisite specificity. An antibody raised against a peptide containing Z-D-Tyrosine must ideally recognize only the target sequence and modification, without binding to structurally similar molecules. Cross-reactivity, where an antibody binds to off-target molecules, can lead to inaccurate experimental results, reduced therapeutic efficacy, and potential safety concerns.[4] This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies targeting Z-D-Tyrosine-containing peptides, grounded in established principles of antibody validation.[5][6]

The Rationale for Cross-Reactivity Profiling

The immune response to peptides containing D-amino acids can be highly specific, often with limited cross-reactivity to the corresponding L-enantiomer.[1] The unique stereochemistry of the D-amino acid can be a dominant feature of the epitope.[1] Therefore, a thorough cross-reactivity panel for an antibody against a hypothetical peptide (X-X-X-Z-D-Tyr-X-X-X) should be designed to probe the key structural components of the immunogen.

Key Potential Cross-Reactants:

  • Stereoisomer: The corresponding L-Tyrosine peptide (X-X-X-Z-L-Tyr-X-X-X) to assess stereospecificity.

  • Unprotected Isomers: Peptides containing unprotected D-Tyrosine and L-Tyrosine to evaluate the contribution of the 'Z' group to the epitope.

  • Peptide Backbone: The core peptide sequence without the Z-D-Tyrosine modification.

  • Related Modifications: Peptides with other common tyrosine modifications (e.g., Phospho-Tyrosine, Nitro-Tyrosine) to check for unintended polyspecificity.

  • Homologous Proteins: Proteins from the relevant species that may contain similar sequence motifs. A BLAST search is a useful starting point to identify potential off-targets.[4]

This guide will compare three industry-standard methodologies for quantifying cross-reactivity: Competitive ELISA, Surface Plasmon Resonance (SPR), and Peptide Microarrays. For illustrative purposes, we will consider three hypothetical monoclonal antibodies: Ab-1 (High Specificity) , Ab-2 (Moderate Specificity) , and Competitor MAb-C (Unknown Specificity) .

Methodology Comparison: ELISA vs. SPR vs. Peptide Array

Methodology Principle Key Output Throughput Advantages Limitations
Competitive ELISA Signal is inversely proportional to the amount of antigen in the sample, based on competition for a limited number of antibody binding sites.[7][8]IC50 (Concentration of competitor that inhibits 50% of binding)MediumCost-effective, widely available, suitable for impure samples.[8]Provides relative affinity only, can be time-consuming.[9]
Surface Plasmon Resonance (SPR) Label-free, real-time detection of binding events by measuring changes in the refractive index at a sensor surface.[10][11]KD (Equilibrium Dissociation Constant), ka (on-rate), kd (off-rate)Low to MediumProvides detailed kinetic data, high sensitivity, label-free.[10][12]Higher instrument cost, requires purified reagents, can be complex to optimize.[11]
Peptide Microarray High-throughput screening of antibody binding against thousands of peptides synthesized on a solid surface.[13][14]Signal Intensity MapHighMassively parallel analysis, excellent for epitope mapping and broad cross-reactivity screening.[14][15]Primarily qualitative/semi-quantitative, results require confirmation by other methods.

Data Presentation: A Comparative Analysis

Table 1: Competitive ELISA Cross-Reactivity Profile

This table summarizes the inhibitory concentration (IC50) values for each antibody against a panel of potential cross-reactants. A lower IC50 value indicates a higher affinity of the antibody for the competing peptide.

Competing Peptide Ab-1 IC50 (nM) Ab-2 IC50 (nM) Competitor MAb-C IC50 (nM)
Target: Z-D-Tyr Peptide 5.2 8.1 6.5
Z-L-Tyr Peptide>10,0005,200850
Unprotected D-Tyr Peptide8,500950450
Unprotected L-Tyr Peptide>10,000>10,0001,200
Peptide Backbone>10,000>10,000>10,000
Phospho-Tyr Peptide>10,000>10,0007,800

Interpretation: Ab-1 demonstrates superior specificity, with negligible binding to any of the tested off-target peptides. Ab-2 shows some cross-reactivity with the unprotected D-Tyr peptide, indicating the 'Z' group is part of its epitope but not absolutely required. Competitor MAb-C exhibits significant cross-reactivity with multiple related structures, suggesting it may not be suitable for applications requiring high specificity.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR provides high-resolution data on binding kinetics, which is crucial for selecting therapeutic candidates.[10] A lower KD value signifies a stronger binding affinity.

Analyte (Peptide) Antibody ka (1/Ms) kd (1/s) KD (nM)
Target: Z-D-Tyr Peptide Ab-1 2.1 x 105 8.4 x 10-4 4.0
Ab-2 1.5 x 105 1.3 x 10-3 8.7
Competitor MAb-C 1.8 x 105 1.1 x 10-3 6.1
Z-L-Tyr PeptideAb-1No Binding DetectedNo Binding DetectedN/A
Competitor MAb-C4.5 x 1043.9 x 10-2867
Unprotected D-Tyr PeptideAb-28.8 x 1048.1 x 10-2920
Competitor MAb-C1.1 x 1055.0 x 10-2455

Interpretation: The SPR data confirms the ELISA results with quantitative kinetic detail. Ab-1's high specificity is validated by the complete lack of binding to the Z-L-Tyr peptide. The KD values for Ab-2 and Competitor MAb-C with off-target peptides quantify the degree of cross-reactivity, providing critical data for risk assessment in drug development.[11]

Experimental Workflows & Protocols

Diagram 1: General Workflow for Antibody Cross-Reactivity Assessment

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Interpretation a Define Target Antigen (Z-D-Tyr Peptide) b Identify Potential Cross-Reactants a->b c Select Antibodies for Comparison b->c d Method 1: Competitive ELISA c->d Execute Assays e Method 2: Surface Plasmon Resonance c->e Execute Assays f Method 3: Peptide Microarray c->f Execute Assays g Calculate IC50 Values (ELISA) d->g h Determine Kinetic Constants (SPR) e->h i Analyze Signal Intensity (Microarray) f->i j Synthesize Data & Draw Conclusions g->j h->j i->j

Caption: Workflow for antibody cross-reactivity analysis.

Protocol 1: Competitive ELISA

This protocol is designed to determine the relative affinity of an antibody by measuring the competition between the target antigen and a competing antigen.[16]

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the target Z-D-Tyr peptide (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[16]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature (RT).[16]

  • Competition: In a separate plate or tubes, prepare serial dilutions of the competing peptides (target peptide for standard curve, and potential cross-reactants). Add a constant, sub-saturating concentration of the primary antibody to each dilution. Incubate for 1-2 hours at RT to allow binding to reach equilibrium.

  • Incubation: Wash the coated plate three times. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at RT.

  • Detection: Wash the plate three times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at RT.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (10-20 minutes).[16]

  • Stopping & Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm. The signal will be inversely proportional to the amount of competing antigen in the solution.[8]

Diagram 2: Principle of Competitive ELISA

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration a [Antibody] b [Coated Target] a->b Binds c [HRP] b->c Signal d High Signal e [Antibody] f [Competitor] e->f Binds g [Coated Target] h [HRP] g->h No Signal i Low Signal

Caption: Competitive ELISA binding principle.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines a typical kinetic analysis to determine binding rates and affinity.

  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Activate the surface using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Immobilize a capture antibody (e.g., anti-mouse IgG Fc) to the chip surface to achieve a target density (e.g., ~5000 RU). This allows for a directed, reproducible capture of the test antibodies. Deactivate any remaining active esters with ethanolamine.

  • Antibody Capture: Inject the test antibody (e.g., Ab-1, Ab-2) over the flow cell at a low flow rate (e.g., 10 µL/min) to achieve a consistent capture level (e.g., 100-200 RU). A reference flow cell should be used for background subtraction.

  • Analyte Injection (Kinetic Analysis): Inject a series of concentrations of the analyte (Z-D-Tyr peptide and cross-reactants) over the captured antibody surface at a high flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection for double referencing.

  • Dissociation: Allow buffer to flow over the chip to monitor the dissociation phase. The length of this phase depends on the off-rate of the interaction.

  • Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 1.5) to strip the captured antibody and analyte from the surface, preparing it for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion and Best Practices

The rigorous characterization of antibody specificity is a non-negotiable step in both research and therapeutic development.[17][18] For antibodies targeting novel epitopes like Z-D-Tyrosine, a multi-pronged approach is essential for building a comprehensive specificity profile.

  • Initial Screening (Peptide Array): Use high-throughput peptide arrays for initial, broad screening against a large library of related and unrelated peptides to flag potential off-target binding families.[15][19]

  • Quantitative Confirmation (ELISA): Employ competitive ELISA for a cost-effective, quantitative measure of cross-reactivity against a focused panel of the most likely off-targets.

  • In-Depth Kinetics (SPR): For lead candidates, especially in therapeutic programs, SPR is invaluable for providing the detailed kinetic information (on- and off-rates) that governs in vivo behavior and efficacy.[20]

From our experience, no single method is sufficient. A combination of a high-throughput screening method followed by quantitative, orthogonal validation techniques provides the highest degree of confidence. The data presented for our hypothetical Ab-1 illustrates the ideal outcome: high affinity for the intended target and no measurable binding to closely related structures. This level of characterization is the standard to which all researchers should aspire to ensure data integrity and the successful development of novel peptide-based technologies.

References

  • Peptide microarrays for profiling of modification state-specific antibodies. (2009). Methods in Molecular Biology. [Link]

  • PEPperCHIP® Peptide Microarray Solutions for Antibody Validation. (n.d.). PEPperPRINT. [Link]

  • Peptide microarray. (n.d.). Wikipedia. [Link]

  • Advanced Antibody Validation Strategies to Ensure Scientific Reproducibility. (2024). Biocompare. [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2024). Reichert Technologies. [Link]

  • Ten Basic Rules of Antibody Validation. (2018). Analytical Chemistry Insights. [Link]

  • Peptide Microarrays – An Introduction. (2024). Axxelera Biotech. [Link]

  • Peptide microarray‐based analysis of antibody responses to SARS‐CoV‐2 identifies unique epitopes with potential for diagnostic test development. (2021). Allergy. [Link]

  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021). Affinité Instruments. [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]

  • Antibody Validation Protocols - How To Choose The Most Appropriate. (2024). Bitesize Bio. [Link]

  • Competitive ELISA Protocol and Animation. (2010). Microbe Notes. [Link]

  • Different roles of D-amino acids in immune phenomena. (1991). The FASEB Journal. [Link]

  • Competitive ELISA. (n.d.). Sino Biological. [Link]

  • Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. (2013). World Mycotoxin Journal. [Link]

  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018). Biosensors. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • All-D peptides recognized by an anti-carbohydrate antibody identified from a positional scanning library. (1998). Journal of Molecular Biology. [Link]

  • Specificity and Cross-Reactivity. (2002). Immunology and Evolution of Infectious Disease. [Link]

  • Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues: Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. (2015). Molecular Immunology. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (2019). Macromolecular Bioscience. [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. (2018). Macromolecular Bioscience. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Z-D-Tyrosine Methyl Ester Against Other Modified Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide therapeutics, the strategic incorporation of modified amino acids is a cornerstone of modern drug design. These non-natural building blocks are instrumental in overcoming the inherent liabilities of native peptides, such as poor enzymatic stability and limited cell permeability. Among the arsenal of available modifications, Z-D-Tyrosine methyl ester stands out as a trifecta of beneficial alterations: a stereochemical inversion to a D-amino acid, N-terminal protection with a benzyloxycarbonyl (Z) group, and C-terminal modification to a methyl ester.

This guide provides an in-depth technical comparison of this compound against other commonly employed modified amino acids. We will delve into the mechanistic rationale behind these modifications and provide detailed, field-proven experimental protocols to benchmark their performance. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their next generation of peptide-based therapeutics.

The Rationale for Amino Acid Modification: A Multi-Pronged Approach to Enhanced Druggability

Native peptides, composed exclusively of L-amino acids, are often suboptimal drug candidates due to rapid degradation by proteases and poor membrane penetration.[1][2][3] Chemical modifications are employed to systematically address these shortcomings. The key strategies involve:

  • Stereochemical Inversion (L- to D-Amino Acids): The introduction of D-amino acids is a powerful strategy to confer resistance to enzymatic degradation.[2][4] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] Peptides incorporating D-amino acids are sterically hindered and less recognizable to these enzymes, leading to a significantly increased in vivo half-life.[3][4]

  • N-Terminal Protection: The N-terminus of a peptide is a primary site for degradation by exopeptidases. Capping this terminus with a protecting group, such as the benzyloxycarbonyl (Z or Cbz) group, shields it from enzymatic attack.[5][6][] The Z-group is a well-established protecting group in peptide synthesis, known for its stability under various conditions and its straightforward removal via hydrogenolysis.[5][6]

  • C-Terminal Modification: The C-terminal carboxyl group can be a site for enzymatic cleavage and can contribute to the overall polarity of a peptide, potentially hindering membrane permeability. Esterification, for instance to a methyl ester, neutralizes the negative charge and can improve the lipophilicity of the peptide, which may enhance its ability to cross cell membranes.[8][9][10]

This compound uniquely combines all three of these strategic modifications, making it a compelling candidate for incorporation into therapeutic peptides.

Comparative Benchmarking: this compound vs. Key Alternatives

To objectively evaluate the performance of this compound, it must be benchmarked against other modified tyrosine derivatives and alternative modification strategies. The following table summarizes key comparators and their anticipated impact on peptide properties.

Modified Amino Acid Modification Type Primary Advantage(s) Potential Disadvantage(s)
This compound D-amino acid, N-terminal protection (Z), C-terminal protection (methyl ester)Enhanced enzymatic stability, potentially improved cell permeability, controlled synthesis.Increased steric bulk may impact binding affinity.
L-Tyrosine (Unmodified)Natural building block, retains native interactions.Susceptible to enzymatic degradation, poor cell permeability.
D-Tyrosine D-amino acidIncreased enzymatic stability.[1][2][3][4]May alter peptide conformation and target binding.
N-Acetyl-L-Tyrosine N-terminal protection (Acetyl)Increased stability against aminopeptidases.L-stereocenter still susceptible to endopeptidases.
L-Tyrosine methyl ester C-terminal protection (methyl ester)Neutralizes C-terminal charge, may improve permeability.[10][11]L-stereocenter and free N-terminus are susceptible to degradation.
N-Methyl-L-Tyrosine N-methylation of the peptide backboneDisrupts hydrogen bonding, increases resistance to degradation, can improve permeability.[12][13]Can significantly alter peptide conformation.

Experimental Protocols for Performance Benchmarking

To empirically validate the theoretical advantages of this compound, a series of robust and reproducible assays are required. The following protocols are designed to provide a comprehensive assessment of enzymatic stability and cell permeability.

Enzymatic Stability Assay: Resistance to Proteolytic Degradation

This assay evaluates the stability of peptides containing modified amino acids in the presence of proteolytic enzymes, such as those found in human serum or lysosomal preparations.[14]

Rationale: By incubating the peptides in a biologically relevant proteolytic environment and monitoring their degradation over time, we can directly quantify the stabilizing effect of the modifications. The use of High-Performance Liquid Chromatography (HPLC) allows for the precise separation and quantification of the intact peptide from its degradation products.

Experimental Workflow Diagram:

EnzymaticStabilityAssay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Synthesize Peptides: - Control (L-Tyr) - Test (Z-D-Tyr-OMe, etc.) Incubate Incubate Peptides with Serum at 37°C Peptide->Incubate Serum Prepare Human Serum (or lysosomal fraction) Serum->Incubate Quench Quench Reaction at Time Points (0, 30, 60, 120 min) Incubate->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Peak Area of Intact Peptide HPLC->Quantify

Caption: Workflow for the enzymatic stability assay.

Step-by-Step Protocol:

  • Peptide Synthesis: Synthesize a short model peptide (e.g., a pentapeptide) incorporating the amino acid to be tested (this compound, L-Tyrosine, D-Tyrosine, etc.) at a central position.

  • Sample Preparation:

    • Dissolve the synthesized peptides in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 1 mg/mL.

    • Thaw a vial of pooled human serum and centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, mix 50 µL of the peptide solution with 450 µL of human serum.

    • Incubate the mixture at 37°C in a water bath or incubator.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 100 µL of a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile). This will precipitate the serum proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a reverse-phase HPLC system with a C18 column.

    • Use a gradient elution method with mobile phases of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for tyrosine-containing peptides).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatogram.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life of each peptide.

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting the passive permeability of compounds across biological membranes.[15][16]

Rationale: This in vitro assay provides a simplified and rapid assessment of a compound's ability to diffuse across a lipid membrane, which is a key determinant of its potential for oral bioavailability and intracellular target engagement. By comparing the permeability coefficients of peptides with different modifications, we can infer the impact of these changes on their membrane traversing capabilities.

Experimental Workflow Diagram:

PAMPA_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis Donor Prepare Donor Plate: Peptides in Buffer (pH 7.4) Assemble Assemble Sandwich: Acceptor - Filter - Donor Donor->Assemble Membrane Coat Filter Plate with Artificial Membrane Solution Membrane->Assemble Acceptor Prepare Acceptor Plate: Buffer (pH 7.4) Acceptor->Assemble Incubate Incubate at Room Temperature (e.g., 4-18 hours) Assemble->Incubate Measure Measure Peptide Concentration in Donor and Acceptor Wells (LC-MS/MS) Incubate->Measure Calculate Calculate Permeability Coefficient (Pe) Measure->Calculate

Caption: Workflow for the PAMPA cell permeability assay.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test peptides in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

    • Acceptor Solution: Use the same buffer as the donor solution.

    • Artificial Membrane Solution: Prepare a solution of a lipid mixture (e.g., 2% (w/v) lecithin in dodecane).

  • Assay Plate Preparation:

    • Use a 96-well filter plate (donor plate) with a hydrophobic PVDF membrane.

    • Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter plate, ensuring the entire membrane surface is coated.

    • Add 200 µL of the acceptor solution to each well of a 96-well acceptor plate.

  • Assay Assembly and Incubation:

    • Carefully place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich."

    • Add 200 µL of the donor solution (containing the test peptides) to each well of the filter plate.

    • Cover the assembled plates to prevent evaporation and incubate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a highly sensitive analytical method such as LC-MS/MS.[17]

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) can be calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where:

      • V_D is the volume of the donor well.

      • V_A is the volume of the acceptor well.

      • A is the filter area.

      • t is the incubation time.

      • [drug]_acceptor is the concentration of the drug in the acceptor well.

      • [drug]_equilibrium is the theoretical equilibrium concentration.

Structure-Activity Relationship (SAR) Insights and Discussion

The data generated from these benchmarking studies will provide critical insights into the structure-activity relationships of the modified amino acids.[18][19]

  • This compound is expected to exhibit significantly enhanced enzymatic stability compared to its L-counterpart and N-acetylated derivatives due to the synergistic effect of the D-configuration and N-terminal capping.

  • The impact on cell permeability will be more nuanced. While the methyl ester modification is anticipated to improve permeability, the overall size and rigidity conferred by the Z-group and D-amino acid may have counteracting effects.

  • It is crucial to also assess the impact of these modifications on the biological activity of the peptide. While stability and permeability are enhanced, the ultimate goal is to maintain or improve target binding and efficacy. This often requires a parallel assessment of the modified peptides in a relevant biological assay (e.g., receptor binding or enzyme inhibition assay).

Conclusion

This compound represents a rationally designed building block that addresses multiple challenges in peptide drug development simultaneously. By systematically benchmarking its performance against other modified amino acids using robust and validated assays for enzymatic stability and cell permeability, researchers can make data-driven decisions to optimize their peptide drug candidates. The experimental frameworks provided in this guide offer a starting point for these critical evaluations, ultimately paving the way for the development of more effective and durable peptide therapeutics.

References

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays.
  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
  • Xu, C., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • Benchchem. (n.d.). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
  • Biosynth. (2026, January 5). The Critical Role of D-Amino Acids in Modern Peptide Therapeutics.
  • Afonso, I., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • Chem LibreTexts. (n.d.). CX9. Peptide and Protein Synthesis - Reactivity: substitution at carboxyl.
  • Chem LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • SB-PEPTIDE. (n.d.). Modified amino acids.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • Biosynth. (n.d.). Peptide Modifications.
  • The Royal Society of Chemistry. (2019, February 19). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
  • Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides?
  • Bachem. (2021, March 18). Z - Benzyloxycarbonyl.
  • Journal of the Chemical Society C. (n.d.). New methods in peptide synthesis. Part III. Protection of carboxyl group. RSC Publishing.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Chem-Impex. (n.d.). D-Tyrosine methyl ester hydrochloride.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • CHIMIA. (n.d.). Important Considerations Related to Permeability of Peptides.
  • ProteinGym. (n.d.). Large-Scale Benchmarks for Protein Design and Fitness Prediction. PMC.
  • Bowers Lab. (n.d.). Peptide Cell Permeability. Read-Only.
  • ResearchGate. (n.d.). of amino acid modifications and their influence on antibacterial...
  • Creative Peptides. (n.d.). Structure Activity Relationship (SAR) Analysis.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • PubMed Central. (2023, March 6). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared.
  • Caltag Medsystems. (n.d.). Top 4 Strategies To Improve The Stability Of Enzyme.
  • PNAS. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
  • Chem-Impex. (n.d.). Acetyl-D-tyrosine methyl ester.
  • Sigma-Aldrich. (n.d.). L-Tyrosine methyl ester 3417-91-2.
  • PubMed Central. (n.d.). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents.
  • Benchchem. (n.d.). Benchmarking the purity of synthesized amino acids from Diethyl acetamidomalonate against commercial standards.
  • Sygnature Discovery. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications.
  • ResearchGate. (n.d.). The stability change and Reliability Index (RI) score upon amino acid...
  • PubMed Central. (n.d.). Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site.
  • ACS Publications. (2021, March 12). Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling.
  • The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • ResearchGate. (2025, August 7). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters.
  • PubMed Central. (n.d.). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms.
  • PubMed. (1989). Brain tyrosine increases after treating with prodrugs.
  • ResearchGate. (n.d.). Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis.
  • ResearchGate. (2025, November 10). Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate.
  • ResearchGate. (n.d.). Benchmarking models on AbDesign grouped by mutated amino acid properties. | Download Scientific Diagram.
  • International Union of Crystallography. (n.d.). Comparison of the methyl ester of L-tyrosine hydrochloride and its methanol monosolvate.
  • PubChem. (n.d.). Tyrosine Methyl Ester.
  • bioRxiv. (2025, April 16). A Benchmarking Platform for Assessing Protein Language Models on Function-related Prediction Tasks.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Z-D-Tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple checklist, offering a framework for safe laboratory practices rooted in the principles of causality and self-validating protocols.

Hazard Assessment: Understanding the Risks

While N-Benzyloxycarbonyl-L-tyrosine methyl ester is not classified as a hazardous substance under current regulations, it is prudent to treat it as a compound with the potential to cause irritation.[1] The primary risks associated with this and similar fine chemical powders include:

  • Inhalation: Dust particles may cause respiratory tract irritation.[3][4][5][6]

  • Skin and Eye Contact: Direct contact can lead to irritation.[3][4][5][6]

  • Ingestion: May cause irritation of the digestive tract.[4]

Given these potential hazards, a proactive approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for routine laboratory operations involving Z-D-Tyrosine methyl ester.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or GogglesRequired for all handling. Protects against accidental splashes and airborne dust. Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a higher risk of dust generation.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling this compound in solid form. Ensure gloves are regularly inspected for tears or punctures. Change gloves immediately if they become contaminated.
Body Protection Laboratory coatA standard lab coat is mandatory to protect skin and clothing from potential contamination.
Respiratory Protection Use in a well-ventilated areaAll handling of the compound should occur in a well-ventilated space. For procedures that may generate significant dust (e.g., weighing large quantities, transfers), a chemical fume hood is recommended.[3][4]

The following workflow provides a logical approach to PPE selection based on the experimental context.

PPE_Workflow cluster_0 Experimental Scale and Procedure cluster_1 PPE and Engineering Controls start Start: Handling This compound weighing Weighing small quantities (<1g) on a benchtop? start->weighing large_scale Handling larger quantities or potential for dust generation? weighing->large_scale No ppe_basic Standard PPE: - Safety glasses - Nitrile gloves - Lab coat weighing->ppe_basic Yes fume_hood Work in a chemical fume hood large_scale->fume_hood Yes ppe_enhanced Enhanced PPE: - Goggles - Nitrile gloves - Lab coat fume_hood->ppe_enhanced

Caption: Decision workflow for PPE selection.

Operational Plan: From Receipt to Reaction

A structured approach to handling minimizes the risk of exposure and contamination.

3.1. Storage

  • Upon receipt, store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Protect the compound from light.

3.2. Weighing and Preparation

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace, preferably in a chemical fume hood if significant dust is anticipated.

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the desired amount of the solid compound in a clean, dry container. Minimize the generation of dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

4.1. First Aid Measures

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[1][3][4][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

4.2. Spill and Leak Containment

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials should be disposed of as chemical waste.

The following diagram outlines the immediate steps to take in the event of a spill.

Caption: Step-by-step spill response workflow.

Disposal Plan: Responsible End-of-Life Management

Proper disposal of this compound and any contaminated materials is a critical component of the laboratory workflow.

5.1. Waste Characterization

While not classified as hazardous, it is best practice to dispose of this compound as chemical waste. Do not dispose of it in the regular trash or down the drain.

5.2. Disposal Procedure

  • Collection: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a clearly labeled, sealed container.

  • Labeling: The waste container should be labeled with "this compound" and any solvents used.

  • Disposal: Dispose of the waste container through your institution's hazardous waste management program. Always follow local, state, and federal regulations for chemical waste disposal.

By adhering to these guidelines, you contribute to a safe and efficient research environment, ensuring that our pursuit of scientific advancement is built on a foundation of safety and responsibility.

References

  • Fisher Scientific. N-Benzyloxycarbonyl-L-tyrosine methyl ester, 98%. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet: L-Tyrosine Methyl Ester Hydrochloride, 99%. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.